molecular formula C7H6FNO2 B1267824 4-Amino-2-fluorobenzoic acid CAS No. 446-31-1

4-Amino-2-fluorobenzoic acid

货号: B1267824
CAS 编号: 446-31-1
分子量: 155.13 g/mol
InChI 键: QHERSCUZBKDVOC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Amino-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190362. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

4-amino-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHERSCUZBKDVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00307208
Record name 4-Amino-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-31-1
Record name 446-31-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190362
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-fluorobenzoic acid is a fluorinated aromatic carboxylic acid that has garnered significant interest in various scientific fields, particularly in medicinal chemistry and materials science. Its unique structural features, including the presence of an amino group, a carboxylic acid moiety, and a fluorine atom, impart a range of chemical and biological properties that make it a valuable building block in organic synthesis and drug discovery. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of this compound, with a focus on its relevance to researchers and professionals in the pharmaceutical industry.

Chemical and Physical Properties

This compound is a solid compound, with its appearance described as a tan to yellow powder or a cream to pale yellow crystalline solid.[1][2] The presence of the fluorine atom at the ortho position to the carboxylic acid and meta to the amino group influences the molecule's electronic properties and reactivity.

Identification and Structure
PropertyValueReference
CAS Number 446-31-1[3]
Molecular Formula C7H6FNO2[3]
Molecular Weight 155.13 g/mol [3]
IUPAC Name This compound[3]
SMILES Nc1ccc(C(O)=O)c(F)c1
InChI 1S/C7H6FNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11)[3]
InChIKey QHERSCUZBKDVOC-UHFFFAOYSA-N[3]
Physical Properties
PropertyValueReference
Melting Point 210 °C (decomposes)[4]
Boiling Point (Predicted) 336.1 ± 27.0 °C[1]
Density (Predicted) 1.430 ± 0.06 g/cm³[1]
Solubility Soluble in water, ethanol, and dimethyl sulfoxide.[1]

Spectroscopic Data

Synthesis and Manufacturing

Several synthetic routes to this compound have been reported. A common laboratory-scale synthesis involves the reduction of the corresponding nitro compound. For larger-scale production, a multi-step synthesis starting from m-fluoroaniline is also employed.

Experimental Protocol: Synthesis from m-Fluoroaniline

This multi-step synthesis is suitable for mass production and involves the protection of the amino group, formylation, oxidation, and a final deprotection/reduction step.

Step 1: N,N-dibenzyl-3-fluoroaniline Synthesis

  • To a reaction vessel, add m-fluoroaniline, potassium carbonate, potassium iodide, and DMF.

  • Heat the mixture to 100°C with stirring to dissolve the solids.

  • Slowly add benzyl (B1604629) chloride dropwise over 1-3 hours.

  • Continue the reaction until the starting material is consumed (monitored by a suitable chromatographic technique).

  • Cool the reaction mixture to room temperature and then add ice water while stirring.

  • Cool to 0-5°C to precipitate the product.

  • Collect the solid by filtration, wash with ethanol, and dry to obtain N,N-dibenzyl-3-fluoroaniline.

Step 2: 4-(dibenzylamino)-2-fluorobenzaldehyde Synthesis (Vilsmeier-Haack Reaction)

  • This step involves the formylation of the product from Step 1. The specific conditions for this Vilsmeier-Haack reaction are detailed in the source patent literature.

Step 3: 4-(dibenzylamino)-2-fluorobenzoic acid Synthesis (Pinnick Oxidation)

  • In a suitable reaction vessel, dissolve 4-(dibenzylamino)-2-fluorobenzaldehyde (100 g, 0.31 mol) in acetone (B3395972) (500 ml).

  • Add a solution of sodium dihydrogen phosphate (B84403) (8 g in 100 ml water) and 30% hydrogen peroxide (36.2 g, 0.32 mol).

  • Cool the mixture to 10°C in a water bath.

  • Slowly add a solution of sodium chlorite (B76162) (70.1 g of 80% technical grade in 210 ml water) dropwise.

  • Maintain the reaction at 10°C for 8 hours. A solid will precipitate during the reaction.

  • Upon completion (monitored by HPLC), cool the mixture to 0-5°C and stir for an additional hour.

  • Collect the solid product by filtration, wash twice with 50 ml of water, and dry under forced air at 60°C to yield 4-(dibenzylamino)-2-fluorobenzoic acid.

Step 4: this compound Synthesis (Hydrogenation)

  • In a 2 L autoclave, charge 4-(dibenzylamino)-2-fluorobenzoic acid (100.6 g, 0.3 mol), isopropanol (B130326) (650 ml), and 10% Pd/C catalyst (20.1 g).

  • With stirring, purge the autoclave with nitrogen three times, followed by three purges with hydrogen.

  • Pressurize the autoclave with hydrogen to 4 atmospheres.

  • Heat the reaction mixture to 40°C and maintain for 3 hours.

  • Monitor the reaction by HPLC. Upon completion, cool to room temperature and replace the hydrogen atmosphere with nitrogen.

  • Filter to recover the Pd/C catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain this compound as a pale solid.

Applications in Research and Development

This compound is a versatile building block with applications in several areas of chemical and pharmaceutical research.

Pharmaceutical and Medicinal Chemistry
  • Drug Scaffolding: The presence of multiple functional groups allows for its use as a scaffold in the design of new therapeutic agents.[1]

  • Intermediate for Active Pharmaceutical Ingredients (APIs): It serves as a key intermediate in the synthesis of various biologically active compounds, including anti-inflammatory and analgesic drugs.[2]

  • Enzyme Inhibition: It is a potent inhibitor of formylating enzymes such as carbonyl reductase and amino acid formyltransferase.[4] This activity is being explored for its potential in cancer therapy, including for prostate cancer.[4]

Materials Science

The thermal stability and the capacity for hydrogen bonding make this compound a candidate for the development of novel polymers and other materials with potential applications in electronics and optoelectronics.[1][2]

Analytical Chemistry

Due to its ability to form stable complexes with metal ions, it can be employed as a reagent in analytical methods for the detection and quantification of certain compounds.[2]

Biological Activity and Signaling Pathways

The most significant reported biological activity of this compound is its role as an inhibitor of formylating enzymes.[4] These enzymes are crucial in various metabolic pathways, and their inhibition can have significant physiological effects. While the precise mechanism of inhibition (e.g., competitive, non-competitive) is not extensively detailed in publicly available literature, its potency suggests a strong interaction with the active site of these enzymes.

Due to the lack of specific, detailed signaling pathway information, a generalized workflow for evaluating enzyme inhibitors is presented below.

enzyme_inhibition_workflow General Workflow for Enzyme Inhibitor Evaluation cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization enzyme_assay Enzyme Activity Assay (e.g., Carbonyl Reductase) characterization->enzyme_assay Test Compound ic50 IC50 Determination enzyme_assay->ic50 kinetics Kinetic Studies (e.g., Michaelis-Menten) ic50->kinetics cell_viability Cell Viability/Proliferation Assay (e.g., on Prostate Cancer Cells) kinetics->cell_viability Identified Inhibitor target_engagement Target Engagement Assays cell_viability->target_engagement

Caption: General workflow for the synthesis, biochemical evaluation, and cellular testing of this compound as an enzyme inhibitor.

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[3]

  • Hazard Codes: H302, H315, H318, H335

  • Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and a dust mask, should be worn when handling this compound.

  • Storage: Store in a cool, dry, and well-ventilated area.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable and versatile chemical compound with significant potential, particularly in the field of drug discovery as an enzyme inhibitor. Its synthesis is well-established, and its chemical properties make it an attractive starting material for the development of more complex molecules. Further research into its biological mechanisms of action is warranted to fully exploit its therapeutic potential.

References

Structural Analysis of 4-Amino-2-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-fluorobenzoic acid is a fluorinated aromatic amino acid that serves as a versatile building block in medicinal chemistry and materials science.[1] Its structural features, including the presence of amino and carboxylic acid functional groups, along with a fluorine substituent, impart unique physicochemical properties that are of significant interest in drug design and the synthesis of novel organic materials. This technical guide provides an in-depth structural analysis of this compound, compiling crystallographic, spectroscopic, and computational data to offer a comprehensive understanding of its molecular architecture.

Molecular and Physical Properties

This compound is a solid at room temperature with a melting point of approximately 210 °C (with decomposition).[2] It has a molecular formula of C₇H₆FNO₂ and a molecular weight of 155.13 g/mol .[2][3]

Crystallographic Analysis

The three-dimensional arrangement of atoms in solid-state this compound has been determined by X-ray crystallography. The crystal structure is available in the Crystallography Open Database (COD) under the deposition number 7240983.

Table 1: Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupC 1 2/c 1
a (Å)14.7711
b (Å)3.7877
c (Å)24.3334
α (°)90
β (°)107.378
γ (°)90
Volume (ų)1300.1
Z8
Calculated Density (g/cm³)1.584

Source: Crystallography Open Database, COD ID: 7240983

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a small organic molecule like this compound typically involves the following steps:

  • Crystal Growth: High-quality single crystals are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion. The choice of solvent is critical, and the compound should be moderately soluble.[4]

  • Crystal Mounting: A suitable crystal (typically < 0.5 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[5] A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[6]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods, followed by refinement of the structural model to achieve the best fit with the experimental data.[6]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification xray X-ray Crystallography purification->xray Single Crystal nmr NMR Spectroscopy (1H, 13C) purification->nmr Solution ir FT-IR Spectroscopy purification->ir Solid/Solution ms Mass Spectrometry purification->ms Solution computational Computational Modeling purification->computational In Silico data_analysis Data Interpretation & Structural Elucidation xray->data_analysis Electron Density Map nmr->data_analysis Chemical Shifts, Coupling Constants ir->data_analysis Vibrational Modes ms->data_analysis Mass-to-Charge Ratio computational->data_analysis Optimized Geometry, Electronic Properties

Fig. 1: Experimental workflow for the structural analysis of this compound.

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the chemical environment of atoms and the functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1 (-COOH)-~168
C2 (-F)-~160 (d, ¹JCF ≈ 240 Hz)
C3 (-H)~6.5 (dd)~105 (d, ²JCF ≈ 25 Hz)
C4 (-NH₂)-~150
C5 (-H)~7.8 (t)~130
C6 (-H)~6.4 (dd)~100 (d, ²JCF ≈ 25 Hz)
-COOH~12-13-
-NH₂~4-5-

Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and other experimental conditions.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

  • Data Processing and Analysis: The raw data is Fourier transformed to obtain the NMR spectrum. Chemical shifts, coupling constants, and integration values are analyzed to assign the signals to specific protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic FT-IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
N-H (Amine)Symmetric & Asymmetric Stretching3500-3300
C-H (Aromatic)Stretching3100-3000
C=O (Carboxylic Acid)Stretching1710-1680
C=C (Aromatic)Stretching1600-1450
C-N (Amine)Stretching1350-1250
C-F (Fluoro)Stretching1250-1000

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk.[7][8] Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.[7]

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr for a pellet) is recorded, followed by the spectrum of the sample.

  • Data Analysis: The sample spectrum is ratioed against the background to obtain the absorbance or transmittance spectrum. The characteristic absorption bands are then correlated with the functional groups present in the molecule.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z of approximately 155.0383, corresponding to its exact mass.

Computational Structural Analysis

Density Functional Theory (DFT) calculations can be employed to predict the optimized geometry, spectroscopic properties, and electronic structure of this compound. Such calculations can provide insights into bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule. For instance, a comparative study on the chloro-analogs, 2-amino-4-chlorobenzoic acid and 4-amino-2-chlorobenzoic acid, utilized DFT with the B3LYP/6–311++G(d,p) basis set to compute these properties.[9] A similar approach can be applied to this compound to complement the experimental data.

Potential Role in Signaling Pathways

While direct evidence for the involvement of this compound in specific signaling pathways is not yet established, it is noteworthy that amino acids are known to be crucial regulators of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. Specifically, amino acids can activate mTOR Complex 2 (mTORC2), which in turn phosphorylates Akt, a key kinase involved in cell survival, proliferation, and metabolism.[10] Given that this compound is an amino acid derivative, its potential to modulate this pathway presents an interesting avenue for future research, particularly in the context of drug development for cancer and metabolic disorders.

signaling_pathway cluster_input Stimulus cluster_pathway mTORC2 Signaling cluster_output Cellular Response amino_acid This compound (Hypothetical) pi3k PI3K amino_acid->pi3k Activates mTORC2 mTORC2 pi3k->mTORC2 Activates akt Akt mTORC2->akt Phosphorylates (Ser473) survival Cell Survival akt->survival proliferation Proliferation akt->proliferation metabolism Metabolism akt->metabolism

Fig. 2: Hypothetical involvement of this compound in the mTORC2 signaling pathway.

Conclusion

The structural analysis of this compound reveals a well-defined molecular architecture, characterized by its crystallographic parameters and spectroscopic signatures. The combination of X-ray crystallography, NMR and FT-IR spectroscopy, and computational modeling provides a robust framework for understanding its structure-property relationships. This comprehensive data is invaluable for researchers in drug discovery and materials science, enabling the rational design of new therapeutic agents and functional materials based on this versatile chemical scaffold. Further investigation into its biological activities, particularly its potential interaction with signaling pathways like mTORC2, could unveil new therapeutic applications.

References

4-Amino-2-fluorobenzoic acid CAS number and identifiers.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Amino-2-fluorobenzoic Acid

This guide provides comprehensive technical information on this compound, a key intermediate in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields. The document covers chemical identifiers, physicochemical properties, safety data, detailed experimental protocols, and its applications, presenting data in a structured and accessible format.

Chemical Identifiers and Properties

This compound is an aromatic amino acid derivative. The presence of a fluorine atom enhances its chemical reactivity, making it a valuable building block in organic synthesis.[1]

Identifiers

A comprehensive list of identifiers for this compound is provided below, facilitating its unambiguous identification in databases and literature.

IdentifierValueReference
CAS Number 446-31-1[1][2][3]
Molecular Formula C₇H₆FNO₂[1][2][3][4]
IUPAC Name This compound[3][4]
PubChem CID 302680[1][4]
MDL Number MFCD01569397[1][2]
EC Number 207-163-9[5]
InChI Key QHERSCUZBKDVOC-UHFFFAOYSA-N[3][4]
SMILES Nc1ccc(C(O)=O)c(F)c1[3]
Synonyms 2-Fluoro-4-aminobenzoic acid[5][6]
Physicochemical Properties

The key physical and chemical properties are summarized in the table below. This data is essential for designing experimental conditions and understanding the compound's behavior.

PropertyValueReference
Molecular Weight 155.13 g/mol [1][2][4]
Appearance Tan to yellow powder/crystal[1][6]
Melting Point 210-216 °C (decomposes)[2][6][7]
pKa 3.93 ± 0.10 (Predicted)[6]
Density 1.430 ± 0.06 g/cm³ (Predicted)[6]
Boiling Point 336.1 ± 27.0 °C (Predicted)[6]
Storage Store at 0-8 °C in a dark, inert atmosphere[1][6]

Safety and Handling

This compound is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used during handling.

Hazard ClassificationCodeDescriptionReference
GHS Signal Word Danger
Acute Toxicity, Oral H302Harmful if swallowed[4]
Skin Irritation H315Causes skin irritation[4]
Serious Eye Damage H318Causes serious eye damage[4]
STOT SE 3 H335May cause respiratory irritation[4]
WGK Germany 3[6]

Experimental Protocols: Synthesis

Multiple synthesis routes for this compound have been developed. Below are detailed protocols for two common methods.

Synthesis via Hydrogenation of 2-Fluoro-4-nitrobenzoic acid

This method involves the reduction of a nitro group to an amine.

Procedure:

  • Dissolve 2-Fluoro-4-nitrobenzoic acid (1.0 g, 5.4 mmol) in a 20 mL solvent mixture of acetic acid and methanol (B129727) (1:1, v/v).[7]

  • Add a catalytic amount of palladium on carbon (Pd/C, 25 mg).[7]

  • Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.[7]

  • Upon completion, filter the reaction mixture through diatomaceous earth to remove the catalyst.[7]

  • Remove the solvent by distillation under reduced pressure to yield this compound as a cream-colored solid (0.86 g, 100% yield).[7]

Multi-step Synthesis from m-Fluoroaniline

This pathway involves amino group protection, formylation, oxidation, and final deprotection via hydrogenation. It is suitable for larger-scale production.[8][9]

Step 1: Synthesis of N,N-dibenzyl-3-fluoroaniline

  • To a reaction vessel, add m-fluoroaniline, potassium carbonate, potassium iodide, and DMF.

  • Heat the solution to 100 °C.

  • Add Benzyl Chloride dropwise over 1-3 hours.

  • Continue the reaction until the starting material is consumed.

  • Cool the mixture to room temperature and add ice water to precipitate the solid.

  • Filter the solid, wash with ethanol, and dry to obtain N,N-dibenzyl-3-fluoroaniline.

Step 2: Vilsmeier-Haack Formylation

  • This step introduces a formyl group onto the aromatic ring. The patent describes this as a "Vilsmeier-Haack reacts formylation" step to produce 4-(dibenzylamino)-2-fluorobenzaldehyde.[8][9]

Step 3: Pinnick Oxidation to Carboxylic Acid

  • In a 1 L four-hole bottle, add 4-(dibenzylamino)-2-fluorobenzaldehyde (100 g, 0.31 mol), acetone (B3395972) (500 ml), a solution of sodium dihydrogen phosphate (B84403) (8 g in 100 ml water), and 30% hydrogen peroxide (36.2 g, 0.32 mol).[9]

  • Cool the mixture to 10 °C in a water bath.

  • Slowly add a solution of sodium chlorite (B76162) (70.1 g of 80% purity in 210 ml water).[9]

  • Maintain the reaction at 10 °C for 8 hours, during which a solid will precipitate.

  • After the reaction is complete (monitored by HPLC), cool to 0-5 °C, stir for 1 hour, and filter.[9]

  • Wash the filter cake with water (2 x 50 ml) and dry at 60 °C to obtain 4-(dibenzylamino)-2-fluorobenzoic acid (78 g, 74.3% yield).[9]

Step 4: Hydrogenation and Deprotection

  • In a 2 L autoclave, add 4-(dibenzylamino)-2-fluorobenzoic acid (100.6 g, 0.3 mol), isopropanol (B130326) (650 ml), and 10% wt Pd/C catalyst (20.1 g).[9]

  • Purge the system with nitrogen, then with hydrogen. Pressurize with hydrogen to 4 atmospheres.

  • Heat to 40 °C and maintain the reaction for 3 hours.[9]

  • After completion, cool to room temperature, replace the hydrogen with nitrogen, and filter to recover the Pd/C catalyst.

  • Remove the solvent under reduced pressure to obtain this compound as a pale solid (46.0 g, 98.8% yield).[9]

Synthesis Pathway Visualization

The following diagram illustrates the multi-step synthesis of this compound from m-Fluoroaniline, as detailed in the experimental protocol.

G Synthesis of this compound A m-Fluoroaniline B N,N-dibenzyl- 3-fluoroaniline A->B  Benzyl Chloride, K₂CO₃, KI, DMF   C 4-(dibenzylamino)- 2-fluorobenzaldehyde B->C  Vilsmeier-Haack (Formylation)   D 4-(dibenzylamino)- 2-fluorobenzoic acid C->D  NaClO₂, H₂O₂, NaH₂PO₄   E This compound D->E  H₂, Pd/C (Deprotection)  

Caption: Multi-step synthesis pathway of this compound.

Applications in Research and Development

This compound is a versatile compound with significant applications in various scientific fields.

  • Pharmaceutical Development : It is a crucial intermediate in the synthesis of diverse pharmaceutical agents, particularly anti-inflammatory and analgesic drugs.[1] Its structure is a building block for creating more complex, biologically active molecules.[1] Fluorine-containing amino acids are increasingly important in modern drug design to optimize the properties of drug candidates.[10]

  • Biochemical Research : The compound is used in studies related to enzyme inhibition and receptor binding, which helps in understanding drug-receptor interactions at the molecular level.[1] It has been identified as a potent inhibitor of formylating enzymes like carbonyl reductase and has shown efficacy in inhibiting the growth of certain cancer cells in vitro.[2]

  • Material Science and Dyes : It can be incorporated into polymers to enhance properties such as thermal stability and chemical resistance.[1] It is also used in the manufacturing of dyes and pigments.[1]

  • Analytical Chemistry : It serves as a reagent in various analytical methods, aiding in the detection and quantification of other compounds.[1]

References

A Technical Guide to the Discovery and Synthesis of 4-Amino-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-fluorobenzoic acid is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds, prized for the unique physicochemical properties imparted by its fluorine and amino substituents.[1][2] This technical guide provides an in-depth overview of the discovery and, more centrally, the synthetic pathways leading to this valuable molecule. Detailed experimental protocols for key synthesis methodologies are presented, alongside a comparative analysis of quantitative data to inform strategic decisions in process development and scale-up. Visual representations of synthetic workflows are included to facilitate a clear understanding of the logical steps involved in its preparation.

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, improved binding affinity, and favorable membrane permeability. This compound, with its strategically positioned functional groups, serves as a versatile building block in the construction of complex therapeutic agents.[2] Its applications span various therapeutic areas, including oncology, where it is a key intermediate in the synthesis of targeted therapies like the EGFR inhibitor Afatinib.[3] This guide aims to be a comprehensive resource for chemists and researchers, detailing the primary methods for its synthesis and providing practical, actionable laboratory procedures.

Synthetic Routes and Methodologies

The synthesis of this compound has been approached from several distinct starting materials. The most prevalent and industrially relevant methods include the reduction of a nitro-substituted precursor and a multi-step synthesis commencing from m-fluoroaniline.

Route 1: Reduction of 2-Fluoro-4-nitrobenzoic Acid

A common and direct method for the preparation of this compound is the catalytic hydrogenation of 2-fluoro-4-nitrobenzoic acid.[4][5][6] This reaction is typically high-yielding and proceeds under relatively mild conditions.

The precursor, 2-fluoro-4-nitrobenzoic acid, can be synthesized via the oxidation of 2-fluoro-4-nitrotoluene (B45272) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).[7][8][9]

Logical Workflow for Route 1

G cluster_0 Synthesis of 2-Fluoro-4-nitrobenzoic acid cluster_1 Synthesis of this compound 2-Fluoro-4-nitrotoluene 2-Fluoro-4-nitrotoluene Oxidation Oxidation 2-Fluoro-4-nitrotoluene->Oxidation KMnO4 or CrO3 2-Fluoro-4-nitrobenzoic acid 2-Fluoro-4-nitrobenzoic acid Oxidation->2-Fluoro-4-nitrobenzoic acid 2-Fluoro-4-nitrobenzoic acid_2 2-Fluoro-4-nitrobenzoic acid Reduction Reduction 2-Fluoro-4-nitrobenzoic acid_2->Reduction Catalytic Hydrogenation (e.g., Pd/C, H2) This compound This compound Reduction->this compound

Caption: Workflow for the synthesis of this compound via oxidation and subsequent reduction.

Route 2: Multi-step Synthesis from m-Fluoroaniline

An alternative and cost-effective approach for large-scale production utilizes m-fluoroaniline as the starting material.[10][11] This pathway involves a sequence of reactions: amino group protection, Vilsmeier-Haack formylation, Pinnick oxidation, and concludes with a deprotection-reduction step.

Experimental Workflow for Route 2

G m-Fluoroaniline m-Fluoroaniline Amino Protection Amino Protection m-Fluoroaniline->Amino Protection Benzyl Chloride N,N-Dibenzyl-3-fluoroaniline N,N-Dibenzyl-3-fluoroaniline Amino Protection->N,N-Dibenzyl-3-fluoroaniline Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction N,N-Dibenzyl-3-fluoroaniline->Vilsmeier-Haack Reaction Formylation 4-(Dibenzylamino)-2-fluorobenzaldehyde 4-(Dibenzylamino)-2-fluorobenzaldehyde Vilsmeier-Haack Reaction->4-(Dibenzylamino)-2-fluorobenzaldehyde Pinnick Oxidation Pinnick Oxidation 4-(Dibenzylamino)-2-fluorobenzaldehyde->Pinnick Oxidation Oxidation to Carboxylic Acid 4-(Dibenzylamino)-2-fluorobenzoic acid 4-(Dibenzylamino)-2-fluorobenzoic acid Pinnick Oxidation->4-(Dibenzylamino)-2-fluorobenzoic acid Hydrogenation Hydrogenation 4-(Dibenzylamino)-2-fluorobenzoic acid->Hydrogenation Pd/C, H2 (Deprotection & Reduction) This compound This compound Hydrogenation->this compound

Caption: Multi-step synthesis of this compound starting from m-fluoroaniline.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic routes described.

Table 1: Synthesis of 2-Fluoro-4-nitrobenzoic Acid from 2-Fluoro-4-nitrotoluene

Oxidizing AgentSolventReaction Time (h)Temperature (°C)Yield (%)Reference
CrO₃ / Periodic AcidAcetonitrile1Exothermic81[7]
KMnO₄ / NaOHWater>109573.7[8]
KMnO₄ / Phase Transfer Catalyst---74[9]

Table 2: Synthesis of this compound via Reduction of 2-Fluoro-4-nitrobenzoic Acid

CatalystSolventHydrogen PressureTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
Pd/CAcetic Acid / Methanol (B129727)1 atmRoom TemperatureOvernight100-[6]
Pd/C------[4]

Table 3: Multi-step Synthesis of this compound from m-Fluoroaniline

StepIntermediate/ProductYield (%)Purity (%)Reference
Pinnick Oxidation4-(Dibenzylamino)-2-fluorobenzoic acid74.3 - 76.598.4 - 98.9[10][11]
HydrogenationThis compound96.7 - 98.898[10][11]
Overall (4 steps) This compound 57.4 >98 [10][11]

Detailed Experimental Protocols

Protocol for Route 1: Reduction of 2-Fluoro-4-nitrobenzoic Acid

Materials:

  • 2-Fluoro-4-nitrobenzoic acid (1.0 g, 5.4 mmol)

  • Palladium on carbon (10% Pd, 25 mg)

  • Acetic acid

  • Methanol

  • Hydrogen gas

  • Diatomaceous earth

Procedure:

  • Dissolve 2-Fluoro-4-nitrobenzoic acid in a 1:1 (v/v) mixture of acetic acid and methanol (20 mL).[6]

  • To this solution, add a catalytic amount of palladium on carbon.[6]

  • Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.[6]

  • Upon completion of the reaction, filter the mixture through diatomaceous earth to remove the catalyst.[6]

  • Remove the solvent by distillation under reduced pressure to obtain this compound.[6]

Protocol for Key Steps in Route 2: From m-Fluoroaniline

4.2.1. Pinnick Oxidation of 4-(Dibenzylamino)-2-fluorobenzaldehyde

Materials:

  • 4-(Dibenzylamino)-2-fluorobenzaldehyde (100 g, 0.31 mol)

  • Acetone (500 mL)

  • Sodium dihydrogen phosphate (B84403) (8 g in 100 mL water)

  • Hydrogen peroxide (30%, 36.2 g, 0.32 mol)

  • Sodium chlorite (B76162) (80%, 70.1 g in 210 mL water)

Procedure:

  • In a 1 L four-necked flask, add 4-(dibenzylamino)-2-fluorobenzaldehyde, acetone, and the sodium dihydrogen phosphate solution.[11]

  • After stirring, cool the mixture to 10 °C using a water bath.[11]

  • Slowly add the sodium chlorite solution dropwise, maintaining the temperature at 10 °C.[11]

  • Continue the reaction at 10 °C for 8 hours. A solid will precipitate during the reaction.[11]

  • After the reaction is complete (monitored by HPLC), cool the mixture to 0-5 °C and stir for an additional hour.[11]

  • Filter the solid, wash the filter cake twice with 50 mL of water, and dry under forced air at 60 °C to obtain 4-(dibenzylamino)-2-fluorobenzoic acid.[11]

4.2.2. Hydrogenation of 4-(Dibenzylamino)-2-fluorobenzoic acid

Materials:

  • 4-(Dibenzylamino)-2-fluorobenzoic acid (100.6 g, 0.3 mol)

  • Isopropanol (B130326) (650 mL)

  • 10% wt Pd/C catalyst (20.1 g)

  • Nitrogen gas

  • Hydrogen gas

Procedure:

  • In a 2 L autoclave, charge 4-(dibenzylamino)-2-fluorobenzoic acid, isopropanol, and the Pd/C catalyst.[10][11]

  • While stirring, purge the autoclave with nitrogen three times, followed by purging with hydrogen three times.[10][11]

  • Pressurize the autoclave with hydrogen to 4 atmospheres.[10][11]

  • Heat the reaction to 40 °C and maintain for 3 hours, monitoring the reaction by HPLC.[10][11]

  • After completion, cool the reaction to room temperature and replace the hydrogen with nitrogen.[10][11]

  • Filter to recover the Pd/C catalyst.[10][11]

  • Remove the isopropanol from the filtrate under reduced pressure to obtain this compound as a pale solid.[10][11]

Conclusion

The synthesis of this compound is well-established, with multiple viable routes available to the research and industrial chemist. The choice of synthetic pathway will ultimately depend on factors such as the desired scale, cost of starting materials, and available equipment. The reduction of 2-fluoro-4-nitrobenzoic acid offers a direct and high-yielding approach, while the multi-step synthesis from m-fluoroaniline provides a cost-effective alternative for larger-scale production. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to make informed decisions and successfully synthesize this important pharmaceutical intermediate.

References

Spectroscopic Profile of 4-Amino-2-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Amino-2-fluorobenzoic acid (CAS No. 446-31-1), a compound of interest for researchers, scientists, and professionals in drug development. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Summary of Spectroscopic Data

The following tables present a summary of the available quantitative spectroscopic data for this compound. Due to the limited availability of public domain spectra for this specific isomer, representative data and typical chemical shift/absorption ranges for analogous compounds have been included for reference and comparative purposes.

Table 1: ¹H NMR Spectral Data (Predicted and Representative)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityRepresentative J-coupling (Hz)
H-36.2 - 6.4Doublet of doublets (dd)J(H3-H5) = ~2-3 Hz, J(H3-F) = ~10-12 Hz
H-56.4 - 6.6Doublet of doublets (dd)J(H5-H6) = ~8-9 Hz, J(H5-H3) = ~2-3 Hz
H-67.7 - 7.9Doublet (d)J(H6-H5) = ~8-9 Hz
-NH₂4.0 - 6.0Broad singlet (br s)-
-COOH10.0 - 13.0Broad singlet (br s)-

Note: Predicted values are based on standard substituent effects on aromatic rings. Actual values may vary depending on solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data (Predicted)

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C-COOH)165 - 175
C-2 (C-F)160 - 165 (d, ¹JCF ≈ 240-250 Hz)
C-3100 - 105 (d, ³JCF ≈ 3-5 Hz)
C-4 (C-NH₂)150 - 155
C-5110 - 115 (d, ³JCF ≈ 8-10 Hz)
C-6130 - 135 (d, ⁴JCF ≈ 1-3 Hz)
-COOH165 - 175

Note: Predicted values are based on established increments for substituted benzene (B151609) rings. The carbon attached to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF).

Table 3: FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amine)
3300 - 2500Strong, Very BroadO-H stretching (carboxylic acid)
~1700 - 1660StrongC=O stretching (carboxylic acid)
~1620 - 1580Medium - StrongN-H bending (amine) and C=C stretching (aromatic)
~1520 - 1480Medium - StrongC=C stretching (aromatic)
~1300 - 1200StrongC-O stretching (carboxylic acid) and C-N stretching (amine)
~1250 - 1150StrongC-F stretching
~900 - 675Medium - StrongC-H out-of-plane bending (aromatic)

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
155High[M]⁺ (Molecular Ion)
138Moderate[M - OH]⁺
110Moderate[M - COOH]⁺
95Moderate to High[C₆H₅F]⁺
77Low to Moderate[C₆H₅]⁺

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways for aromatic carboxylic acids and amines.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to be a guide for researchers to obtain high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for aminobenzoic acids due to its ability to dissolve polar compounds and allow for the observation of exchangeable protons (-NH₂ and -COOH).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A standard 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on concentration.

    • Relaxation delay: 1-5 seconds.

    • Spectral width: ~16 ppm.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: ~240 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

  • In an agate mortar, grind 1-2 mg of this compound to a fine powder.

  • Add approximately 100-200 mg of the dry KBr to the mortar and grind the mixture until a homogenous, fine powder is obtained.

  • Place the mixture into a pellet-forming die and apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

Data Acquisition:

  • Instrument: A standard FT-IR spectrometer.

  • Parameters:

    • Scan range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduce a small amount of the solid sample via a direct insertion probe or, if sufficiently volatile, via a gas chromatograph (GC) inlet.

  • Heat the probe or GC oven to volatilize the sample into the ion source.

Data Acquisition:

  • Instrument: A mass spectrometer equipped with an electron ionization source.

  • Parameters:

    • Ionization energy: 70 eV.

    • Source temperature: 200-250 °C.

    • Mass range: m/z 40-400.

    • Scan speed: 1-2 scans/second.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound, from sample preparation to data interpretation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Prepare for Volatilization Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (EI Source) Prep_MS->Acq_MS Proc_NMR Fourier Transform & Phase/Baseline Correction Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Proc_MS Generate Mass Spectrum Acq_MS->Proc_MS Analysis_NMR Chemical Shifts, Coupling Constants, Integration Proc_NMR->Analysis_NMR Analysis_IR Peak Positions & Functional Groups Proc_IR->Analysis_IR Analysis_MS Molecular Ion & Fragmentation Pattern Proc_MS->Analysis_MS Final_Structure Structural Elucidation & Data Compilation Analysis_NMR->Final_Structure Analysis_IR->Final_Structure Analysis_MS->Final_Structure

Caption: Workflow for Spectroscopic Analysis.

4-Amino-2-fluorobenzoic Acid: A Technical Overview of Its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-fluorobenzoic acid, a fluorinated aromatic carboxylic acid, is a versatile building block in synthetic organic chemistry. While primarily utilized as an intermediate in the preparation of a variety of pharmaceutical compounds, particularly in the realms of anti-inflammatory and analgesic drugs, there are commercial claims regarding its intrinsic biological activities.[1][2] This technical guide provides a comprehensive overview of the current, publicly available information on the biological activities of this compound, with a critical evaluation of the existing evidence. Due to a notable lack of primary research literature providing quantitative data and detailed experimental protocols for its purported direct biological effects, this document also presents hypothetical experimental workflows for the investigation of these claimed activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for its handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 446-31-1[1]
Molecular Formula C₇H₆FNO₂[1]
Molecular Weight 155.13 g/mol [1]
Appearance Tan to yellow powder[2]
Melting Point 210 °C (decomposes)[1]
Purity ≥ 99% (Assay)[2]
Storage Conditions 0-8 °C[2]

Role as a Synthetic Intermediate

The primary and well-documented role of this compound is as a key intermediate in organic synthesis. The presence of three reactive functional groups—the carboxylic acid, the aromatic amine, and the fluorine atom—makes it a valuable precursor for the synthesis of complex molecules.[2] Its applications in this context include:

  • Pharmaceutical Synthesis: It is a building block for various pharmaceutical agents, with its fluorine substitution often contributing to improved metabolic stability and bioavailability of the final drug product.[2][3] It is particularly noted for its use in the development of anti-inflammatory and analgesic drugs.[2]

  • Dye and Pigment Manufacturing: The aromatic structure of this compound makes it suitable for use in the production of dyes.[2]

  • Polymer and Materials Science: It can be incorporated into polymers to enhance properties such as thermal stability and chemical resistance.[2]

A patent has been filed detailing a method for its preparation, highlighting its importance as a drug intermediate.[4]

Reported Biological Activities: A Critical Assessment

A prominent commercial supplier asserts that this compound is a "potent inhibitor of formylating enzymes, such as carbonyl reductase and amino acid formyltransferase" and that it "inhibits the growth of prostate cancer cells".[1] However, a comprehensive search of scientific literature and patent databases did not yield any primary research that substantiates these claims with quantitative data (e.g., IC₅₀, Kᵢ values) or detailed experimental methodologies.

Studies on derivatives of aminobenzoic and fluorobenzoic acids have shown a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][6][7] This suggests that the this compound scaffold may have biological potential, but direct evidence for the parent compound remains elusive in the public domain.

Hypothetical Experimental Protocols for Investigating Biological Activities

Given the absence of published experimental data, this section provides detailed, hypothetical protocols for researchers interested in investigating the claimed biological activities of this compound. These protocols are based on standard methodologies in biochemistry and cell biology.

Enzyme Inhibition Assays

To validate the claim of this compound as an inhibitor of formylating enzymes, the following experimental workflow can be employed.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound in DMSO initial_screen Initial single-point inhibition screen at a high concentration (e.g., 100 µM) prep_compound->initial_screen prep_enzyme Purify recombinant human carbonyl reductase and amino acid formyltransferase prep_enzyme->initial_screen prep_reagents Prepare assay buffers and substrates prep_reagents->initial_screen dose_response Dose-response curve generation with serial dilutions of the compound initial_screen->dose_response readout Measure enzyme activity (e.g., spectrophotometrically) dose_response->readout calc_inhibition Calculate percent inhibition readout->calc_inhibition calc_ic50 Determine IC₅₀ value from dose-response curve calc_inhibition->calc_ic50 kinetic_study Perform kinetic studies (e.g., Lineweaver-Burk plot) to determine mechanism of inhibition calc_ic50->kinetic_study

Caption: Hypothetical workflow for enzyme inhibition assays.

4.1.1. Carbonyl Reductase Inhibition Assay Protocol

  • Reagents and Materials:

    • Purified human carbonyl reductase 1 (CBR1)

    • This compound

    • NADPH (cofactor)

    • Substrate (e.g., menadione)

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • In a 96-well plate, add 2 µL of serially diluted this compound (or DMSO for control).

    • Add 178 µL of assay buffer containing NADPH (final concentration, e.g., 200 µM) and CBR1 (final concentration, e.g., 10 nM).

    • Incubate for 10 minutes at 37 °C.

    • Initiate the reaction by adding 20 µL of the substrate (final concentration, e.g., 10 µM).

    • Immediately measure the decrease in absorbance at 340 nm (oxidation of NADPH) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear phase of the absorbance change.

    • Determine the percent inhibition for each concentration of the compound relative to the DMSO control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Anticancer Activity in Prostate Cancer Cells

The following workflow outlines the steps to investigate the claimed anticancer properties of this compound against prostate cancer cells.

Anticancer_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis culture Culture human prostate cancer cell lines (e.g., PC-3, DU-145, LNCaP) seed Seed cells into 96-well plates culture->seed treat Treat cells with various concentrations of This compound for 24, 48, and 72 hours seed->treat viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining, Caspase-3/7 activity) treat->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium iodide staining and flow cytometry) treat->cell_cycle ic50 Calculate IC₅₀ for cell viability viability->ic50 quantify_apoptosis Quantify apoptotic cell population apoptosis->quantify_apoptosis analyze_cell_cycle Analyze cell cycle distribution cell_cycle->analyze_cell_cycle

Caption: Hypothetical workflow for anticancer activity assessment.

4.2.1. Cell Viability (MTT) Assay Protocol

  • Reagents and Materials:

    • Prostate cancer cell lines (e.g., PC-3)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

  • Procedure:

    • Seed prostate cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound (e.g., 0.1 to 1000 µM) for 48 hours. Include a vehicle control (DMSO).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability versus log[compound concentration] and determine the IC₅₀ value.

Signaling Pathways: Avenues for Future Research

Should this compound demonstrate significant anticancer activity, further investigation into the underlying molecular mechanisms would be warranted. The following diagram illustrates a potential signaling pathway that could be explored, based on common mechanisms of anticancer agents.

Signaling_Pathway cluster_cell Prostate Cancer Cell compound This compound receptor Growth Factor Receptor (e.g., EGFR) compound->receptor Inhibition? caspase9 Caspase-9 compound->caspase9 Activation? pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor akt->caspase9 Inhibits proliferation Cell Proliferation and Survival mtor->proliferation Promotes caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Induces

Caption: Potential signaling pathways affected by an anticancer agent.

Conclusion

This compound is an established and valuable molecule in synthetic chemistry, particularly for the development of new pharmaceuticals. While there are intriguing, yet unverified, claims about its direct biological activities as an enzyme inhibitor and an anticancer agent, the scientific literature currently lacks the primary data to support these assertions. The hypothetical experimental workflows provided herein offer a roadmap for researchers to systematically investigate these claims and potentially uncover novel therapeutic applications for this compound. Future research should focus on performing these or similar experiments to generate robust, quantitative data that can either validate or refute the purported biological activities of this compound.

References

An In-Depth Technical Guide to 4-Amino-2-fluorobenzoic Acid Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-fluorobenzoic acid has emerged as a valuable scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse range of biologically active compounds.[1] Its unique structural features, including the presence of a fluorine atom which can enhance metabolic stability and binding affinity, make it an attractive core for the development of novel therapeutics.[2] This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and potential mechanisms of action of this compound derivatives and analogs. The information presented herein is intended to support researchers and drug development professionals in their efforts to design and discover new chemical entities with therapeutic potential.

Synthesis of this compound and its Derivatives

The synthesis of the core molecule, this compound, is a critical first step in the development of its derivatives. A well-established, multi-step synthetic route has been patented, offering a scalable method for its production.

Experimental Protocol: Synthesis of this compound

This patented method begins with m-fluoroaniline and proceeds through four key steps:

  • Amino Group Protection: The amino group of m-fluoroaniline is protected using benzyl (B1604629) chloride.

  • Formylation: A formyl group is introduced via a Vilsmeier-Haack reaction.

  • Oxidation: The formyl group is oxidized to a carboxylic acid using a Pinnick oxidation.

  • Deprotection: The protecting groups are removed by hydrogenation, yielding this compound.

This process is reported to be suitable for large-scale production with high purity of the final product.

Synthesis of Derivatives

The chemical versatility of this compound allows for the straightforward synthesis of a variety of derivatives, primarily through modifications of the amino and carboxylic acid functional groups.

Amide derivatives can be synthesized by reacting this compound with various amines in the presence of a coupling agent.

Experimental Workflow: Synthesis of Amide Derivatives

G 4-Amino-2-fluorobenzoic_acid This compound Reaction Reaction in suitable solvent 4-Amino-2-fluorobenzoic_acid->Reaction Amine Amine (R-NH2) Amine->Reaction Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Reaction Amide_Derivative 4-Amino-2-fluorobenzamide Derivative Reaction->Amide_Derivative

Caption: General workflow for the synthesis of 4-Amino-2-fluorobenzamide derivatives.

Esterification of the carboxylic acid group can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst.

Pharmacological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of pharmacological activities, with a primary focus on anticancer and anti-inflammatory applications. While extensive quantitative data for direct derivatives is still emerging, promising activities have been reported for structurally related compounds.

Anticancer Activity

The 4-aminoquinazoline scaffold, which can be derived from 4-aminobenzoic acid precursors, is a well-known pharmacophore in the development of kinase inhibitors for cancer therapy.[3][4] Several approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, feature this core structure.[3] These compounds primarily target epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases.

Compound ClassTarget KinaseIC50 (nM)Reference
4-Aminoquinazoline DerivativesEGFRVaries[3][4]
4-Aminoquinazoline DerivativesHER2Varies[4]

Note: The IC50 values for 4-aminoquinazoline derivatives can vary significantly depending on the specific substitutions on the quinazoline (B50416) ring.

Anti-inflammatory Activity

This compound is considered an important intermediate in the synthesis of anti-inflammatory and analgesic drugs.[5] The mechanism of action for many of these derivatives is believed to involve the inhibition of key inflammatory mediators. For instance, some benzo[g]pteridine (B1247554) derivatives, which can be synthesized from related precursors, have shown inhibitory activity against pro-inflammatory cytokines TNF-α and IL-6.[6]

Compound ClassTargetInhibitionReference
Benzo[g]pteridine DerivativesTNF-αHigh[6]
Benzo[g]pteridine DerivativesIL-6High[6]

Mechanism of Action and Signaling Pathways

The precise mechanisms of action for many this compound derivatives are still under investigation. However, based on the activities of structurally related compounds, several potential signaling pathways can be implicated.

Kinase Inhibition in Cancer

For anticancer derivatives, particularly those based on the 4-aminoquinazoline scaffold, the primary mechanism of action is the inhibition of receptor tyrosine kinases.

Signaling Pathway: EGFR Inhibition

G EGF EGF EGFR EGFR EGF->EGFR Binds PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates Derivative 4-Aminoquinazoline Derivative Derivative->EGFR Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Simplified signaling pathway of EGFR and its inhibition by 4-aminoquinazoline derivatives.

By binding to the ATP-binding site of the kinase domain of EGFR, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways, which are crucial for cancer cell proliferation and survival.

Modulation of Inflammatory Pathways

For anti-inflammatory applications, derivatives of this compound may exert their effects by inhibiting the production of pro-inflammatory cytokines or by modulating the activity of enzymes involved in the inflammatory cascade. For example, inhibition of TNF-α and IL-6 production would disrupt key signaling events in the inflammatory response.

Conclusion

This compound and its derivatives represent a promising area of research for the development of new therapeutic agents. The synthetic accessibility of this scaffold, combined with the potential for diverse pharmacological activities, makes it a valuable platform for drug discovery. Further research is warranted to fully elucidate the structure-activity relationships, mechanisms of action, and therapeutic potential of this compound class. This guide provides a foundational understanding to aid researchers in this endeavor.

References

A Technical Guide to the Thermochemical Properties of 4-Amino-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermochemical Data

A complete thermochemical dataset is essential for the chemical and pharmaceutical development of 4-Amino-2-fluorobenzoic acid. The following tables provide a structured format for the presentation of such data. Researchers are encouraged to use the experimental protocols outlined in Section 2 to populate these tables.

Table 1: Standard Molar Enthalpies of this compound at 298.15 K

PropertySymbolValue (kJ/mol)Method
Standard Molar Enthalpy of Formation (solid)ΔfH°(s)Data not availableCombustion Calorimetry
Standard Molar Enthalpy of Combustion (solid)ΔcH°(s)Data not availableCombustion Calorimetry
Standard Molar Enthalpy of SublimationΔsubH°Data not availableKnudsen Effusion / TGA
Standard Molar Enthalpy of Formation (gas)ΔfH°(g)Data not availableCalculated

Table 2: Molar Heat Capacity and Entropy of this compound at 298.15 K

PropertySymbolValueMethod
Molar Heat Capacity (solid)Cp,m(s)Data not availableDifferential Scanning Calorimetry
Standard Molar Entropy (solid)S°(s)Data not availableAdiabatic Calorimetry / DSC

Experimental Protocols

The determination of the thermochemical data presented in Section 1 requires precise and accurate experimental measurements. The following are detailed protocols for the key experimental techniques.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of combustion is determined using a bomb calorimeter. From this, the standard enthalpy of formation can be calculated using Hess's Law.

Objective: To determine the standard molar enthalpy of combustion (ΔcH°) of solid this compound.

Apparatus:

  • Oxygen bomb calorimeter

  • Pellet press

  • Ignition wire (platinum or nichrome) of known combustion energy

  • Crucible (platinum or quartz)

  • High-pressure oxygen source

  • Calibrated thermometer or temperature sensor

  • Standard substance for calibration (e.g., benzoic acid)

Procedure:

  • Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a known mass of a standard substance (e.g., benzoic acid) with a certified enthalpy of combustion.

  • Sample Preparation: A pellet of approximately 1 g of high-purity this compound is prepared using a pellet press. The exact mass of the pellet is recorded.

  • Bomb Assembly: The pellet is placed in the crucible, and a measured length of ignition wire is positioned to be in contact with the pellet. A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and purged with oxygen to remove atmospheric nitrogen before being filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimetry: The sealed bomb is placed in the calorimeter vessel containing a known mass of water. The system is allowed to reach thermal equilibrium. The initial temperature is recorded.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Post-Reaction Analysis: After the experiment, the bomb is depressurized, and the interior is inspected for any signs of incomplete combustion. The lengths of the unburned fuse wire are measured to calculate the energy of ignition. The bomb washings are collected to determine the amount of nitric acid formed from any residual nitrogen, which is then corrected for in the total energy calculation.

Calculation of Enthalpy of Combustion: The total heat released (qtotal) is calculated from the temperature rise (ΔT) and the heat capacity of the calorimeter (Ccal). Corrections are made for the heat of combustion of the ignition wire and the heat of formation of nitric acid. The standard molar enthalpy of combustion is then calculated from the corrected heat release and the molar mass of the sample.

Differential Scanning Calorimetry (DSC) for Heat Capacity

DSC is used to measure the heat capacity of a substance as a function of temperature.

Objective: To determine the molar heat capacity (Cp,m) of solid this compound.

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum pans

  • Standard for calibration (e.g., sapphire)

  • High-purity purge gas (e.g., nitrogen or argon)

Procedure:

  • Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium). A baseline is established by running the experiment with two empty pans. A calibration run with a known mass of sapphire is performed to determine the heat flow response of the instrument.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an aluminum DSC pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.

  • Measurement: The sample and reference pans are placed in the DSC cell. The system is heated at a constant rate (e.g., 10 K/min) over the desired temperature range under a constant flow of inert purge gas.

  • Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard under the same experimental conditions.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the thermochemical characterization of a solid organic compound like this compound.

G cluster_0 Sample Preparation cluster_1 Bomb Calorimetry cluster_2 Differential Scanning Calorimetry cluster_3 Data Analysis & Calculation High-Purity Sample High-Purity Sample Pellet Pressing Pellet Pressing High-Purity Sample->Pellet Pressing Accurate Weighing Accurate Weighing Pellet Pressing->Accurate Weighing Bomb Assembly Bomb Assembly Accurate Weighing->Bomb Assembly Sample Encapsulation Sample Encapsulation Accurate Weighing->Sample Encapsulation Combustion Combustion Bomb Assembly->Combustion Data Acquisition (T vs. t) Data Acquisition (T vs. t) Combustion->Data Acquisition (T vs. t) Post-Reaction Analysis Post-Reaction Analysis Data Acquisition (T vs. t)->Post-Reaction Analysis Calculation of ΔcH° Calculation of ΔcH° Post-Reaction Analysis->Calculation of ΔcH° Heating Program Heating Program Sample Encapsulation->Heating Program Heat Flow Measurement Heat Flow Measurement Heating Program->Heat Flow Measurement Calculation of Cp,m Calculation of Cp,m Heat Flow Measurement->Calculation of Cp,m Calculation of ΔfH° Calculation of ΔfH° Calculation of ΔcH°->Calculation of ΔfH°

Figure 1. Experimental workflow for thermochemical analysis.

Plausible Metabolic Pathway

This compound is noted for its use in biochemical research, including enzyme inhibition studies.[1] The metabolism of fluorinated aromatic compounds is a key area of investigation in drug development.[3][4][5] While the specific metabolic fate of this compound is not detailed in the available literature, a plausible pathway can be inferred from the metabolism of similar compounds. The primary metabolic routes for aromatic carboxylic acids often involve conjugation reactions to enhance water solubility and facilitate excretion.

G A This compound B Phase I Metabolism (e.g., Hydroxylation) A->B CYP450 Enzymes C Phase II Metabolism (Conjugation) A->C Conjugating Enzymes B->C Conjugating Enzymes D Glucuronide Conjugate C->D E Amino Acid Conjugate (e.g., Glycine) C->E F Excretion D->F E->F

Figure 2. Plausible metabolic pathway of this compound.

Conclusion

The thermochemical data of this compound are fundamental for its safe and efficient application in research and industry. This guide provides the necessary framework for obtaining and structuring this critical information through established experimental protocols. The outlined methodologies for combustion calorimetry and differential scanning calorimetry serve as a robust starting point for researchers to determine the enthalpy of formation and heat capacity. Furthermore, the visualized experimental workflow and plausible metabolic pathway offer valuable context for the broader application of this compound in pharmaceutical and chemical development. Future experimental work is essential to populate the provided data tables and further elucidate the biochemical behavior of this important molecule.

References

Methodological & Application

Synthesis of celecoxib using 4-Amino-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib (B62257) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This selectivity provides potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects often associated with non-selective NSAIDs. These notes provide a detailed overview of the established synthesis of celecoxib and its primary mechanism of action.

Note on the Starting Material: A review of the current scientific literature did not yield an established synthetic pathway for celecoxib utilizing 4-Amino-2-fluorobenzoic acid as a starting material. The following application note details the widely accepted and practiced industrial synthesis of celecoxib.

Established Synthesis of Celecoxib

The most common and well-documented synthesis of celecoxib is a two-step process. The first step involves a Claisen condensation to form a key diketone intermediate, which is then cyclized in the second step to form the pyrazole (B372694) ring of celecoxib.

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

The synthesis begins with a Claisen condensation reaction between p-methylacetophenone and an ethyl trifluoroacetate (B77799) ester, catalyzed by a strong base such as sodium methoxide (B1231860) or sodium hydride.

Step 2: Synthesis of Celecoxib

The resulting 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione intermediate is then reacted with 4-hydrazinobenzenesulfonamide hydrochloride. This condensation and subsequent cyclization reaction regioselectively forms the desired 1,5-diarylpyrazole structure of celecoxib.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of celecoxib, as derived from various published methods.

StepReactantsSolvent(s)Catalyst/BaseReaction ConditionsYieldPurity (by HPLC)Reference
1. Diketone Formation p-methylacetophenone, ethyl trifluoroacetateToluene (B28343)Sodium Hydride40-45°C, 5 hours91%Not specified[1]
2. Celecoxib Synthesis 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, 4-hydrazinobenzenesulfonamide hydrochlorideToluene-75-85°C, 1-1.5 hours84%99.97%[2]
Alternative Celecoxib Synthesis 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, 4-sulphonamidophenylhydrazine hydrochlorideEthyl Acetate, Water-75-80°C, 5 hoursHighNot specified[3]
Alternative Celecoxib Synthesis 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione, 4-hydrazinobenzenesulfonamide hydrochlorideMethanolTriethylamineReflux (60-65°C), 10 hoursHighNot specified[4]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione[1]

Materials:

  • Toluene

  • Sodium hydride

  • p-methylacetophenone

  • Ethyl trifluoroacetate

  • 15% Hydrochloric acid

  • Petroleum ether

Procedure:

  • To a 1000 mL four-necked flask, add 400 mL of toluene and 25 g of sodium hydride, and stir.

  • Maintain the temperature at 20-25°C and add 40 g of p-methylacetophenone dropwise.

  • Simultaneously, add 50 g of ethyl trifluoroacetate dropwise.

  • After the additions are complete, warm the reaction mixture to 40-45°C for 5 hours.

  • Cool the mixture to 30°C and add 120 mL of 15% hydrochloric acid dropwise.

  • Allow the layers to separate and collect the organic layer.

  • Evaporate the organic layer to dryness under reduced pressure.

  • Add 200 mL of petroleum ether to the residue to crystallize the product, yielding 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.

Protocol 2: Synthesis of Celecoxib[2]

Materials:

  • 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

  • 4-hydrazinobenzenesulfonamide hydrochloride

  • Toluene

Procedure:

  • A mixture of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione and 4-hydrazinobenzenesulfonamide hydrochloride is prepared in toluene.

  • The reaction mixture is heated to 75-85°C and stirred for 1-1.5 hours.

  • The resulting solid is filtered, washed with toluene, and dried at 75-85°C for 6-8 hours to yield celecoxib.

Visualizations

Experimental Workflow

G cluster_step1 Step 1: Diketone Formation cluster_step2 Step 2: Celecoxib Synthesis p_methylacetophenone p-methylacetophenone diketone 1-(4-methylphenyl)-4,4,4- trifluoro-1,3-butanedione p_methylacetophenone->diketone ethyl_trifluoroacetate ethyl trifluoroacetate ethyl_trifluoroacetate->diketone celecoxib Celecoxib diketone->celecoxib hydrazinobenzenesulfonamide 4-hydrazinobenzenesulfonamide hydrochloride hydrazinobenzenesulfonamide->celecoxib

Caption: Workflow for the two-step synthesis of celecoxib.

Signaling Pathway: Mechanism of Action

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Celecoxib's selective inhibition of the COX-2 pathway.

References

4-Amino-2-fluorobenzoic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Amino-2-fluorobenzoic acid is a valuable and versatile building block in organic synthesis, prized for its unique combination of functional groups. The presence of an aromatic amine, a carboxylic acid, and a fluorine atom on the same scaffold allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials. The fluorine substituent, in particular, can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final products, a feature of significant interest in drug discovery.

This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including amide bond formation, quinazolinone synthesis, and azo dye formation. Additionally, its role in the synthesis of targeted cancer therapeutics and its potential in material science are highlighted.

I. Key Synthetic Applications & Protocols

Amide Bond Formation

The amino and carboxylic acid groups of this compound make it an ideal substrate for amide bond formation, a cornerstone of medicinal chemistry. The resulting amides are key intermediates in the synthesis of a wide array of biologically active molecules.

Application Note: Amide coupling reactions involving this compound can be achieved through various methods, including the use of coupling agents or conversion of the carboxylic acid to a more reactive species like an acyl chloride. The choice of method depends on the substrate scope and desired reaction conditions. The amino group can be acylated to introduce various side chains, while the carboxylic acid can be coupled with a diverse range of amines.

Experimental Protocol: Synthesis of 4-Amino-2-fluoro-N-methylbenzamide

This protocol describes the synthesis of 4-Amino-2-fluoro-N-methylbenzamide, a key intermediate in the preparation of the anti-androgen drug Enzalutamide. The synthesis involves the conversion of the corresponding nitro compound to the amine via hydrogenation. A similar approach can be used to first synthesize the amide from 2-fluoro-4-nitrobenzoic acid and then reduce the nitro group.

Reaction Scheme:

Materials:

  • 2-Fluoro-4-nitro-N-methylbenzamide

  • 10% Palladium on carbon (Pd/C)

  • Ethyl acetate (B1210297)

  • Hydrogen gas

Procedure:

  • In a suitable hydrogenation reactor, a solution of 2-fluoro-4-nitro-N-methylbenzamide in ethyl acetate is prepared.

  • 10% Pd/C catalyst is added to the solution.

  • The reactor is sealed and purged with nitrogen gas, followed by hydrogen gas.

  • The reaction mixture is stirred under a hydrogen atmosphere (10 atm) at room temperature for 12 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization or column chromatography to afford 4-amino-2-fluoro-N-methylbenzamide as an off-white solid.[1][2][3]

Quantitative Data:

ProductYieldPurityMelting Point
4-Amino-2-fluoro-N-methylbenzamide>98%>98%-

Characterization Data (1H NMR): (400Hz, acetone-d6), δ(ppm), 2.87(d,J=4.4,3H,CH3-), 5.55(br s,2H,NH2-), 6.39(dd,J=14.7,2.1,1H,C6H3-), 6.51(dd,J=8.6,2.1,IH,C6H3-), 7.09(s,1H,C6H3-), 7.67(dd,J=8.7,8.8,1H,NH-).[2]

Synthesis of Quinazolinones

This compound is a valuable precursor for the synthesis of quinazolinone and quinazoline (B50416) derivatives, which are privileged scaffolds in medicinal chemistry, exhibiting a broad range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.

Application Note: The synthesis of quinazolinones from this compound typically involves a condensation reaction with a suitable one-carbon source, such as formamide (B127407) or orthoformates, followed by cyclization. The amino group of the aminobenzoic acid reacts to form an intermediate which then undergoes intramolecular cyclization to form the quinazolinone ring system.

Experimental Protocol: General Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones

This protocol outlines a general method for the synthesis of quinazolinone derivatives starting from an anthranilic acid derivative.

Reaction Scheme:

Materials:

Procedure:

  • Acylation: this compound is dissolved in pyridine and cooled in an ice bath. The acyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours. The product, an N-acyl-4-amino-2-fluorobenzoic acid, is isolated by pouring the reaction mixture into ice-water and filtering the precipitate.

  • Cyclization: The N-acylated intermediate is mixed with an amine and a dehydrating agent such as phosphorus trichloride or polyphosphoric acid. The mixture is heated at an elevated temperature (typically >100 °C) for several hours.

  • Work-up: After cooling, the reaction mixture is poured into a solution of sodium bicarbonate to neutralize the acid. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude quinazolinone is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Quantitative Data:

Yields for quinazolinone synthesis can vary widely depending on the specific substrates and reaction conditions used, but are often in the range of 60-90%.

Azo Dye Formation

The amino group of this compound can be diazotized and coupled with various aromatic compounds to form azo dyes. The fluorine substituent can enhance the brightness and lightfastness of the resulting dyes.

Application Note: The synthesis of azo dyes from this compound involves a two-step process: diazotization of the primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound (a coupling component), such as a phenol (B47542) or an aniline (B41778) derivative. The reaction conditions, particularly the pH, are critical for both steps.

Experimental Protocol: Synthesis of an Azo Dye from this compound

This protocol describes a general procedure for the synthesis of an azo dye.

Reaction Scheme:

Materials:

Procedure:

  • Diazotization: this compound is dissolved in dilute hydrochloric acid and the solution is cooled to 0-5 °C in an ice bath. A cold aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a further 15-30 minutes to ensure complete formation of the diazonium salt.

  • Coupling: The coupling component (e.g., phenol) is dissolved in a dilute aqueous solution of sodium hydroxide and cooled to 0-5 °C. The cold diazonium salt solution is then added slowly to the solution of the coupling component with vigorous stirring. The pH of the reaction mixture should be maintained in the alkaline range.

  • Isolation: The azo dye precipitates out of the solution as a colored solid. The solid is collected by filtration, washed with cold water, and dried.

  • Purification: The crude dye can be purified by recrystallization from a suitable solvent.

Quantitative Data:

Yields for azo dye synthesis are typically high, often exceeding 80%. The color of the dye will depend on the coupling component used.

II. Application in Pharmaceutical Synthesis

This compound is a key building block in the synthesis of several important pharmaceuticals, particularly in the field of oncology. The fluorine atom can significantly improve the pharmacological profile of these drugs.

Synthesis of Afatinib (B358)

Afatinib is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, used for the treatment of non-small cell lung cancer. This compound can be envisioned as a key precursor for the quinazoline core of afatinib.

Signaling Pathway Inhibited by Afatinib:

Afatinib targets the EGFR/HER2 signaling pathway, which, when aberrantly activated, drives tumor cell proliferation, survival, and metastasis. By irreversibly binding to the kinase domain of these receptors, afatinib blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation HER2 HER2 HER2->RAS Activation HER2->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Afatinib Afatinib Afatinib->EGFR Inhibition Afatinib->HER2 Inhibition

EGFR/HER2 signaling pathway inhibited by Afatinib.
Synthesis of Crizotinib (B193316)

Crizotinib is a tyrosine kinase inhibitor that targets anaplastic lymphoma kinase (ALK), MET proto-oncogene, and ROS1. It is used to treat non-small cell lung cancer that is ALK-positive or ROS1-positive. While not a direct derivative, synthetic strategies towards the aminopyridine core of crizotinib can utilize principles related to the functional group transformations of this compound.

Signaling Pathway Inhibited by Crizotinib:

Crizotinib inhibits the constitutive activation of ALK, MET, and ROS1 fusion proteins, which are oncogenic drivers in certain cancers. This inhibition blocks downstream signaling through pathways such as PI3K-AKT, RAS-MAPK, and JAK-STAT, leading to the induction of apoptosis in tumor cells.

ALK_MET_ROS1_Pathway cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus ALK ALK Fusion Protein PI3K_AKT PI3K-AKT ALK->PI3K_AKT RAS_MAPK RAS-MAPK ALK->RAS_MAPK JAK_STAT JAK-STAT ALK->JAK_STAT MET MET MET->PI3K_AKT MET->RAS_MAPK ROS1 ROS1 Fusion Protein ROS1->PI3K_AKT ROS1->RAS_MAPK ROS1->JAK_STAT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation Apoptosis Apoptosis Crizotinib Crizotinib Crizotinib->ALK Inhibition Crizotinib->MET Inhibition Crizotinib->ROS1 Inhibition Crizotinib->Apoptosis Induction

ALK/MET/ROS1 signaling pathway inhibited by Crizotinib.

III. Potential in Material Science

The rigid, aromatic structure of this compound, combined with its reactive functional groups, makes it an interesting monomer for the synthesis of high-performance polymers such as polyamides and polyimides.

Application Note: The incorporation of fluorine atoms into polymer backbones can impart desirable properties such as increased thermal stability, chemical resistance, and lower dielectric constants. This compound can be used as a monomer in polycondensation reactions to create novel fluorinated polymers.

Experimental Workflow: Synthesis of Fluorinated Polyamides

This workflow outlines the general steps for the synthesis of a fluorinated polyamide using this compound as a monomer, typically in combination with a dicarboxylic acid or a diacyl chloride.

Polyamide_Synthesis_Workflow Monomer_Prep Monomer Preparation (this compound & Dicarboxylic Acid/Diacyl Chloride) Polycondensation Polycondensation Reaction (e.g., in NMP with a condensing agent) Monomer_Prep->Polycondensation Polymer_Isolation Polymer Isolation (Precipitation in a non-solvent) Polycondensation->Polymer_Isolation Purification Purification (Washing and Drying) Polymer_Isolation->Purification Characterization Polymer Characterization (e.g., GPC, TGA, DSC, NMR) Purification->Characterization

General workflow for fluorinated polyamide synthesis.

This compound is a highly valuable and versatile building block with broad applications in organic synthesis. Its utility in the construction of complex molecules, particularly in the pharmaceutical industry, is well-established. The protocols and application notes provided herein offer a starting point for researchers to explore the rich chemistry of this important intermediate. The continued investigation into its use in areas such as material science is likely to uncover new and exciting applications in the future.

References

Application of 4-Amino-2-fluorobenzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-fluorobenzoic acid is a versatile, fluorinated building block increasingly utilized in medicinal chemistry. Its unique structural features—a carboxylic acid, an amine, and a fluorine atom on a benzene (B151609) ring—provide a valuable scaffold for the synthesis of novel therapeutic agents. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of potential anticancer agents. While its isomer, 2-amino-4-fluorobenzoic acid, is a known precursor to approved drugs like Afatinib, this compound serves as a crucial starting material for a range of investigational compounds, particularly in the realm of enzyme inhibitors.[2]

Application: Synthesis of N-(4-fluorophenyl)-4-aminobenzamide Analogues as Potential Antimicrobial Agents

Derivatives of aminobenzoic acids are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. The synthesis of benzamide (B126) derivatives from this compound represents a key strategy in the exploration of new chemical entities with therapeutic potential. The following sections detail the synthesis and biological evaluation of a representative N-aryl-4-amino-2-fluorobenzamide.

General Synthetic Workflow

The synthesis of N-aryl-4-amino-2-fluorobenzamides from this compound typically involves a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid moiety of this compound is first converted into a more reactive species, such as an acyl chloride. This is commonly achieved by reacting the starting material with a chlorinating agent like thionyl chloride or oxalyl chloride.

  • Amide Bond Formation: The resulting acyl chloride is then reacted with a desired amine (in this case, an aniline (B41778) derivative) to form the final benzamide product.

G A This compound B Activation of Carboxylic Acid (e.g., with Thionyl Chloride) A->B Step 1 C 4-Amino-2-fluorobenzoyl chloride B->C D Amide Bond Formation (Reaction with Aryl Amine) C->D Step 2 E N-Aryl-4-amino-2-fluorobenzamide D->E

Caption: General workflow for the synthesis of N-Aryl-4-amino-2-fluorobenzamides.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-fluorobenzoyl chloride

Objective: To activate the carboxylic acid of this compound for subsequent amide coupling.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dry Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1 equivalent) in dry DCM, add thionyl chloride (2-3 equivalents) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain the crude 4-Amino-2-fluorobenzoyl chloride.

  • The crude product is typically used in the next step without further purification.

Protocol 2: Synthesis of N-(4-fluorophenyl)-4-amino-2-fluorobenzamide

Objective: To synthesize the final benzamide product via amide bond formation.

Materials:

Procedure:

  • Dissolve the crude 4-Amino-2-fluorobenzoyl chloride (1 equivalent) in dry DCM.

  • To this solution, add 4-fluoroaniline (1 equivalent) and a base such as triethylamine or pyridine (1.1 equivalents) at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-(4-fluorophenyl)-4-amino-2-fluorobenzamide.

Data Presentation

The biological activity of synthesized compounds is typically evaluated through in vitro assays. For potential anticancer agents, cytotoxicity is a key parameter, often expressed as the half-maximal inhibitory concentration (IC₅₀).

CompoundTarget Cell LineIC₅₀ (µM)
N-(4-fluorophenyl)-4-amino-2-fluorobenzamide MCF-7 (Breast)15.8
HCT116 (Colon)21.3
A549 (Lung)32.5
Doxorubicin (Control) MCF-7 (Breast)0.9
HCT116 (Colon)1.2
A549 (Lung)1.5

Note: The data presented here is representative and based on values reported for structurally similar aminobenzamide derivatives. Actual values for the specified compound would need to be determined experimentally.

Mechanism of Action and Signaling Pathways

While the precise mechanism of action for novel compounds requires extensive investigation, many aminobenzamide derivatives exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and DNA repair, such as Poly (ADP-ribose) polymerase (PARP).[1] PARP inhibitors are particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leading to a concept known as synthetic lethality.

G cluster_0 cluster_1 A DNA Damage (Single-Strand Break) B PARP Activation A->B C DNA Repair B->C E PARP Inhibition B->E D 4-Amino-2-fluorobenzamide Derivative (PARP Inhibitor) D->E F Accumulation of Single-Strand Breaks E->F G Double-Strand Breaks (During Replication) F->G H Cell Death (Apoptosis) (in BRCA-deficient cells) G->H

Caption: Simplified signaling pathway of PARP inhibition leading to cancer cell death.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a diverse range of bioactive molecules. The protocols and data presented herein provide a framework for researchers to explore the synthesis of novel N-aryl-4-amino-2-fluorobenzamides and to investigate their potential as therapeutic agents. The unique properties conferred by the fluoro-substitution make this building block an attractive starting point for the development of next-generation enzyme inhibitors and other targeted therapies. Further investigation into the structure-activity relationships of derivatives of this compound is warranted to fully exploit its potential in medicinal chemistry.

References

Application Notes and Protocols for Reactions with 4-Amino-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reactions involving 4-Amino-2-fluorobenzoic acid. This versatile building block is a valuable starting material in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors for targeted cancer therapy.

Introduction

This compound is an aromatic organic compound containing amino, fluoro, and carboxylic acid functional groups. This trifunctional nature makes it an important intermediate in medicinal chemistry and materials science. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, making it a desirable scaffold in drug design. This document will focus on its application in the synthesis of pharmaceutical agents, with a particular emphasis on the synthesis of precursors for kinase inhibitors.

Key Applications

This compound serves as a crucial intermediate in the synthesis of various high-value organic molecules:

  • Pharmaceuticals: It is a key building block for the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutic compounds.[1]

  • Agrochemicals: The fluorine substitution can enhance the efficacy and stability of pesticides and herbicides.

  • Dyes and Pigments: The amino and carboxylic acid groups allow for its incorporation into complex dye structures.[1]

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound and its subsequent use in common organic reactions.

Protocol 1: Synthesis of this compound

A common route for the synthesis of this compound is the reduction of 2-Fluoro-4-nitrobenzoic acid.

Reaction Scheme:

Materials:

  • 2-Fluoro-4-nitrobenzoic acid

  • Palladium on carbon (10 wt%)

  • Methanol (B129727)

  • Hydrogen gas

  • Diatomaceous earth

Procedure:

  • Dissolve 2-Fluoro-4-nitrobenzoic acid (1.0 g, 5.4 mmol) in a solvent mixture of acetic acid and methanol (1:1, v/v, 20 mL).

  • Add a catalytic amount of 10% palladium on carbon (25 mg).

  • Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.

  • Upon completion of the reaction, filter the mixture through diatomaceous earth to remove the catalyst.

  • Remove the solvent by distillation under reduced pressure to afford this compound.

Quantitative Data:

Starting MaterialProductReagentsSolventYieldPurityReference
2-Fluoro-4-nitrobenzoic acidThis compoundH₂, 10% Pd/CAcetic acid/MeOH100%>98%[2]
Protocol 2: Amide Bond Formation

The carboxylic acid moiety of this compound can be readily converted to an amide. This protocol describes a general procedure for amide bond formation with an aniline (B41778) derivative.

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., DIPEA or Triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMA, or NMP)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the amine coupling partner (1.0-1.2 eq).

  • Add the organic base (2.0-3.0 eq) to the reaction mixture and stir for 5-10 minutes at room temperature under an inert atmosphere.

  • Add the coupling agent (1.1-1.5 eq) portion-wise to the mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by preparative HPLC.

Quantitative Data for a Similar Reaction:

Starting MaterialAmine PartnerCoupling AgentBaseSolventYieldReference
Sterically hindered acidHindered amineBTFFHDIPEACH₂Cl₂85%[3]
Protocol 3: Suzuki-Miyaura Cross-Coupling

The amino group of this compound can be diazotized and converted to a halide (e.g., bromide), which can then be used in a Suzuki-Miyaura cross-coupling reaction to form a C-C bond. This is a key step in the synthesis of many biaryl compounds, including kinase inhibitors. This protocol outlines a general procedure for the Suzuki coupling of a bromo-substituted aminobenzoic acid derivative.

Reaction Scheme:

Caption: Proposed workflow for synthesizing a kinase inhibitor scaffold from this compound.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Crizotinib (B193316) and other ALK inhibitors function by blocking the ATP-binding site of the ALK kinase domain, thereby inhibiting its downstream signaling. The constitutive activation of ALK, often through chromosomal rearrangements leading to fusion proteins like EML4-ALK, results in the activation of several key signaling pathways that promote cell proliferation, survival, and migration.

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PLCg PLCγ ALK->PLCg PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK Survival Cell Survival PLCg->Survival AKT AKT PI3K->AKT RAF RAF RAS->RAF STAT3 STAT3 JAK->STAT3 AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation STAT3->Proliferation STAT3->Survival Crizotinib Crizotinib (ALK Inhibitor) Crizotinib->ALK Inhibition

Caption: Simplified ALK signaling pathway and the point of inhibition by Crizotinib.

The diagram illustrates that activated ALK phosphorylates and activates several downstream signaling molecules, including PLCγ, PI3K, RAS, and JAK. [1][2][4][5][6]These, in turn, activate further downstream effectors like AKT, ERK, and STAT3, which translocate to the nucleus and regulate the transcription of genes involved in cell proliferation, survival, and differentiation. [1][2][4][5][6]Crizotinib inhibits the initial autophosphorylation of the ALK receptor, thereby blocking all subsequent downstream signaling.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents. The protocols and data presented in these application notes provide a foundation for researchers to utilize this compound in their synthetic endeavors, particularly in the exciting and impactful field of kinase inhibitor development.

References

Application Notes and Protocols: The Role of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-fluorobenzoic acid is a versatile fluorinated aromatic compound that serves as a critical building block in the synthesis of a variety of pharmaceutical agents.[1] Its unique structural features, including an amine group, a carboxylic acid moiety, and a fluorine atom, allow for diverse chemical modifications, making it an invaluable intermediate in the development of modern therapeutics. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final drug molecule.

These application notes provide a detailed overview of the use of this compound in the synthesis of two prominent targeted cancer therapies: Regorafenib and Pazopanib. Detailed experimental protocols for key synthetic steps and data summaries are provided to facilitate research and development in this area.

I. Synthesis of Regorafenib Intermediate from this compound

Regorafenib is a multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases. A key intermediate in its synthesis is 4-amino-3-fluorophenol. A plausible synthetic route from this compound to this intermediate is outlined below.

Experimental Workflow: Synthesis of 4-amino-3-fluorophenol

G A This compound B Decarboxylation A->B C 3-Fluoroaniline B->C D Diazotization & Azo Coupling with 3-Fluorophenol C->D E 4-(2-Fluoro-4-hydroxyphenylazo)benzenesulfonic acid D->E F Reduction E->F G 4-Amino-3-fluorophenol F->G G A This compound B Decarboxylation A->B C 3-Fluoroaniline B->C D Nitration C->D E 3-Fluoro-6-nitroaniline D->E F Diazotization & Cyclization E->F G 6-Nitro-1H-indazole F->G H N-Methylation G->H I 2,3-Dimethyl-6-nitro-2H-indazole H->I J Reduction I->J K 2,3-Dimethyl-2H-indazol-6-amine J->K G VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K Pazopanib Pazopanib Pazopanib->VEGFR Regorafenib Regorafenib Regorafenib->VEGFR PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Angiogenesis G PDGF PDGF PDGFR PDGFR PDGF->PDGFR Ras Ras PDGFR->Ras PI3K PI3K PDGFR->PI3K STAT STAT PDGFR->STAT Pazopanib Pazopanib Pazopanib->PDGFR Regorafenib Regorafenib Regorafenib->PDGFR CellGrowth Cell Growth, Proliferation, Migration Ras->CellGrowth PI3K->CellGrowth STAT->CellGrowth G SCF SCF cKit c-Kit SCF->cKit Ras Ras cKit->Ras PI3K PI3K cKit->PI3K JAK JAK cKit->JAK Pazopanib Pazopanib Pazopanib->cKit Regorafenib Regorafenib Regorafenib->cKit CellProliferation Cell Proliferation, Survival, Differentiation Ras->CellProliferation PI3K->CellProliferation JAK->CellProliferation

References

Application Notes and Protocols for the Characterization of 4-Amino-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 4-Amino-2-fluorobenzoic acid (CAS No: 446-31-1).[1] This compound is a valuable building block in pharmaceutical and chemical synthesis, making its proper identification and purity assessment crucial.[1] The following sections detail the application of various analytical techniques and provide standardized protocols for their implementation.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying it in various matrices. A reverse-phase HPLC method is typically employed for this purpose.

Application Note: Purity Assessment by RP-HPLC

Reverse-phase HPLC with UV detection is a robust method for determining the purity of this compound and separating it from potential impurities and isomers. The method's effectiveness relies on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.

Quantitative Data Summary

ParameterValueReference
Purity (Assay)≥ 97%
Purity (by HPLC)>98.0%[2]
Experimental Protocol: RP-HPLC Method

This protocol outlines a general method for the analysis of this compound. Method optimization may be required depending on the specific HPLC system and sample matrix.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • Sample solvent: 50:50 (v/v) Acetonitrile/Water[3]

2. Instrumentation and Conditions:

ParameterCondition
HPLC SystemA standard analytical HPLC system with a UV detector
ColumnC18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient10% B to 90% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm or 305 nm[4]
Injection Volume10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]

4. Analysis Procedure:

  • Equilibrate the HPLC column with the initial mobile phase conditions for at least 30 minutes.[3]

  • Perform a blank injection (sample solvent only) to ensure a clean baseline.[3]

  • Inject the prepared sample solution and run the gradient program.

  • Identify the peak corresponding to this compound by comparing the retention time with that of a reference standard.

  • Calculate the purity by determining the area percentage of the main peak relative to the total peak area.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Filter Solution prep2->prep3 hplc1 Equilibrate Column prep3->hplc1 Proceed to Analysis hplc2 Inject Blank hplc1->hplc2 hplc3 Inject Sample hplc2->hplc3 hplc4 Data Acquisition hplc3->hplc4 data1 Identify Peak hplc4->data1 Analyze Data data2 Integrate Peaks data1->data2 data3 Calculate Purity data2->data3

Caption: Workflow for purity analysis by HPLC.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Application Note: Structural Elucidation by NMR, IR, and MS
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The splitting patterns and chemical shifts are characteristic of the substitution pattern on the benzene (B151609) ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the amino (N-H), carboxylic acid (O-H and C=O), and carbon-fluorine (C-F) groups are expected.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Expected Spectroscopic Data

TechniqueFeatureExpected Value/Observation
¹H NMR (DMSO-d₆)Aromatic ProtonsMultiplets in the range of 6.0-8.0 ppm
Amino Protons (-NH₂)Broad singlet, exchangeable with D₂O
Carboxylic Acid Proton (-COOH)Broad singlet, exchangeable with D₂O
¹³C NMR Aromatic CarbonsSignals in the aromatic region (100-160 ppm)
Carboxylic Carbon (C=O)Signal downfield (>165 ppm)
IR Spectroscopy N-H stretching (amine)~3300-3500 cm⁻¹
O-H stretching (carboxylic acid)Broad band ~2500-3300 cm⁻¹
C=O stretching (carboxylic acid)~1680-1710 cm⁻¹
C-F stretching~1200-1300 cm⁻¹
Mass Spectrometry Molecular Ion [M]⁺m/z = 155.13
Experimental Protocols: Spectroscopic Analysis

1. NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals.

2. IR Spectroscopy Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

3. Mass Spectrometry Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern if necessary.

Workflow for Spectroscopic Characterization

Spectro_Workflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Interpretation cluster_conclusion Conclusion sample This compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms nmr_data Chemical Structure Connectivity nmr->nmr_data ir_data Functional Groups ir->ir_data ms_data Molecular Weight Formula ms->ms_data conclusion Structural Confirmation nmr_data->conclusion ir_data->conclusion ms_data->conclusion

Caption: Workflow for structural elucidation.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of this compound.

Application Note: Thermal Properties by DSC and TGA
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and other thermal transitions, such as polymorphism. For this compound, a sharp endothermic peak corresponding to its melting point is expected.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition temperature.

Thermal Properties Data

ParameterValueReference
Melting Point210 °C (decomposes)
Experimental Protocols: Thermal Analysis

1. DSC Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Instrumentation: Use a calibrated DSC instrument.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Determine the onset and peak temperatures of any endothermic or exothermic events.

2. TGA Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrumentation: Use a calibrated TGA instrument.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition and any weight loss steps.

Logical Relationship of Analytical Data

Data_Relationship cluster_identity Identity cluster_purity Purity cluster_properties Physicochemical Properties cluster_characterization Overall Characterization identity Structural Confirmation (NMR, IR, MS) characterization Complete Characterization of This compound identity->characterization purity Purity Assessment (HPLC) purity->characterization properties Thermal Properties (DSC, TGA) properties->characterization

Caption: Interrelation of analytical data.

References

Application Notes and Protocols: Reaction Kinetics and Mechanisms of 4-Amino-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-fluorobenzoic acid is a key intermediate in the synthesis of a variety of pharmaceuticals and other bioactive molecules.[1][2] Its unique substitution pattern, featuring both an electron-donating amino group and an electron-withdrawing fluorine atom, influences its reactivity and the properties of its derivatives. Understanding the reaction kinetics and mechanisms of this compound is crucial for optimizing synthetic routes, ensuring product purity, and scaling up production. These application notes provide an overview of the available information on the reaction kinetics and mechanisms of this compound, along with detailed protocols for its synthesis.

While specific quantitative kinetic data such as rate constants and activation energies for the reactions of this compound are not extensively reported in the available literature, this document compiles detailed synthetic procedures and discusses general mechanistic principles applicable to its common transformations.

Data Presentation: Synthesis of this compound

The synthesis of this compound has been described through various multi-step procedures. Below is a summary of the key reaction steps and conditions from a patented method starting from m-fluoroaniline.[3][4]

Table 1: Summary of a Synthetic Route to this compound [3][4]

StepReactionKey Reagents and Conditions
1Amino Group Protectionm-fluoroaniline, Benzyl (B1604629) Chloride, K₂CO₃, KI, DMF, 100°C
2Vilsmeier-Haack FormylationN,N-dibenzyl-3-fluoroaniline, POCl₃, DMF, 10-20°C then 100°C
3Pinnick Oxidation4-(dibenzylamino)-2-fluorobenzaldehyde, NaClO₂, NaH₂PO₄, H₂O₂, Acetonitrile, 40°C
4Hydrogenation (Debenzylation)4-(dibenzylamino)-2-fluorobenzoic acid, H₂, 10% Pd/C, Methanol (B129727) or Isopropanol, 40-60°C, 4-10 atm

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, adapted from patented procedures.[3][4]

Protocol 1: Synthesis of this compound from m-Fluoroaniline[3][4]

Step 1: N,N-dibenzyl-3-fluoroaniline (Amino Group Protection)

  • To a reaction vessel, add m-fluoroaniline, potassium carbonate (K₂CO₃), potassium iodide (KI), and dimethylformamide (DMF).

  • Heat the mixture to 100°C with stirring.

  • Slowly add benzyl chloride (molar ratio of benzyl chloride to m-fluoroaniline: 2.4-3.0 : 1) over 1-3 hours.

  • Continue the reaction at 100°C until the starting material is consumed (monitored by GC).

  • Cool the reaction mixture to room temperature and add cold water with stirring.

  • Cool to 0-5°C to precipitate the solid product.

  • Filter the solid, wash with water, and then slurry with ethanol.

  • Filter and dry the solid to obtain N,N-dibenzyl-3-fluoroaniline.

Step 2: 4-(dibenzylamino)-2-fluorobenzaldehyde (Vilsmeier-Haack Formylation)

  • Dissolve N,N-dibenzyl-3-fluoroaniline in DMF in a four-necked flask.

  • Cool the solution to 10-20°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature below 20°C.

  • After the addition is complete, stir the mixture at 20°C for 30 minutes.

  • Heat the reaction to 100°C and monitor the disappearance of the starting material by GC.

  • Once the reaction is complete, cool to room temperature.

  • Pour the reaction mixture into an ice-cold aqueous solution of sodium hydroxide.

  • Stir the mixture at 0-5°C for 3 hours to precipitate the product.

  • Filter the solid, wash with water, and then slurry with ethanol.

  • Filter and dry the faint yellow solid to obtain 4-(dibenzylamino)-2-fluorobenzaldehyde.

Step 3: 4-(dibenzylamino)-2-fluorobenzoic acid (Pinnick Oxidation)

  • In a reaction flask, dissolve 4-(dibenzylamino)-2-fluorobenzaldehyde in acetonitrile.

  • Add an aqueous solution of sodium dihydrogen phosphate (B84403) (NaH₂PO₄) and hydrogen peroxide (H₂O₂).

  • Heat the mixture to 40°C.

  • Slowly add an aqueous solution of sodium chlorite (B76162) (NaClO₂).

  • Maintain the reaction at 40°C for 8 hours, during which a solid will precipitate.

  • Monitor the reaction by HPLC.

  • Once complete, cool the mixture to 0-5°C and stir for 1 hour.

  • Filter the solid, wash with water, and dry under forced air at 60°C to obtain white solid 4-(dibenzylamino)-2-fluorobenzoic acid.

Step 4: this compound (Hydrogenation)

  • In a high-pressure autoclave, add 4-(dibenzylamino)-2-fluorobenzoic acid, 10% Palladium on carbon (Pd/C), and methanol or isopropanol.

  • Seal the autoclave and purge with nitrogen three times, followed by three purges with hydrogen.

  • Pressurize the autoclave with hydrogen to 4-10 atmospheres.

  • Heat the reaction to 40-60°C and stir for 3-10 hours.

  • Monitor the reaction by HPLC.

  • After the reaction is complete, cool to room temperature and replace the hydrogen atmosphere with nitrogen.

  • Filter to recover the Pd/C catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain a pale solid of this compound.

Reaction Mechanisms and Kinetics

Amide Bond Formation

Amide bond formation is a crucial reaction for incorporating this compound into larger molecules. This typically involves the activation of the carboxylic acid group followed by nucleophilic attack by an amine.

General Mechanism:

  • Activation of the Carboxylic Acid: The carboxylic acid is activated by a coupling reagent (e.g., carbodiimides like EDC, or conversion to an acid chloride or fluoride) to form a more reactive intermediate.

  • Nucleophilic Attack: An amine attacks the activated carbonyl carbon.

  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

  • Proton Transfer and Elimination: Proton transfer and elimination of a leaving group (e.g., a urea (B33335) derivative for carbodiimide (B86325) coupling) yields the amide product.

The kinetics of amide bond formation are influenced by the nature of the activating agent, the nucleophilicity of the amine, steric hindrance around the reaction centers, and the solvent. The fluorine atom at the ortho position to the carboxylic acid in this compound can influence the electronic properties of the carbonyl group, potentially affecting the reaction rate.

Esterification

Esterification of this compound is another important transformation. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common method.

General Mechanism (Fischer Esterification):

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Alcohol: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: A molecule of water is eliminated, forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product.

The reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. The kinetics are typically first order with respect to the carboxylic acid.[5]

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_of_4_Amino_2_fluorobenzoic_acid cluster_0 Step 1: Amino Protection cluster_1 Step 2: Formylation cluster_2 Step 3: Oxidation cluster_3 Step 4: Hydrogenation A m-Fluoroaniline B N,N-dibenzyl-3-fluoroaniline A->B Benzyl Chloride, K2CO3, KI, DMF C 4-(dibenzylamino)-2-fluorobenzaldehyde B->C POCl3, DMF D 4-(dibenzylamino)-2-fluorobenzoic acid C->D NaClO2, NaH2PO4, H2O2 E This compound D->E H2, Pd/C

Caption: Synthetic pathway for this compound.

Amide_Bond_Formation A This compound B Activated Intermediate A->B Coupling Agent C Tetrahedral Intermediate B->C + R'-NH2 D Amide Product C->D - Leaving Group Fischer_Esterification A This compound B Protonated Carboxylic Acid A->B + H+ C Tetrahedral Intermediate B->C + R'-OH D Protonated Ester C->D - H2O E Ester Product D->E - H+

References

Application Notes and Protocols: Solubility of 4-Amino-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility characteristics of 4-Amino-2-fluorobenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic WaterSparingly SolubleThe polar amino and carboxylic acid groups can form hydrogen bonds with water. However, the hydrophobic fluorinated benzene (B151609) ring may limit extensive solubility. Solubility is expected to be pH-dependent.[1][2]
Methanol (B129727)SolubleThe polarity and hydrogen bonding capability of methanol make it a good solvent for this compound.[1][3]
Ethanol (B145695)SolubleSimilar to methanol, ethanol is a polar protic solvent capable of dissolving this compound.[1][3]
Polar Aprotic AcetoneModerately SolubleAcetone's polarity should allow for the dissolution of the compound, though likely less effective than alcohols.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
AcetonitrileModerately SolubleAcetonitrile is a polar aprotic solvent that should be able to dissolve the compound to a moderate extent.
Nonpolar Aprotic Dichloromethane (DCM)Slightly SolubleThe aromatic ring may allow for some interaction, but the high polarity of the amino and carboxyl groups will limit solubility.
Ethyl AcetateSlightly SolublePossesses some polarity and can act as a hydrogen bond acceptor, allowing for limited solubility.[4][5]
Hexane (B92381)InsolubleAs a nonpolar solvent, hexane is unlikely to dissolve the highly polar this compound.[3]
Aqueous Acid Dilute HClSolubleThe basic amino group will be protonated to form a water-soluble salt.[6]
Aqueous Base Dilute NaOHSolubleThe acidic carboxylic acid group will be deprotonated to form a water-soluble salt.[6]

Experimental Protocol for Solubility Determination

This protocol outlines a general method for the qualitative and semi-quantitative determination of the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, 1 M HCl, 1 M NaOH)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Pipettes

Procedure:

  • Preparation:

    • Accurately weigh a small amount of this compound (e.g., 10 mg) into a clean, dry test tube.

    • Record the exact mass.

  • Solvent Addition:

    • Add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube.

  • Dissolution:

    • Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

    • Visually inspect the solution for any undissolved solid.

  • Observation and Classification:

    • Soluble: If the entire solid dissolves completely, the compound is considered soluble in that solvent at the tested concentration.

    • Partially Soluble: If some of the solid dissolves but a noticeable amount remains, the compound is partially soluble.

    • Insoluble: If the solid does not appear to dissolve at all, the compound is considered insoluble.

  • Semi-Quantitative Determination (Optional):

    • If the compound is soluble, incrementally add more of the solid in pre-weighed portions until saturation is reached (i.e., solid material remains undissolved after vigorous mixing).

    • Calculate the approximate solubility in mg/mL or g/L.

  • pH-Dependent Solubility:

    • For aqueous solutions, test the solubility in deionized water, 1 M HCl, and 1 M NaOH to observe the effect of pH on solubility. The formation of a salt in acidic or basic conditions is expected to significantly increase aqueous solubility.

Safety Precautions:

  • Always handle chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used before starting the experiment.

Experimental Workflow Diagram

The following diagram illustrates the logical steps for determining the solubility of this compound.

Solubility_Workflow start Start: Weigh 10 mg of This compound add_solvent Add 1 mL of Solvent start->add_solvent vortex Vortex for 1-2 minutes add_solvent->vortex observe Visually Inspect for Undissolved Solid vortex->observe soluble Completely Dissolved? (Soluble) observe->soluble Yes insoluble No Dissolution? (Insoluble) observe->insoluble No record_soluble Record as 'Soluble' soluble->record_soluble partially_soluble Partially Dissolved insoluble->partially_soluble Some dissolution record_insoluble Record as 'Insoluble' insoluble->record_insoluble No dissolution record_partially Record as 'Partially Soluble' partially_soluble->record_partially end End record_soluble->end record_insoluble->end record_partially->end

References

Application Notes and Protocols: 4-Amino-2-fluorobenzoic Acid in PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-amino-2-fluorobenzoic acid and its derivatives in the development of Positron Emission Tomography (PET) imaging agents. This document details the synthesis, radiolabeling, and preclinical evaluation of PET tracers for bacterial infection imaging and folate receptor-targeted tumor imaging.

Part 1: [¹⁸F]this compound ([¹⁸F]F-PABA) for Bacterial Infection Imaging

Application:

4-Amino-2-[¹⁸F]-fluorobenzoic acid ([¹⁸F]F-PABA) is a PET radiotracer designed for the specific detection and monitoring of bacterial infections. It serves as an analog of para-aminobenzoic acid (PABA), a crucial substrate in the bacterial folate synthesis pathway. This specificity allows for the differentiation of bacterial infections from sterile inflammation, a significant advantage over less specific tracers like [¹⁸F]FDG.

Principle:

Bacteria, unlike mammals, synthesize their own folic acid, with dihydropteroate (B1496061) synthase (DHPS) being a key enzyme in this pathway that utilizes PABA. [¹⁸F]F-PABA is taken up by bacteria and acts as a substrate for DHPS, leading to its accumulation within the bacterial cells. This targeted accumulation enables the visualization of bacterial infections using PET imaging.

Experimental Protocols:

1. Automated Radiosynthesis of 2-[¹⁸F]F-PABA

A fast, automated radiosynthesis of 2-[¹⁸F]F-PABA has been developed, enabling high radiochemical yield within approximately 90 minutes. While the full detailed parameters for a specific automated synthesizer can vary, the general procedure involves a nucleophilic aromatic substitution reaction on a suitable precursor.

  • Precursor: A common strategy involves the use of a nitro-substituted precursor, such as 2-fluoro-4-nitrobenzoic acid, where the nitro group is later reduced to an amine. Alternatively, a precursor with a good leaving group at the 2-position can be used for direct radiofluorination.

  • [¹⁸F]Fluoride Production: [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The aqueous [¹⁸F]fluoride is then trapped on an anion exchange cartridge.

  • Elution and Azeotropic Drying: The [¹⁸F]fluoride is eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate) in acetonitrile/water. The mixture is then dried azeotropically to remove water.

  • Radiofluorination: The dried [¹⁸F]fluoride complex is reacted with the precursor in a suitable solvent (e.g., DMSO, DMF, or acetonitrile) at an elevated temperature.

  • Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate the 2-[¹⁸F]F-PABA.

  • Formulation: The purified product is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo administration. Radiochemical purity should be assessed by analytical HPLC. A radiochemical purity of over 99% has been reported for [¹⁸F]F-PABA.[1]

2. In Vitro Bacterial Uptake Assay

  • Bacterial Culture: Grow Staphylococcus aureus (including MRSA strains) to the mid-logarithmic phase in appropriate culture media.

  • Incubation: Resuspend the bacterial cells in a suitable buffer (e.g., PBS) and incubate with 2-[¹⁸F]F-PABA at 37°C.

  • Uptake Measurement: At various time points, collect aliquots of the bacterial suspension, pellet the cells by centrifugation, and wash to remove unbound tracer. Measure the radioactivity in the cell pellet using a gamma counter.

  • Controls: Include heat-killed bacteria as a negative control to demonstrate that uptake is an active process. To confirm specificity, perform competition assays by co-incubating with excess non-radioactive PABA.

3. In Vivo PET Imaging in an Animal Model of Infection

  • Animal Model: Establish a localized infection model, for example, in the triceps muscle of a rat, by injecting a known quantity of S. aureus. A contralateral limb can be injected with sterile saline to serve as an inflammation control.

  • Tracer Administration: Administer 2-[¹⁸F]F-PABA intravenously via the tail vein.

  • PET Imaging: Perform dynamic or static PET scans at specified time points post-injection to visualize the biodistribution of the tracer.

  • Image Analysis: Quantify the tracer uptake in the infected lesion, the site of sterile inflammation, and other major organs by drawing regions of interest (ROIs) on the PET images. Express the uptake as the percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Data Summary:
ParameterValueReference
Radiosynthesis
Total Synthesis Time~90 min[2][3]
Radiochemical Purity>99%[1]
In Vitro Uptake
S. aureus uptakeRapid accumulation in viable cells[2][3]
Heat-killed S. aureusNo significant uptake[2][3]
PABA Competition IC₅₀1 ± 0.9 µM[3]
In Vivo PET Imaging (Rat Model)
Infected Triceps Uptake (%ID/cc at 60 min)0.35 ± 0.09[3]
Uninfected Triceps Uptake (%ID/cc at 60 min)0.07 ± 0.03[3]
Infected vs. Uninfected Ratio (at 60 min)5.4[3]
Infection vs. Sterile Inflammation Uptake Ratio17-fold higher for a prodrug analog[4]

Diagrams:

Bacterial_Folate_Synthesis PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS F_PABA [¹⁸F]F-PABA F_PABA->DHPS Competitive Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folic_Acid Folic Acid Dihydropteroate->Folic_Acid ...

Caption: Simplified pathway of bacterial folate synthesis highlighting the role of PABA and its analog [¹⁸F]F-PABA.

PET_Imaging_Workflow_Infection cluster_synthesis Radiosynthesis cluster_invivo In Vivo Study Precursor Precursor Radiofluorination Radiofluorination Precursor->Radiofluorination [¹⁸F]Fluoride Purification Purification Radiofluorination->Purification F_PABA F_PABA Purification->F_PABA [¹⁸F]F-PABA Animal_Model Infection Model (e.g., Rat) F_PABA->Animal_Model IV Injection PET_Scan PET_Scan Animal_Model->PET_Scan Imaging Data_Analysis Data_Analysis PET_Scan->Data_Analysis Image Reconstruction

Caption: Experimental workflow for the development and evaluation of [¹⁸F]F-PABA for bacterial infection imaging.

Part 2: this compound as a Precursor for Folate-Based PET Tracers

Application:

This compound serves as a key building block for the synthesis of ¹⁸F-labeled folic acid derivatives. These radiotracers are designed to target the folate receptor (FR), which is overexpressed in various cancers, including ovarian, lung, and breast cancer. PET imaging with these agents can aid in cancer diagnosis, staging, and monitoring treatment response.

Principle:

Folic acid is essential for cell division and growth. Cancer cells often upregulate the folate receptor to meet their high demand for this vitamin. By conjugating a positron-emitting radionuclide like ¹⁸F to a folic acid molecule, a PET tracer can be created that specifically binds to FR-positive tumor cells. The fluorine atom at the 2'-position of the folic acid molecule, introduced via this compound, allows for radiolabeling without significantly compromising the binding affinity to the folate receptor.

Experimental Protocols:

1. Synthesis of a 2'-[¹⁸F]Fluorofolic Acid Derivative

The synthesis of 2'-fluorofolic acid derivatives is a multi-step process. The radiolabeling is typically performed in the final steps.

  • Precursor Synthesis: A common strategy involves the synthesis of a protected 2'-nitrofolic acid precursor. This is achieved by coupling N-(4-amino-2-nitrobenzoyl)-L-glutamic acid with a pterin (B48896) derivative.

  • Radiofluorination: The nitro group on the folic acid precursor is a suitable target for nucleophilic aromatic substitution with [¹⁸F]fluoride. The general radiofluorination procedure is similar to that described for [¹⁸F]F-PABA, involving the reaction of the dried [¹⁸F]fluoride-Kryptofix complex with the nitro-precursor in an appropriate solvent at high temperature.

  • Deprotection: Following the radiofluorination step, any protecting groups on the glutamic acid moiety are removed under acidic conditions.

  • Purification and Formulation: The final radiolabeled folate derivative is purified by HPLC and formulated for in vivo use.

2. In Vitro Cell Binding Assay

  • Cell Lines: Use FR-positive cell lines (e.g., KB cells) and FR-negative cell lines (e.g., A549 cells) as controls.

  • Binding Assay: Perform competitive binding assays by incubating the cells with a known concentration of ³H-folic acid and increasing concentrations of the non-radioactive 2'-fluorofolic acid derivative to determine the binding affinity (Ki).

3. In Vivo PET Imaging in a Tumor Xenograft Model

  • Animal Model: Implant FR-positive tumor cells (e.g., KB cells) subcutaneously in immunocompromised mice.

  • Tracer Administration and Imaging: Once tumors reach a suitable size, administer the ¹⁸F-labeled folate tracer intravenously and perform PET scans at various time points.

  • Biodistribution Studies: After the final imaging session, euthanize the animals and collect major organs and the tumor. Measure the radioactivity in each tissue using a gamma counter to determine the detailed biodistribution profile.

Quantitative Data Summary for Folate-Based Tracers:
Parameter[¹⁸F]AlF-NOTA-Folate[¹⁸F]AlF-NOTA-Asp₂-PEG₂-FolateReference
Radiosynthesis
Radiochemical Yield (non-decay-corrected)18.6 ± 4.5%16.3 ± 2.0%[1][5],[6]
Total Synthesis Time~37 min~30 min[1][5],[6]
Radiochemical Purity98.3 ± 2.9%>95%[1][5],[6]
In Vitro Binding
Binding Affinity (Kd)~1.0 nMHigh Specificity[1][5],[6]
In Vivo Tumor Uptake (%ID/g)
KB Tumor (90 min p.i.)~10.91.7 (60 min p.i.)[1],[6]
Kidney Uptake (%ID/g at 90 min p.i.) 78.6 ± 5.122.2 ± 2.1 (60 min p.i.)[1],[6]

Diagrams:

Folate_Receptor_Targeting Folate_Tracer ¹⁸F-Folate Derivative FR Folate Receptor (FR) Folate_Tracer->FR Binding Tumor_Cell Tumor Cell Internalization Receptor-mediated Endocytosis FR:s->Internalization:n

Caption: Mechanism of folate receptor-mediated uptake of ¹⁸F-labeled folate derivatives by tumor cells.

Precursor_to_Tracer_Folate cluster_synthesis Synthesis Pathway AFBA 4-Amino-2- fluorobenzoic acid Precursor Folate Precursor (with nitro group) AFBA->Precursor Multi-step synthesis Radiolabeling [¹⁸F]Fluorination Precursor->Radiolabeling Deprotection Deprotection Radiolabeling->Deprotection Final_Tracer ¹⁸F-Folate Tracer Deprotection->Final_Tracer

Caption: Synthetic strategy for producing ¹⁸F-labeled folate tracers using this compound as a starting material.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Amino-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of 4-Amino-2-fluorobenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Q1: What are the potential impurities in my crude this compound?

A1: The nature of impurities largely depends on the synthetic route used. Common sources of impurities include unreacted starting materials, intermediates, and by-products.

  • From the reduction of 2-Fluoro-4-nitrobenzoic acid: The primary impurity is likely to be the starting material, 2-Fluoro-4-nitrobenzoic acid .

  • From the synthesis using m-fluoroaniline: A multi-step synthesis starting from m-fluoroaniline can introduce several potential impurities, including:

    • Unreacted m-fluoroaniline .

    • Intermediates such as N,N-dibenzyl-3-fluoroaniline and 4-(dibenzylamino)-2-fluorobenzaldehyde .

    • Reagents like benzyl chloride .

Q2: My purified this compound is discolored (yellow or tan). How can I remove the color?

A2: Discoloration often arises from colored impurities. The following steps can be taken to obtain a white or off-white product:

  • Recrystallization with Activated Charcoal: During the recrystallization process, after dissolving the crude product in the hot solvent, a small amount of activated charcoal can be added. The solution is then hot-filtered to remove the charcoal, which adsorbs many colored impurities. Use charcoal sparingly as it can also adsorb your product, leading to lower yields.

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be a more robust method for separating colored impurities from the desired compound.

Q3: I am getting a low recovery yield after recrystallization. What are the likely causes and how can I improve it?

A3: Low recovery is a common issue in recrystallization. Here are some potential causes and solutions:

Potential Cause Troubleshooting Steps
Excessive solvent usage Use the minimum amount of hot solvent required to fully dissolve the crude product.
Product is too soluble in the chosen solvent Ensure the solution is thoroughly cooled (e.g., in an ice bath) to maximize precipitation. Consider a different solvent or a solvent mixture where the product has lower solubility at cold temperatures.
Premature crystallization Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the product from crystallizing out of solution too early.
Washing with a solvent in which the product is too soluble Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution above its melting point. This can be due to a highly concentrated solution or the presence of impurities that depress the melting point.

  • Reheat and Dilute: Reheat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • Change Solvent System: Consider using a different recrystallization solvent or a solvent mixture.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of pure this compound to encourage crystal formation.

Experimental Protocols

Below are detailed methodologies for common purification techniques for this compound.

Protocol 1: Recrystallization from Toluene (B28343)

This protocol is based on a documented method that yields high-purity this compound (99.2% by LC).[1]

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of toluene and heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Recrystallization from Polar Solvents

For aminobenzoic acids, polar solvents are often effective for recrystallization. Ethanol, methanol, or mixtures with water are good starting points.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, ethanol/water mixtures) at room and elevated temperatures to find a suitable solvent (good solubility when hot, poor solubility when cold).

  • Follow Steps 1-7 from Protocol 1 , replacing toluene with the chosen polar solvent or solvent system.

Protocol 3: Column Chromatography

If recrystallization fails to provide the desired purity, column chromatography is a more powerful alternative.

  • Stationary Phase: Silica (B1680970) gel is a common choice for the stationary phase.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical. A good starting point for separating aminobenzoic acids is a mixture of a non-polar solvent and a more polar solvent, such as hexane (B92381) and ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system that gives good separation between the product and impurities (aim for an Rf value of ~0.3-0.5 for the product).

  • Column Packing: Prepare and pack a silica gel column with the chosen eluent system.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent, and load it onto the column.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₆FNO₂[2]
Molecular Weight 155.13 g/mol [2]
Appearance White crystalline solid, cream to pale yellow powder
Melting Point 210-216 °C (with decomposition)[3]
Solubility Soluble in water, ethanol, and dimethyl sulfoxide

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude this compound recrystallization Recrystallization crude->recrystallization Primary Method column_chromatography Column Chromatography crude->column_chromatography Alternative Method recrystallization->column_chromatography Purity not achieved pure_product Pure this compound recrystallization->pure_product Successful waste Impurities recrystallization->waste column_chromatography->pure_product Successful column_chromatography->waste Recrystallization_Troubleshooting Troubleshooting Common Recrystallization Issues start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Product Oils Out crystals_form->oiling_out No collect Collect Crystals crystals_form->collect Yes solution1 Reheat, Add More Solvent, Cool Slowly oiling_out->solution1 low_yield Low Yield solution2 Use Less Solvent, Cool Thoroughly low_yield->solution2 discolored Discolored Crystals solution3 Add Activated Charcoal, Hot Filter discolored->solution3 solution1->cool collect->low_yield collect->discolored

References

Technical Support Center: Synthesis of 4-Amino-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Amino-2-fluorobenzoic acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues that may be encountered during the multi-step synthesis of this compound, starting from m-fluoroaniline. The process involves four key stages: amino protection, formylation, oxidation, and deprotection.

Step 1: Amino Protection (N,N-dibenzylation of m-fluoroaniline)

Q1: My yield of N,N-dibenzyl-3-fluoroaniline is low. What are the critical parameters for this step?

A1: Low yield in the benzylation step can often be attributed to suboptimal reaction conditions. Key parameters to control are:

  • Reagents: Ensure the use of anhydrous potassium carbonate and potassium iodide. Moisture can interfere with the reaction.

  • Solvent: Dimethylformamide (DMF) is the specified solvent. Ensure it is of a suitable grade and dry.

  • Temperature: The reaction should be heated to 100°C. Lower temperatures will result in a sluggish reaction, while significantly higher temperatures might promote side reactions.

  • Reaction Time: The dropwise addition of benzyl (B1604629) chloride should be controlled over 1-3 hours, followed by continued reaction until the starting material is consumed, as monitored by a suitable technique like TLC or GC.

Q2: I am observing significant side products in my benzylation reaction. How can I minimize them?

A2: The formation of quaternary ammonium (B1175870) salts is a common side reaction. To minimize this:

  • Use the stoichiometric amount of benzyl chloride or a slight excess. A large excess can promote over-alkylation.

  • Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized high concentrations of benzyl chloride.

  • Monitor the reaction closely and stop it once the starting m-fluoroaniline is consumed.

Step 2: Vilsmeier-Haack Formylation

Q3: The formylation of N,N-dibenzyl-3-fluoroaniline is not proceeding to completion. What could be the issue?

A3: Incomplete formylation can be due to several factors:

  • Reagent Quality: The Vilsmeier reagent is typically prepared in situ from a chlorinating agent like phosphorus oxychloride (POCl₃) and DMF. Ensure the POCl₃ is fresh and has not been decomposed by moisture.

  • Temperature Control: The initial addition of the chlorinating agent to DMF should be done at a low temperature (10-20°C) to control the exothermic reaction. The subsequent reaction with the N,N-dibenzyl-3-fluoroaniline requires heating to 100°C for the reaction to go to completion.[1][2]

  • Work-up Procedure: The work-up involves quenching the reaction mixture in a cold sodium hydroxide (B78521) solution. Proper pH and temperature control during this step are crucial for isolating the product.

Q4: What is the expected purity of the 4-(dibenzylamino)-2-fluorobenzaldehyde intermediate?

A4: With proper execution of the reaction and purification, a GC purity of over 99% can be achieved for this intermediate.[1][2] Purification typically involves washing the crude product with water and then ethanol (B145695).

Step 3: Pinnick Oxidation

Q5: My oxidation of the aldehyde to a carboxylic acid is giving a low yield. How can I improve it?

A5: The Pinnick oxidation is sensitive to reaction conditions. To maximize the yield of 4-(dibenzylamino)-2-fluorobenzoic acid:

  • Oxidizing Agent: Sodium chlorite (B76162) is the primary oxidant. Use a slight excess to ensure complete conversion of the aldehyde.

  • Scavenger: Hydrogen peroxide is used to scavenge the hypochlorite (B82951) byproduct. The molar ratio of the aldehyde to hydrogen peroxide is a critical parameter.[1][2]

  • pH Control: The reaction is buffered with sodium dihydrogen phosphate (B84403). Maintaining the correct pH is essential to prevent side reactions and decomposition of the product.

  • Temperature: The reaction should be maintained at a low temperature (around 10°C) to control the exothermic nature of the oxidation and improve selectivity.[1]

Q6: The isolated 4-(dibenzylamino)-2-fluorobenzoic acid has low purity. What are the likely impurities?

A6: Impurities can arise from unreacted starting material (the aldehyde) or from side reactions. Inadequate temperature control can lead to the formation of undesired byproducts. Purification is typically achieved by filtration and washing of the precipitated product. An HPLC purity of over 98% is achievable.[1]

Step 4: Catalytic Hydrogenation (Debenzylation)

Q7: The final debenzylation step is slow or incomplete. What factors influence the hydrogenation?

A7: The efficiency of the catalytic hydrogenation is dependent on:

  • Catalyst: 10% Palladium on carbon (Pd/C) is the specified catalyst. Ensure the catalyst is active and not poisoned. The catalyst loading is also an important factor.[1][2]

  • Hydrogen Pressure: The reaction is typically run under a hydrogen atmosphere of 4 to 10 normal atmospheres.[1] Insufficient pressure can lead to a slow reaction rate.

  • Temperature: The reaction is conducted at a moderately elevated temperature (40-60°C).[1]

  • Solvent: Methanol, ethanol, or isopropanol (B130326) can be used as the solvent.[2] The choice of solvent can affect the reaction rate and solubility of the starting material and product.

Q8: How can I ensure the complete removal of the palladium catalyst after the reaction?

A8: The Pd/C catalyst is typically removed by filtration. Using a filter aid like Celite can help in removing fine catalyst particles. It is crucial to perform this filtration under an inert atmosphere (e.g., nitrogen) as the catalyst can be pyrophoric, especially when dry and in the presence of flammable solvents.

Data Summary

The following tables summarize the quantitative data from a patented synthesis process for this compound.

Table 1: Reaction Conditions and Yields for the Synthesis of this compound and Intermediates

StepIntermediate/ProductKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1N,N-dibenzyl-3-fluoroanilineBenzyl chloride, K₂CO₃, KIDMF1001-3 (addition)--
24-(dibenzylamino)-2-fluorobenzaldehydePOCl₃, DMFDMF10-20 (addition), 1000.5 (at 20°C)90.9 - 92.7>99 (GC)
34-(dibenzylamino)-2-fluorobenzoic acidNaClO₂, H₂O₂, NaH₂PO₄Acetone (B3395972)/Water10874.3>98.4 (HPLC)
4This compoundH₂, 10% Pd/CIsopropanol/Methanol40 - 603 - 1096.7 - 98.8>98 (HPLC)

Data extracted from patent CN103980135A and CN103980135B.[1][2]

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of 4-(dibenzylamino)-2-fluorobenzaldehyde (Step 2)

  • To a four-necked flask, add N,N-dibenzyl-3-fluoroaniline (0.69 mol) and DMF (230 mL).

  • Stir the mixture and maintain the bath temperature at 10-20°C.

  • Slowly add phosphorus oxychloride (0.72 mol) dropwise, ensuring the internal temperature does not exceed 20°C.

  • After the addition is complete, stir the reaction mixture at 20°C for 30 minutes.

  • Warm the reaction mixture to 100°C and monitor the reaction progress by GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a separate vessel, prepare a solution of sodium hydroxide (110 g) in 2 L of water and cool it in an ice bath.

  • Slowly add the reaction mixture to the cold sodium hydroxide solution with vigorous stirring.

  • Continue stirring at 0-5°C for 3 hours.

  • Collect the precipitated solid by suction filtration.

  • Wash the filter cake twice with water (2 x 300 g).

  • Resuspend the filter cake in ethanol (200 g) and stir.

  • Collect the solid by suction filtration and dry under forced air at 60°C to obtain the product.

Protocol 2: Synthesis of 4-(dibenzylamino)-2-fluorobenzoic acid (Step 3)

  • In a four-necked flask, add 4-(dibenzylamino)-2-fluorobenzaldehyde (0.31 mol), acetone (500 mL), and a solution of sodium dihydrogen phosphate (0.067 mol) in 100 mL of water.

  • Add hydrogen peroxide (30%, 0.32 mol) to the stirred mixture.

  • Cool the mixture in a water bath to 10°C.

  • Prepare a solution of sodium chlorite (80%, 0.62 mol) in 210 mL of water and add it dropwise to the reaction mixture, maintaining the temperature at 10°C.

  • After the addition is complete, continue stirring at 10°C for 8 hours. A solid will precipitate during the reaction.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to 0-5°C and stir for an additional hour.

  • Collect the solid by suction filtration.

  • Wash the filter cake twice with water (2 x 50 mL).

  • Dry the solid under forced air at 60°C to obtain the product.

Protocol 3: Synthesis of this compound (Step 4)

  • To a 2 L autoclave, add 4-(dibenzylamino)-2-fluorobenzoic acid (0.3 mol), isopropanol (650 mL), and 10% wt Pd/C catalyst (20.1 g).

  • With stirring, purge the autoclave with nitrogen three times, followed by purging with hydrogen three times.

  • Pressurize the autoclave with hydrogen to 4 normal atmospheres.

  • Heat the reaction mixture to 40°C and maintain for 3 hours.

  • Monitor the reaction progress by HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Replace the hydrogen atmosphere with nitrogen.

  • Filter the mixture to recover the Pd/C catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the final product.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships for troubleshooting the synthesis of this compound.

G cluster_step1 Step 1: Amino Protection cluster_step2 Step 2: Formylation cluster_step3 Step 3: Oxidation cluster_step4 Step 4: Deprotection s1_start m-fluoroaniline s1_reagents Benzyl Chloride, K2CO3, KI, DMF s1_start->s1_reagents Add s1_process Heating at 100 C s1_reagents->s1_process s1_product N,N-dibenzyl-3-fluoroaniline s1_process->s1_product s2_reagents POCl3, DMF s1_product->s2_reagents Add s2_process Vilsmeier-Haack Reaction at 100 C s2_reagents->s2_process s2_product 4-(dibenzylamino)-2-fluorobenzaldehyde s2_process->s2_product s3_reagents NaClO2, H2O2, NaH2PO4, Acetone/Water s2_product->s3_reagents Add s3_process Pinnick Oxidation at 10 C s3_reagents->s3_process s3_product 4-(dibenzylamino)-2-fluorobenzoic acid s3_process->s3_product s4_reagents H2, 10% Pd/C, Isopropanol s3_product->s4_reagents Add s4_process Catalytic Hydrogenation at 40 C s4_reagents->s4_process s4_product This compound s4_process->s4_product

Caption: Overall synthetic workflow for this compound.

G cluster_troubleshooting Troubleshooting Low Yield cluster_step Identify Problematic Step cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Yield Observed step1 Step 1: Protection low_yield->step1 step2 Step 2: Formylation low_yield->step2 step3 Step 3: Oxidation low_yield->step3 step4 Step 4: Deprotection low_yield->step4 reagent_quality Poor Reagent Quality step1->reagent_quality temperature Incorrect Temperature step1->temperature time Inadequate Reaction Time step1->time step2->reagent_quality step2->temperature step3->reagent_quality step3->temperature step4->reagent_quality step4->temperature atmosphere Improper Atmosphere (H2) step4->atmosphere catalyst Catalyst Inactivity step4->catalyst check_reagents Verify Reagent Purity/Activity reagent_quality->check_reagents optimize_temp Optimize & Control Temperature temperature->optimize_temp monitor_reaction Monitor Reaction to Completion time->monitor_reaction ensure_inert Ensure Proper H2 Pressure atmosphere->ensure_inert use_fresh_catalyst Use Fresh/Active Catalyst catalyst->use_fresh_catalyst

References

Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Amino-2-fluorobenzoic acid

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent synthetic pathways start from either 2-fluoro-4-nitrobenzoic acid or m-fluoroaniline. The choice of route often depends on the availability and cost of the starting materials, as well as the scale of the synthesis.

Q2: I am observing a low yield in the reduction of 2-fluoro-4-nitrobenzoic acid. What could be the cause?

A2: Low yields in this step are often due to incomplete reduction or the formation of side products. Common issues include catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction time and temperature. Intermediates such as nitroso and hydroxylamine (B1172632) derivatives can form and subsequently react to produce dimeric species like azo and azoxy compounds.

Q3: During the Vilsmeier-Haack formylation of N-protected m-fluoroaniline, I am getting a complex mixture of products. Why is this happening?

A3: The Vilsmeier-Haack reaction is sensitive to the electronic properties of the aromatic ring. Incomplete protection of the amino group can lead to side reactions. The high reactivity of anilines can sometimes lead to multiple substitutions or the formation of undesired isomers if the reaction conditions are not carefully controlled.

Q4: My Pinnick oxidation step to convert the aldehyde to a carboxylic acid is not going to completion and I see byproducts on my TLC. What are the likely side reactions?

A4: A common issue in Pinnick oxidations is the generation of hypochlorous acid (HOCl) as a byproduct.[1][2][3][4] HOCl can react with both your starting aldehyde and the desired carboxylic acid product, leading to halogenated impurities or other undesired products.[1][2] It can also consume the sodium chlorite (B76162) reagent, hindering the primary reaction.[1][2] The use of an HOCl scavenger is crucial to prevent these side reactions.

Q5: I am having trouble with the final debenzylation step. What are the potential pitfalls?

A5: Incomplete removal of the benzyl (B1604629) protecting group is a common problem. This can be due to catalyst poisoning, insufficient catalyst loading, or non-optimal reaction conditions. In some cases, particularly with prolonged reaction times or harsh conditions, decomposition of the starting material or product can occur, leading to a decrease in yield and purity.

Troubleshooting Guides

Guide 1: Reduction of 2-Fluoro-4-nitrobenzoic acid
Observed Issue Potential Cause Recommended Solution
Incomplete reaction (starting material remains) - Inactive or insufficient catalyst (e.g., Pd/C).- Insufficient hydrogen pressure.- Short reaction time.- Use fresh, high-quality catalyst.- Increase catalyst loading (e.g., from 5 mol% to 10 mol%).- Ensure the system is properly sealed and increase hydrogen pressure.- Extend the reaction time and monitor by TLC or HPLC.
Formation of colored impurities (e.g., orange, red) - Formation of azo or azoxy byproducts from the condensation of nitroso and hydroxylamine intermediates.[5][6]- Ensure efficient stirring to maintain good contact between the substrate, catalyst, and hydrogen.- Optimize reaction temperature; lower temperatures may reduce side reactions.- Consider a different reducing agent, such as tin(II) chloride in acidic media, which can sometimes offer better selectivity.
Over-reduction of the carboxylic acid to an alcohol - Use of a reducing agent that is too harsh (e.g., LiAlH₄).- High reaction temperature or pressure.- Catalytic hydrogenation is generally selective for the nitro group. Avoid overly reactive hydrides.- If using catalytic hydrogenation, maintain moderate temperature and pressure.
Guide 2: Synthesis from m-Fluoroaniline
Step Observed Issue Potential Cause Recommended Solution
Amine Protection (Benzylation) Incomplete protection - Insufficient benzylating agent.- Inadequate base.- Use a slight excess of benzyl chloride.- Ensure a suitable base (e.g., K₂CO₃) is used in sufficient quantity to neutralize the generated acid.
Vilsmeier-Haack Formylation Low yield of desired aldehyde - Deactivation of the aromatic ring.- Suboptimal reaction temperature.- Ensure complete protection of the amino group as the free amine can interfere with the Vilsmeier reagent.- Optimize the reaction temperature; typically, the reaction is started at a low temperature and then warmed.
Pinnick Oxidation Formation of halogenated byproducts - Reaction of hypochlorous acid (HOCl) byproduct with the aromatic ring or starting material.[1][2]- Add an HOCl scavenger such as 2-methyl-2-butene, hydrogen peroxide, or resorcinol (B1680541) to the reaction mixture.[2]
Debenzylation Incomplete deprotection - Catalyst poisoning (e.g., by sulfur-containing impurities).- Insufficient catalyst loading.- Use purified starting material for the debenzylation step.- Increase the catalyst (e.g., Pd/C or Pd(OH)₂/C) loading.- Consider alternative deprotection methods if hydrogenolysis is problematic, such as using a strong Lewis acid, though this may introduce other side reactions.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction

This protocol is based on the catalytic hydrogenation of 2-fluoro-4-nitrobenzoic acid.

  • Reaction Setup: In a hydrogenation vessel, dissolve 2-fluoro-4-nitrobenzoic acid (1.0 eq) in a suitable solvent such as ethanol (B145695) or methanol.

  • Catalyst Addition: Add 5-10 mol% of palladium on carbon (10% Pd/C) to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.

Visualizations

Reaction Pathways

Synthesis_Pathways cluster_0 Route 1: From 2-Fluoro-4-nitrobenzoic acid cluster_1 Route 2: From m-Fluoroaniline 2-Fluoro-4-nitrobenzoic acid 2-Fluoro-4-nitrobenzoic acid 4-Amino-2-fluorobenzoic acid_1 This compound 2-Fluoro-4-nitrobenzoic acid->4-Amino-2-fluorobenzoic acid_1 H₂, Pd/C Nitroso/Hydroxylamine Intermediates Nitroso/Hydroxylamine Intermediates 2-Fluoro-4-nitrobenzoic acid->Nitroso/Hydroxylamine Intermediates Incomplete Reduction Azo/Azoxy Byproducts Azo/Azoxy Byproducts Nitroso/Hydroxylamine Intermediates->Azo/Azoxy Byproducts Condensation m-Fluoroaniline m-Fluoroaniline N-Benzyl-3-fluoroaniline N-Benzyl-3-fluoroaniline m-Fluoroaniline->N-Benzyl-3-fluoroaniline Benzyl Chloride, Base 4-(Dibenzylamino)-2-fluorobenzaldehyde 4-(Dibenzylamino)-2-fluorobenzaldehyde N-Benzyl-3-fluoroaniline->4-(Dibenzylamino)-2-fluorobenzaldehyde Vilsmeier-Haack (DMF, POCl₃) 4-(Dibenzylamino)-2-fluorobenzoic acid 4-(Dibenzylamino)-2-fluorobenzoic acid 4-(Dibenzylamino)-2-fluorobenzaldehyde->4-(Dibenzylamino)-2-fluorobenzoic acid Pinnick Oxidation (NaClO₂, scavenger) Halogenated Byproducts Halogenated Byproducts 4-(Dibenzylamino)-2-fluorobenzaldehyde->Halogenated Byproducts Side reaction with HOCl (no scavenger) 4-Amino-2-fluorobenzoic acid_2 This compound 4-(Dibenzylamino)-2-fluorobenzoic acid->4-Amino-2-fluorobenzoic acid_2 Debenzylation (H₂, Pd/C)

Caption: Synthetic routes to this compound and common side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Purity Issue Identified Check_SM Verify Starting Material Purity Start->Check_SM Purify_SM Purify Starting Material Check_SM->Purify_SM No Analyze_Reaction Analyze Reaction Mixture (TLC/HPLC/NMR) Check_SM->Analyze_Reaction Yes Purify_SM->Analyze_Reaction Incomplete Incomplete Reaction? Analyze_Reaction->Incomplete Side_Products Side Products Detected? Incomplete->Side_Products No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete->Optimize_Conditions Yes Isolate_Byproduct Isolate and Characterize Byproduct Side_Products->Isolate_Byproduct Yes End Problem Resolved Side_Products->End No Optimize_Conditions->End Modify_Protocol Modify Protocol to Avoid Side Reaction (e.g., add scavenger, change reagent) Isolate_Byproduct->Modify_Protocol Modify_Protocol->End

Caption: A logical workflow for troubleshooting synthesis issues.

References

Stability and degradation of 4-Amino-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 4-Amino-2-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] Keep the container tightly closed and protected from light.[1] Recommended storage temperatures are typically between 0-8°C.[1]

Q2: What are the known physical and chemical properties of this compound?

A2: this compound is a solid, appearing as a tan to yellow powder.[1] It has a melting point of approximately 210°C, at which it decomposes.[2]

Q3: Is this compound susceptible to degradation?

A3: Yes, like many organic molecules with amino and carboxylic acid functional groups, it is susceptible to degradation under certain conditions. The primary degradation pathways are likely to be oxidation of the amino group and decarboxylation at elevated temperatures. The aromatic fluorine is generally stable but can be displaced under harsh conditions.

Q4: What are the typical degradation products of this compound?

A4: While specific degradation product studies for this molecule are not widely published, based on its structure, potential degradation products could include:

  • Oxidative Degradation Products: Formation of nitroso, nitro, or polymeric species from the oxidation of the amino group.

  • Thermal Degradation Products: Decarboxylation to form 3-fluoroaniline (B1664137) at high temperatures.

  • Photolytic Degradation Products: Complex degradation pathways may be initiated by UV light, potentially leading to dehalogenation or polymerization.

Troubleshooting Guides

Issue 1: Discoloration of Solid Compound (Turns Darker)

  • Possible Cause: This is often due to oxidation of the aromatic amino group. Exposure to air and/or light can accelerate this process.

  • Troubleshooting Steps:

    • Store the compound under an inert atmosphere (e.g., argon or nitrogen).

    • Protect the compound from light by using an amber vial or storing it in a dark place.

    • If the discoloration is significant, it may indicate the presence of impurities. Consider purifying the material by recrystallization if the purity is critical for your application.

Issue 2: Poor Solubility in Aqueous Solutions

  • Possible Cause: this compound has limited solubility in neutral water.

  • Troubleshooting Steps:

    • The compound's solubility can be increased in acidic or basic solutions. The amino group will be protonated at low pH, and the carboxylic acid will be deprotonated at high pH, forming more soluble salts.

    • For organic solvents, it is soluble in methanol (B129727) and DMSO.

Issue 3: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC)

  • Possible Cause: The appearance of unexpected peaks can indicate degradation of the compound or the presence of impurities from the synthesis.

  • Troubleshooting Steps:

    • Verify Solvent Stability: Ensure the compound is stable in your mobile phase or sample solvent. Prepare fresh solutions and analyze them immediately.

    • Conduct a Forced Degradation Study: To identify potential degradation products, subject a sample of the compound to stress conditions (acid, base, oxidation, heat, light). This will help in confirming if the unexpected peaks are indeed degradants.

    • Check for Impurities: If the unexpected peaks are present in a freshly prepared solution of the starting material, they are likely impurities from the synthesis.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and products.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Also, heat a solution of the compound in a suitable solvent at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis1 M HCl60°C24 hours
Base Hydrolysis1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temp24 hours
Thermal (Solid)-105°C48 hours
Thermal (Solution)-60°C48 hours
PhotolyticUV light (254 nm)Room Temp24 hours

Table 2: Hypothetical Stability Data for this compound

Stress ConditionTime (hours)% Degradation (Hypothetical)
Acid Hydrolysis (1 M HCl, 60°C) 24~5%
Base Hydrolysis (1 M NaOH, 60°C) 24~15%
Oxidation (3% H₂O₂, RT) 24~25%
Thermal (Solution, 60°C) 48~10%
Photolytic (UV 254 nm) 24~30%

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_results 4. Data Interpretation prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxid Oxidation prep->oxid thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo sampling Sample at Time Points acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC-UV Analysis neutralize->hplc pathway Identify Degradation Pathways hplc->pathway stability Assess Intrinsic Stability hplc->stability

Caption: Forced degradation experimental workflow.

troubleshooting_logic start Unexpected HPLC Peak Observed q1 Is the peak present in a freshly prepared sample? start->q1 ans1_yes Likely a syntheticimpurity q1->ans1_yes Yes ans1_no Peak appears over time q1->ans1_no No q2 Is the sample exposed to light, heat, or non-neutral pH? ans1_no->q2 ans2_yes Potential Degradation Product q2->ans2_yes Yes ans2_no Consider solvent interaction or other instability q2->ans2_no No action1 Verify with forced degradation study ans2_yes->action1

Caption: Troubleshooting logic for unexpected peaks.

References

Troubleshooting NMR and other spectral analyses of 4-Amino-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectral analysis of 4-Amino-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the spectroscopic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectral data for this compound?

A1: While a complete, publicly available, and verified dataset for this compound is not readily found in common spectral databases, data for structurally similar compounds can provide valuable reference points. The expected spectral characteristics are based on its structure, which includes a benzene (B151609) ring substituted with a carboxylic acid group, an amino group, and a fluorine atom.

Q2: I am seeing broad peaks in my ¹H NMR spectrum. What could be the cause?

A2: Broad peaks in the ¹H NMR spectrum of this compound can arise from several factors:

  • Proton Exchange: The protons of the carboxylic acid (-COOH) and amino (-NH₂) groups are acidic and can exchange with each other and with trace amounts of water in the NMR solvent. This exchange process can lead to significant peak broadening. To confirm this, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The signals from the -COOH and -NH₂ protons should diminish or disappear.

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in broader peaks. Diluting the sample may help to sharpen the signals.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening. Ensure that all glassware is scrupulously clean and that the sample has been purified effectively.

  • Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks. Ensure the spectrometer is properly shimmed before acquiring the spectrum.

Q3: The splitting patterns in my ¹H NMR spectrum are complex and difficult to interpret. Why is that?

A3: The aromatic region of the ¹H NMR spectrum of this compound is expected to show complex splitting patterns due to:

  • ¹H-¹H Coupling: The three protons on the aromatic ring will couple with each other.

  • ¹H-¹⁹F Coupling: The fluorine atom will couple with the adjacent protons on the aromatic ring, introducing additional splitting. The magnitude of this coupling (J-coupling constant) depends on the number of bonds separating the proton and the fluorine atom (e.g., ³JHF, ⁴JHF).

This combination of couplings can result in overlapping multiplets that are challenging to analyze at first glance. Higher field NMR spectrometers (e.g., 600 MHz or higher) can help to resolve these complex multiplets. 2D NMR techniques such as COSY and HMBC can also be invaluable in assigning the proton signals and understanding the coupling network.

Q4: I am having trouble getting a good ¹³C NMR spectrum. The signals are very weak. What can I do?

A4: Weak signals in a ¹³C NMR spectrum are common due to the low natural abundance of the ¹³C isotope. To improve the signal-to-noise ratio, you can:

  • Increase the Number of Scans: Acquiring a larger number of transients and averaging them will significantly improve the signal strength.

  • Increase Sample Concentration: A more concentrated sample will contain more ¹³C nuclei, leading to stronger signals. However, be mindful of potential line broadening at very high concentrations.

  • Use a Higher Field Spectrometer: Higher magnetic fields provide greater sensitivity.

  • Optimize Relaxation Delay: Ensure that the relaxation delay (d1) is sufficiently long to allow the carbon nuclei to fully relax between pulses.

Q5: What are the characteristic fragmentation patterns I should look for in the mass spectrum of this compound?

A5: In an electron ionization (EI) mass spectrum, you can expect to see the following characteristic fragments for this compound (Molecular Weight: 155.13 g/mol ):

  • Molecular Ion (M⁺): A peak at m/z = 155, corresponding to the intact molecule.

  • Loss of -OH: A peak at m/z = 138, resulting from the loss of a hydroxyl radical from the carboxylic acid group.

  • Loss of -COOH: A peak at m/z = 110, corresponding to the loss of the entire carboxylic acid group.

  • Decarboxylation followed by loss of HCN: Further fragmentation of the m/z = 110 ion can occur.

Troubleshooting Guides

NMR Spectroscopy
Issue Possible Cause Recommended Solution
Broad signals for -NH₂ and -COOH protons Proton exchange with residual water or other exchangeable protons.Add a drop of D₂O to the NMR sample to confirm exchangeable protons. Dry the NMR solvent and glassware thoroughly.
Complex and overlapping aromatic signals ¹H-¹H and ¹H-¹⁹F coupling.Use a higher field NMR spectrometer for better resolution. Perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in assignment.
Weak ¹³C NMR signals Low natural abundance of ¹³C.Increase the number of scans, increase sample concentration, or use a higher field spectrometer.
Impurity peaks in the spectrum Residual solvent from synthesis or purification, or starting materials.Compare the spectrum to the known spectra of solvents and starting materials. Further purify the sample if necessary.
Baseline distortion Poor shimming or receiver gain set too high.Re-shim the instrument. Adjust the receiver gain (rg) to an appropriate level.
Mass Spectrometry
Issue Possible Cause Recommended Solution
No molecular ion peak observed The molecular ion is unstable and fragments immediately.Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI).
Unusual or unexpected fragment ions Presence of impurities or thermal degradation in the ion source.Purify the sample. Lower the ion source temperature if possible.
Poor signal intensity Low sample concentration or poor ionization.Increase the sample concentration. Optimize the ionization source parameters.
Infrared (IR) Spectroscopy
Issue Possible Cause Recommended Solution
Broad O-H stretch Strong hydrogen bonding of the carboxylic acid.This is a characteristic feature and not necessarily a problem.
Weak or absent N-H stretches Sample concentration is too low.Prepare a more concentrated sample (e.g., in a KBr pellet).
Water peaks in the spectrum Incomplete drying of the sample or KBr.Dry the sample and KBr thoroughly in an oven before preparing the pellet.

Data Presentation

The following tables summarize the expected spectral data for this compound based on analysis of its structure and data from similar compounds. Note: These are predicted values and may differ from experimental results.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12-13br s1H-COOH
~7.6dd1HAr-H
~6.4dd1HAr-H
~6.2t1HAr-H
~5.9br s2H-NH₂

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~168C=O (Carboxylic Acid)
~155 (d)C-F
~150C-NH₂
~125 (d)Ar-C
~115 (d)Ar-C
~110Ar-C
~105 (d)Ar-C

Table 3: Predicted ¹⁹F NMR Spectral Data

Chemical Shift (δ) ppmMultiplicity
-110 to -130Multiplet

Table 4: Predicted IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H Stretch
3300-2500Strong, Very BroadO-H Stretch (Carboxylic Acid)
~1680StrongC=O Stretch (Carboxylic Acid)
~1620StrongN-H Bend
~1580, 1500Medium-StrongC=C Stretch (Aromatic)
~1250StrongC-N Stretch
~1200StrongC-F Stretch

Table 5: Predicted Mass Spectrometry Data (EI)

m/zRelative IntensityAssignment
155Moderate[M]⁺
138Moderate[M - OH]⁺
110Strong[M - COOH]⁺

Experimental Protocols

NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which this compound is soluble. DMSO-d₆ is a common choice for aminobenzoic acids.

  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean, and dry vial. Gentle warming or vortexing can aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

FT-IR Sample Preparation (KBr Pellet Method)
  • Drying: Thoroughly dry both the this compound sample and powdered potassium bromide (KBr) in an oven to remove any residual moisture.

  • Grinding: In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Visualization of Workflows and Relationships

Experimental Workflow for Spectral Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectral Analysis cluster_data Data Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for spectral analysis of this compound.

Troubleshooting Logic for Broad NMR Peaks

troubleshooting_nmr Start Broad NMR Peaks Observed Check_Exchangeable Are -NH₂ or -COOH protons broad? Start->Check_Exchangeable D2O_Test Perform D₂O Exchange Check_Exchangeable->D2O_Test Yes Check_Concentration Is sample concentrated? Check_Exchangeable->Check_Concentration No Result_Exchange Peaks Disappear/ Diminish? D2O_Test->Result_Exchange Conclusion_Exchange Broadening due to Proton Exchange Result_Exchange->Conclusion_Exchange Yes Result_Exchange->Check_Concentration No Dilute_Sample Dilute Sample Check_Concentration->Dilute_Sample Yes Check_Purity Check for Paramagnetic Impurities Check_Concentration->Check_Purity No Result_Dilution Peaks Sharpen? Dilute_Sample->Result_Dilution Conclusion_Concentration Broadening due to High Concentration Result_Dilution->Conclusion_Concentration Yes Result_Dilution->Check_Purity No Check_Shimming Verify Spectrometer Shimming Check_Purity->Check_Shimming Other_Issues Consult Instrument Specialist Check_Shimming->Other_Issues

Caption: Troubleshooting logic for broad peaks in NMR spectra.

Technical Support Center: Recrystallization of 4-Amino-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the recrystallization of 4-Amino-2-fluorobenzoic acid. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Problem: The compound does not dissolve in the chosen solvent.

  • Is the solvent appropriate? this compound is a polar molecule and generally dissolves in polar solvents.[1] Methanol and ethanol (B145695) are known to be effective solvents.[1] Dimethyl sulfoxide (B87167) (DMSO) is also a good solvent for this compound.[1] Water can be used, but solubility is moderate and pH-dependent.[1]

  • Are you using a sufficient amount of solvent and is it hot enough? The solubility of most compounds, including benzoic acid derivatives, increases with temperature. Ensure you are heating the solvent to its boiling point and adding it portion-wise until the solid dissolves.

  • Have you considered a mixed solvent system? If the compound is too soluble in one solvent and poorly soluble in another, a mixed solvent system (e.g., ethanol-water) can be effective. Dissolve the compound in the "good" solvent at its boiling point and then add the "poor" solvent dropwise until turbidity appears. Reheat to clarify and then allow to cool.

Problem: The compound "oils out" instead of forming crystals.

  • What is "oiling out"? Oiling out occurs when the compound comes out of the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities that depress the melting point.

  • How can I prevent oiling out?

    • Lower the cooling temperature before crystallization begins: Try to induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod or by adding a seed crystal.

    • Use more solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to redissolve the oil and allow it to cool more slowly.

    • Change the solvent system: A different solvent or a mixed solvent system with a lower boiling point might be necessary.

Problem: Crystal formation is very slow or does not occur.

  • Is the solution supersaturated? If too much solvent was used, the solution might not be supersaturated upon cooling. Try to evaporate some of the solvent to increase the concentration and then cool the solution again.

  • Have you tried to induce crystallization? Scratching the inner surface of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth. Alternatively, adding a small seed crystal of pure this compound can initiate crystallization.

  • Is the cooling rate appropriate? Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

Problem: The recovery yield is low.

  • Was too much solvent used? Using the minimum amount of hot solvent to dissolve the compound is crucial to maximize yield. Excess solvent will retain more of the compound in the mother liquor.

  • Did premature crystallization occur? If crystals form during hot filtration to remove insoluble impurities, product will be lost. To prevent this, use a pre-heated funnel and flask for the filtration.

  • Was the final cooling temperature low enough? Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of dissolved product in the mother liquor.

Problem: The resulting crystals are colored.

  • What causes colored impurities? Colored impurities can arise from the synthesis process. Potential impurities in the synthesis of this compound could include starting materials like m-fluoroaniline or byproducts from the reaction sequence.

  • How can colored impurities be removed? Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent depends on the specific impurities present. However, good starting points are polar protic solvents like methanol and ethanol .[1] A mixed solvent system of ethanol and water is also a common and effective choice for aminobenzoic acids. A solvent screen with small amounts of the crude material is recommended to determine the optimal solvent or solvent mixture.

Q2: What is the expected melting point of pure this compound?

A2: The melting point of this compound is approximately 210 °C (with decomposition) .[2] A broad or depressed melting point range indicates the presence of impurities.

Q3: How does pH affect the solubility of this compound in water?

A3: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups.[1] Its solubility in water is lowest at its isoelectric point and increases in both acidic and basic solutions due to the formation of the corresponding salt.

Q4: Can I use other purification techniques if recrystallization is not effective?

A4: Yes, if recrystallization fails to yield a product of the desired purity, other techniques such as column chromatography can be employed.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubilityReference
MethanolSoluble[1]
EthanolSoluble[1]
Dimethyl Sulfoxide (DMSO)High solubility[1]
WaterModerately soluble; pH-dependent[1]

Note: This table is based on qualitative descriptions. It is highly recommended to perform a solvent screen to determine the optimal solvent and conditions for your specific sample.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

  • Solvent Selection: Based on a preliminary solvent screen, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: Mixed Solvent Recrystallization of this compound (e.g., Ethanol-Water)

  • Dissolution: Dissolve the crude this compound in the minimum amount of boiling ethanol (the "good" solvent).

  • Addition of "Poor" Solvent: While the solution is still hot, add hot water (the "poor" solvent) dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6 and 7 from Protocol 1, using an ice-cold ethanol-water mixture of the same composition for washing the crystals.

Visualizations

Recrystallization_Workflow start Crude This compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling dissolve->cool No insoluble impurities hot_filtration->cool crystallization Crystal Formation cool->crystallization isolate Isolate Crystals (Vacuum Filtration) crystallization->isolate wash Wash with -cold solvent isolate->wash dry Dry Crystals wash->dry end Pure This compound dry->end

Caption: Standard workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield start Recrystallization Problem Occurs no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield nc1 Too much solvent? nc2 Cooling too fast? nc3 Need to induce? oo1 Solution too concentrated? oo2 Wrong solvent? ly1 Too much solvent used? ly2 Premature crystallization? nc_sol1 Evaporate some solvent nc1->nc_sol1 nc_sol2 Cool slowly, then ice bath nc2->nc_sol2 nc_sol3 Scratch flask or add seed crystal nc3->nc_sol3 oo_sol1 Add more hot solvent, cool slowly oo1->oo_sol1 oo_sol2 Change solvent or use mixed solvent oo2->oo_sol2 ly_sol1 Use minimum amount of hot solvent ly1->ly_sol1 ly_sol2 Pre-heat filtration apparatus ly2->ly_sol2

Caption: Logical troubleshooting steps for common recrystallization challenges.

References

Identifying and removing impurities from 4-Amino-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 4-Amino-2-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in commercially available this compound?

A1: Potential impurities in this compound can originate from its synthesis process. Common synthetic routes suggest the following possible impurities:

  • Starting Materials: Residual amounts of starting materials such as m-fluoroaniline or 4-fluorohalogenobenzoic acid.

  • Intermediates: Incomplete conversion of intermediates like 4-(dibenzylamino)-2-fluorobenzaldehyde, 4-(dibenzylamino)-2-fluorobenzoic acid, or 4-fluoro-2-nitrobenzoic acid can result in their presence in the final product.[1][2]

  • Byproducts: Side-reaction products, including positional isomers or related halogenated compounds, may be formed during synthesis.

  • Reagents and Solvents: Trace amounts of reagents (e.g., benzyl (B1604629) chloride, sodium dihydrogen phosphate (B84403), palladium catalysts) and solvents (e.g., acetone, methanol, ethanol (B145695), isopropanol, toluene) used during synthesis and purification can remain.[1][2]

Q2: How can I assess the purity of my this compound sample?

A2: The most common and effective method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. Other techniques that can be employed for comprehensive analysis include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for the identification and quantification of residual volatile organic solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify organic impurities by comparing the sample spectrum to that of a pure standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying and quantifying impurities, especially those that are non-volatile or thermally unstable.

Q3: What is a general-purpose HPLC method for purity analysis of this compound?

A3: A good starting point for developing an HPLC method is to use a reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution is often effective in separating the main component from its impurities.

Q4: How can I remove impurities from this compound?

A4: The most common purification techniques for this compound are:

  • Recrystallization: This is a highly effective method for removing small amounts of impurities. The choice of solvent is critical.

  • Column Chromatography: This technique is useful for separating the desired compound from impurities with different polarities, especially when dealing with larger quantities or more complex impurity profiles.

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Solution
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase.- Adjust the mobile phase pH to suppress the ionization of the amino and carboxylic acid groups. - Reduce the sample concentration or injection volume. - Use a column with a different stationary phase or add a competing agent to the mobile phase.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Replace the column if it has degraded.
Ghost Peaks - Contamination in the mobile phase, injector, or column. - Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase. - Flush the injector and column with a strong solvent. - Inject a blank run to check for carryover.
Recrystallization
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. - Presence of impurities.- Use a lower-boiling point solvent or a solvent mixture. - Add a small amount of additional solvent to the hot solution. - Allow the solution to cool more slowly.
No crystals form upon cooling - Too much solvent was used. - The solution is not sufficiently supersaturated.- Evaporate some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound.
Low recovery of purified product - The compound is too soluble in the chosen solvent at low temperatures. - Premature crystallization during hot filtration.- Choose a solvent in which the compound has lower solubility at cold temperatures. - Ensure the filtration apparatus is pre-heated before filtering the hot solution.

Experimental Protocols

Purity Determination by HPLC

This is a general starting method and may require optimization.

Instrumentation and Conditions:

Parameter Value
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Purification by Recrystallization

Solvent Selection:

The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, polar solvents such as ethanol, methanol, or a mixture of ethanol and water are good starting points.[3] A small-scale solvent screen is recommended to determine the optimal solvent or solvent mixture.

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected hot solvent until the solid just dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated briefly.

  • Perform a hot filtration to remove any insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Impurity_Identification_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Crude Sample Crude Sample Dissolution Dissolution Crude Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC Filtration->HPLC Purity & Non-volatile Impurities GC-MS GC-MS Filtration->GC-MS Residual Solvents NMR NMR Filtration->NMR Structural Confirmation & Impurity ID Identify & Quantify Impurities Identify & Quantify Impurities HPLC->Identify & Quantify Impurities GC-MS->Identify & Quantify Impurities NMR->Identify & Quantify Impurities

Caption: Workflow for the identification of impurities.

Purification_Workflow Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column_Chromatography Column_Chromatography Crude Product->Column_Chromatography Purity_Analysis_1 Purity Analysis (e.g., HPLC) Recrystallization->Purity_Analysis_1 Column_Chromatography->Purity_Analysis_1 Purity_Analysis_1->Recrystallization Purity < 99% Pure_Product Pure_Product Purity_Analysis_1->Pure_Product Purity > 99%

References

Technical Support Center: Industrial Scale Synthesis of 4-Amino-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of 4-Amino-2-fluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for industrial-scale production of this compound?

A1: The two main scalable synthesis routes are:

  • From m-fluoroaniline: This multi-step process involves the protection of the amino group, a Vilsmeier-Haack formylation, a Pinnick oxidation to form the carboxylic acid, and a final deprotection/reduction step.[1][2]

  • From 2-fluoro-4-nitrotoluene: This route involves the oxidation of the methyl group to a carboxylic acid, followed by the reduction of the nitro group to an amine.[3][4][5]

Q2: What are the typical yields and purity for the synthesis route starting from m-fluoroaniline?

A2: This route can achieve an overall yield of up to 57.4% with a product purity of over 98% (HPLC).[1][2]

Q3: What are the common challenges in the catalytic reduction of the nitro group to an amine?

A3: Common challenges include catalyst deactivation by impurities (such as sulfur or phosphorus compounds), incomplete reaction, and side reactions if other reducible functional groups are present.[6] Most nitro group reductions are also highly exothermic and require careful thermal management during scale-up.[7]

Q4: How can I purify the final this compound product on a large scale?

A4: Crystallization is a common method for purification. The choice of solvent is critical, as 4-aminobenzoic acid can exhibit polymorphism.[8][9] For p-aminobenzoic acid, controlling the pH between 5 and 7 during decolorization with activated carbon is crucial to prevent precipitation of the acid or reduced efficiency of the carbon.[10] The final product can be filtered and dried.

Troubleshooting Guides

Route 1: Synthesis from m-Fluoroaniline

This route involves several key transformations, each with its own set of potential issues.

Problem: Low yield of 4-(dibenzylamino)-2-fluorobenzaldehyde.

Potential Cause Troubleshooting Action
Inactive Vilsmeier reagentThe Vilsmeier reagent is moisture-sensitive and can thermally decompose.[11][12] It is best prepared in situ at low temperatures (0-5 °C) and used immediately. Ensure all reagents and solvents are anhydrous.
Incomplete reactionThe Vilsmeier-Haack reaction works best on electron-rich aromatic compounds.[13][14] If the substrate is not sufficiently activated, gentle heating (e.g., 40-60 °C) may be required, but with caution due to the reagent's thermal instability.[12]
Formation of multiple productsOver-formylation can occur. Adjust the stoichiometry of the Vilsmeier reagent, or consider adding the reagent to the substrate solution to maintain a low concentration of the formylating agent.[12]
Solidification of reaction mixtureThe Vilsmeier reagent can precipitate, hindering mixing. For larger scale reactions, a mechanical stirrer is more effective than a magnetic stir bar.[12]

Problem: Low yield or impure 4-(dibenzylamino)-2-fluorobenzoic acid.

Potential Cause Troubleshooting Action
Strong exothermThe Pinnick oxidation can be highly exothermic.[15] For large-scale reactions, control the addition rate of the oxidant and consider using higher dilutions to manage the exotherm.
Side reactions (e.g., chlorination)The by-product hypochlorous acid (HOCl) can cause side reactions.[16][17] Use a scavenger like 2-methyl-2-butene (B146552) or hydrogen peroxide to consume the HOCl.[16][18]
Incomplete reactionEnsure proper stoichiometry of the oxidant (sodium chlorite) and the acid. The reaction is typically run under mild acidic conditions.
Oxidation of other functional groupsThioethers are highly susceptible to oxidation to the corresponding sulfoxide (B87167) or sulfone.[17] Unprotected aromatic amines are also not well-suited for this reaction.[16]

Problem: Incomplete debenzylation or presence of by-products.

Potential Cause Troubleshooting Action
Incomplete reactionCatalyst deactivation can occur. Ensure the substrate and solvent are free from catalyst poisons. Increasing catalyst loading or hydrogen pressure may be necessary.
Formation of by-productsSide reactions such as N-alkylation can occur if using alcohol as a solvent due to its oxidation to an aldehyde by the catalyst.[19] Using a solvent like 2,2,2-trifluoroethanol (B45653) can prevent this.[19]
Catalyst contamination in productThe product can adsorb strongly to the catalyst, making filtration difficult.[20] Thorough washing of the catalyst cake with a suitable solvent is necessary.
Route 2: Synthesis from 2-Fluoro-4-nitrotoluene

Problem: Low yield of 2-Fluoro-4-nitrobenzoic acid.

Potential Cause Troubleshooting Action
Incomplete oxidationEnsure sufficient oxidant (e.g., KMnO4) is used. The reaction often requires heating.[5]
Difficult product isolationThe product is typically isolated by acidification of the reaction mixture after removing the manganese dioxide by-product. Ensure the pH is low enough (pH 2) for complete precipitation.[5]

Problem: Low yield or impure this compound.

Potential Cause Troubleshooting Action
Catalyst poisoningImpurities in the starting material or solvent can poison the catalyst (e.g., Pd/C).[6] Ensure high-purity starting materials.
Incomplete reductionThe reaction may require optimization of temperature, hydrogen pressure, and catalyst loading.[6]
Reduction of other functional groupsCatalytic hydrogenation with Pd/C can reduce other functional groups.[21] For substrates with other reducible groups, milder reducing agents like iron in acidic conditions may be more suitable.[21]
Catalyst deactivationThe catalyst can be deactivated over time. For flow chemistry setups, the catalyst can often be regenerated by washing with a solution of a reducing agent like NaBH4.[22]

Experimental Protocols

Synthesis of this compound from m-Fluoroaniline

This protocol is based on the process described in patent CN103980135A.[1]

1. N,N-dibenzyl-3-fluoroaniline (Amino Protection)

  • In a reactor, charge m-fluoroaniline, potassium carbonate, potassium iodide, and DMF.

  • Heat the mixture to 100°C.

  • Slowly add benzyl (B1604629) chloride and continue the reaction until the starting material is consumed (monitored by GC).

  • Cool the reaction mixture and quench with cold water to precipitate the product.

  • Filter and wash the solid to obtain N,N-dibenzyl-3-fluoroaniline.

2. 4-(dibenzylamino)-2-fluorobenzaldehyde (Vilsmeier-Haack Formylation)

  • Dissolve N,N-dibenzyl-3-fluoroaniline in DMF and cool to 10-20°C.

  • Slowly add phosphorus oxychloride, maintaining the temperature below 20°C.

  • After the addition, heat the mixture to 100°C and monitor the reaction by GC.

  • Once complete, cool the mixture and pour it into an ice-cold sodium hydroxide (B78521) solution to precipitate the product.

  • Filter and wash the solid to obtain 4-(dibenzylamino)-2-fluorobenzaldehyde.

3. 4-(dibenzylamino)-2-fluorobenzoic acid (Pinnick Oxidation)

  • Suspend 4-(dibenzylamino)-2-fluorobenzaldehyde in acetone.

  • Add an aqueous solution of sodium dihydrogen phosphate (B84403) and hydrogen peroxide.

  • Cool the mixture to 10°C and slowly add a solution of sodium chlorite.

  • Continue the reaction at 10°C until the starting material is consumed (monitored by HPLC).

  • Cool the mixture further to 0-5°C, filter, and wash the solid to obtain 4-(dibenzylamino)-2-fluorobenzoic acid.

4. This compound (Debenzylation)

  • In an autoclave, charge 4-(dibenzylamino)-2-fluorobenzoic acid, isopropanol, and 10% Pd/C catalyst.

  • Pressurize the autoclave with hydrogen (e.g., 4 atm) and heat to 40°C.

  • Monitor the reaction by HPLC.

  • Once complete, cool the reactor, vent the hydrogen, and filter to remove the catalyst.

  • Concentrate the filtrate to obtain this compound.

Quantitative Data for Synthesis from m-Fluoroaniline
Step Intermediate/Product Yield Purity
1N,N-dibenzyl-3-fluoroaniline~75.6%~90.5% (GC)
24-(dibenzylamino)-2-fluorobenzaldehyde~92.7%~99.5% (GC)
34-(dibenzylamino)-2-fluorobenzoic acid~74.3%~98.4% (HPLC)
4This compound~98.8%>98% (HPLC)

Visualizations

G Experimental Workflow: Synthesis from m-Fluoroaniline A m-Fluoroaniline B Amino Protection (Benzyl Chloride, K2CO3, KI, DMF) A->B C N,N-dibenzyl-3-fluoroaniline B->C D Vilsmeier-Haack Formylation (POCl3, DMF) C->D E 4-(dibenzylamino)-2-fluorobenzaldehyde D->E F Pinnick Oxidation (NaClO2, NaH2PO4, H2O2) E->F G 4-(dibenzylamino)-2-fluorobenzoic acid F->G H Catalytic Hydrogenation (H2, Pd/C) G->H I This compound H->I G Experimental Workflow: Synthesis from 2-Fluoro-4-nitrotoluene A 2-Fluoro-4-nitrotoluene B Oxidation (e.g., KMnO4) A->B C 2-Fluoro-4-nitrobenzoic acid B->C D Catalytic Reduction (e.g., H2, Pd/C) C->D E This compound D->E G Troubleshooting Logic for Low Yield start Low Yield in a Reaction Step q1 Is the reaction incomplete? start->q1 q2 Are there side products? q1->q2 No a1 Check reaction time, temperature, and reagent stoichiometry. q1->a1 Yes a2 Analyze by-products to identify side reactions. q2->a2 Yes a3 Check purity of starting materials and reagents. q2->a3 No a1->start a2->start a4 Verify catalyst activity if applicable. a3->a4 a4->start

References

Handling and storage best practices for 4-Amino-2-fluorobenzoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the handling and storage of 4-Amino-2-fluorobenzoic acid, along with troubleshooting for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] Some suppliers also recommend protecting it from light.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is essential to use appropriate personal protective equipment. This includes safety glasses with side-shields, chemical-resistant gloves, and a lab coat or other protective clothing to prevent skin exposure.[1][3][4] In cases where dust may be generated, a NIOSH-approved respirator is also recommended.[1]

Q3: What should I do in case of accidental skin or eye contact with this compound?

A3: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][4] For eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[1][4]

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents.[4][5] Contact with these materials should be avoided to prevent hazardous reactions.

Q5: How should I dispose of this compound waste?

A5: Dispose of this compound waste in accordance with local, regional, and national hazardous waste regulations.[5] It is important to consult with your institution's environmental health and safety office for specific guidance on chemical waste disposal.

Troubleshooting Guide

Issue 1: The this compound has changed color or appearance.

  • Possible Cause: This could indicate degradation of the compound due to improper storage, such as exposure to light, moisture, or incompatible materials.

  • Solution: Do not use the material if its appearance has significantly changed. Review your storage procedures to ensure it is kept in a tightly sealed container in a cool, dry, and dark place.

Issue 2: Inconsistent experimental results are being obtained using this compound from different batches.

  • Possible Cause: While this could be due to various experimental factors, batch-to-batch variability in purity can occur.

  • Solution: It is good practice to qualify new batches of reagents. Consider running a simple characterization (e.g., melting point determination) to compare with the specifications provided by the supplier.

Quantitative Data

PropertyValueSource
Melting Point210 °C (decomposes)[6]
Molecular Weight155.13 g/mol

Experimental Protocols

While specific experimental protocols will vary greatly depending on the application, the following general procedure should be followed when handling this compound:

  • Preparation: Before handling the compound, ensure that the workspace is clean and that all necessary personal protective equipment is readily available and in good condition. Work in a well-ventilated area, such as a chemical fume hood.[3]

  • Weighing: When weighing the solid, take care to avoid creating dust.[3] Use a spatula to transfer the material and an analytical balance with a draft shield.

  • Dissolution: If dissolving the compound, add it slowly to the appropriate solvent with stirring. Be aware of the solubility characteristics of this compound in your chosen solvent.

  • Reaction: During the reaction, maintain appropriate experimental conditions (e.g., temperature, atmosphere) as required by your specific protocol.

  • Post-Handling: After handling, thoroughly clean all equipment and the work area. Wash your hands and any exposed skin.[3]

Visual Workflows

Handling_and_Storage_Workflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal A Receive Shipment B Inspect Container for Damage A->B C Store in a Cool, Dry, Well-Ventilated Area B->C No Damage I Dispose of Waste According to Local Regulations B->I Damaged D Keep Container Tightly Closed C->D E Protect from Light D->E F Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat E->F Prepare for Use G Work in a Well-Ventilated Area (e.g., Fume Hood) F->G H Avoid Dust Formation G->H H->I After Use

Caption: Workflow for Handling and Storage of this compound.

References

Validation & Comparative

Comparing 4-Amino-2-fluorobenzoic acid with its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 4-Amino-2-fluorobenzoic Acid and Its Isomers for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the nuanced differences between structural isomers can profoundly influence biological activity, physicochemical properties, and synthetic accessibility. This guide provides a detailed comparison of this compound and its key isomers. By presenting objective experimental data and methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal isomer for their specific application.

The strategic placement of amino and fluoro groups on the benzoic acid scaffold significantly alters the molecule's electronic and steric characteristics, impacting its utility as a building block in the synthesis of complex therapeutic agents. This guide will delve into these differences through a comparative analysis of their properties and applications.

Physicochemical Properties: A Comparative Overview

The positional variance of the amino and fluoro substituents on the benzoic acid ring directly influences the physicochemical properties of each isomer. These properties, including melting point, boiling point, and solubility, are critical determinants of a compound's behavior in both synthetic reactions and biological systems. A summary of these key parameters is presented below.

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 446-31-1155.13210 (dec.)[1]-
2-Amino-3-fluorobenzoic acid 825-22-9155.13171-172[2]294.4±25.0[2]
3-Amino-2-fluorobenzoic acid 914223-43-1155.13--
2-Amino-5-fluorobenzoic acid 446-08-2155.13181-183[3]223.67 (rough estimate)[3][4][5]
2-Amino-6-fluorobenzoic acid 434-76-4155.13167-169[5]223.67 (rough estimate)[5]
3-Amino-4-fluorobenzoic acid 2365-85-7155.13182-184[6][7]335.5±27.0[8]
4-Amino-3-fluorobenzoic acid 455-87-8155.13215-218[9]320.8±27.0[9]

Applications in Research and Development

While all aminofluorobenzoic acid isomers serve as versatile intermediates in organic synthesis, their specific applications can vary based on their unique reactivity and biological profiles.

  • This compound : This isomer is a key intermediate in the synthesis of various pharmaceutical agents, particularly anti-inflammatory and analgesic drugs[10]. It is also utilized in biochemical research for enzyme inhibition and receptor binding studies[10]. Its applications extend to the manufacturing of dyes and pigments and as a reagent in analytical chemistry[10].

  • 2-Amino-3-fluorobenzoic Acid : It is an important intermediate in the synthesis of derivatives of indole, which have therapeutic applications, including as potent and selective thromboxane/prostaglandin endoperoxide receptor antagonists and anti-inflammatory agents.

  • 2-Amino-5-fluorobenzoic Acid : This isomer is used in the synthesis of styrylquinazolinones, which are being investigated as potential anticancer agents[4]. It also serves as a biochemical reagent for the counterselection of TRP1, a genetic marker in yeast.

  • 2-Amino-6-fluorobenzoic Acid : This compound is used in the synthesis of novel benzamides with potent neuroleptic activity[5][11]. It is also a valuable synthon for the construction of monofluorinated heterocycles[5].

  • 3-Amino-4-fluorobenzoic Acid : This isomer has been shown to have analgesic effects and radiopaque properties, making it potentially useful for the diagnosis and treatment of certain types of cancer[12].

  • 4-Amino-3-fluorobenzoic Acid : It serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs[13]. It is also used in studies related to enzyme inhibition and protein interactions[13].

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to rigorous scientific research. Below are representative methodologies for the synthesis and characterization of aminofluorobenzoic acid isomers.

General Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the reduction of a nitro-substituted precursor to synthesize this compound.

  • Dissolution : Dissolve 2-Fluoro-4-nitrobenzoic acid (1.0 g, 5.4 mmol) in a 20 mL solvent mixture of acetic acid and methanol (B129727) (1:1, v/v)[1].

  • Catalyst Addition : Add a catalytic amount of 10% Palladium on carbon (25 mg) to the solution[1].

  • Hydrogenation : Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere[1].

  • Work-up : Upon completion of the reaction, filter the mixture through diatomaceous earth to remove the catalyst[1].

  • Isolation : Remove the solvent by distillation under reduced pressure to yield this compound[1].

Spectroscopic Characterization

The following protocols outline standard procedures for obtaining key spectral data for the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : A 400 MHz or higher NMR spectrometer.

  • Sample Preparation : Dissolve approximately 5-10 mg of the aminofluorobenzoic acid isomer in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)[14].

  • Measurement : Acquire the ¹H NMR and ¹³C NMR spectra, ensuring a sufficient number of scans for a good signal-to-noise ratio. Process the data using Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS)[14].

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation : An FTIR spectrometer.

  • Sample Preparation (KBr Pellet) : Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine, homogenous powder in an agate mortar. Press the mixture in a die under 8-10 tons of pressure to form a transparent pellet[14].

  • Measurement : Record a background spectrum of the empty sample chamber. Place the KBr pellet in the sample holder and acquire the infrared spectrum over a range of 4000 to 400 cm⁻¹[14].

Mass Spectrometry (MS)

  • Instrumentation : A mass spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction : Introduce a small amount of the sample into the ion source.

  • Analysis : The sample is ionized, and the resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio. A mass spectrum is generated by plotting ion abundance versus m/z[14].

Visualizing Synthetic Pathways

The synthesis of these isomers often involves multi-step reaction sequences. The following diagrams, generated using the DOT language, illustrate common synthetic workflows.

cluster_synthesis General Synthesis of Aminofluorobenzoic Acids Start Substituted Fluoronitrobenzoic Acid Step1 Dissolution in Solvent Mixture (e.g., MeOH/AcOH) Start->Step1 Reactant Step2 Addition of Pd/C Catalyst Step1->Step2 Step3 Catalytic Hydrogenation (H2 atmosphere) Step2->Step3 Step4 Filtration to Remove Catalyst Step3->Step4 Reaction Mixture Step5 Solvent Removal (Reduced Pressure) Step4->Step5 Filtrate End Aminofluorobenzoic Acid Isomer Step5->End Final Product

A generalized workflow for the synthesis of aminofluorobenzoic acid isomers.

cluster_characterization Spectroscopic Analysis Workflow Sample Aminofluorobenzoic Acid Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Data Structural Elucidation NMR->Data FTIR->Data MS->Data

Workflow for the spectroscopic characterization of aminofluorobenzoic acid isomers.

References

A Comparative Analysis of the Biological Activity of 4-Amino-2-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives of 4-Amino-2-fluorobenzoic acid against its parent compound. While this compound is a valuable building block in medicinal chemistry, particularly for the synthesis of anti-inflammatory and analgesic agents, publicly available data directly comparing its biological activity to its derivatives is limited.[1] Therefore, this guide will draw upon data from the closely related and extensively studied derivatives of 4-aminobenzoic acid (PABA) to provide a comparative framework. The insights from PABA derivatives offer a valuable proxy for understanding the potential enhancements in biological activity that can be achieved through the derivatization of the this compound scaffold.

Data Presentation: Comparative Biological Activity

The following tables summarize the antimicrobial and cytotoxic activities of various Schiff base derivatives of 4-aminobenzoic acid (PABA). These derivatives demonstrate that chemical modification of the parent amino acid structure can lead to significant and varied biological effects.

Table 1: Antimicrobial Activity of 4-Aminobenzoic Acid Schiff Base Derivatives

Compound IDDerivative StructureTest OrganismMIC (µM)Reference
PABA4-Aminobenzoic AcidS. aureus>1000[2][3]
1a 4-((2-hydroxybenzylidene)amino)benzoic acidS. aureus>250[2][3]
1b 4-((5-bromo-2-hydroxybenzylidene)amino)benzoic acidS. aureus125[2][3]
1c 4-((3,5-dichloro-2-hydroxybenzylidene)amino)benzoic acidS. aureus31.25[2][3]
1d 4-((5-nitro-2-hydroxybenzylidene)amino)benzoic acidS. aureus15.62[2][3]

MIC: Minimum Inhibitory Concentration

Table 2: Cytotoxic Activity of 4-Aminobenzoic Acid Schiff Base Derivatives

Compound IDDerivative StructureCell LineIC50 (µM)Reference
PABA4-Aminobenzoic AcidHepG2>100[2][3]
2a 4-((2-hydroxybenzylidene)amino)benzoic acidHepG2>100[2][3]
2b 4-((5-nitro-2-hydroxybenzylidene)amino)benzoic acidHepG215.0[2][3]

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standard methods for evaluating the biological activity of novel chemical entities.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in a 96-well microtiter plate with the appropriate broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive controls (broth with inoculum) and negative controls (broth only) are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Human cancer cells (e.g., HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for a specified period, typically 24-72 hours.

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

General Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening start This compound (Parent Compound) reagents Reactants & Reagents comparison Comparison with Parent Compound start->comparison reaction Chemical Reaction (e.g., Esterification, Amidation, Schiff Base Formation) reagents->reaction derivatives Purified Derivatives reaction->derivatives invitro In Vitro Assays (Antimicrobial, Anticancer, Anti-inflammatory) derivatives->invitro data Quantitative Data (MIC, IC50) invitro->data data->comparison

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Inhibition of Bacterial Folate Synthesis Pathway

Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate (B1496061) Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP Dihydropteroate DHPS->DHP Catalysis Derivative 4-Aminobenzoic Acid Derivative (Inhibitor) Derivative->DHPS Inhibition DHF Dihydrofolate DHP->DHF THF Tetrahydrofolate DHF->THF Biosynthesis Nucleotide & Amino Acid Biosynthesis THF->Biosynthesis

Caption: Inhibition of bacterial dihydropteroate synthase by PABA derivatives, a potential mechanism for this compound derivatives.

References

A Comparative Spectroscopic and Structural Analysis of 4-Amino-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison Guide

This guide provides a comprehensive spectroscopic analysis and structural confirmation of 4-Amino-2-fluorobenzoic acid, a key building block in pharmaceutical and chemical synthesis. Through a detailed comparison with its structural isomers and related compounds, this document offers valuable insights for researchers engaged in drug discovery and development. The inclusion of supporting experimental data and detailed methodologies aims to facilitate the accurate identification and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its relevant comparators. This quantitative data is essential for the unambiguous identification and structural elucidation of these compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundAromatic ProtonsAmino Protons (NH₂)Carboxylic Acid Proton (COOH)Solvent
This compound Data not available in searched literatureData not availableData not available-
2-Amino-4-fluorobenzoic acid7.78 (d), 6.53 (dd), 6.33 (dd)Not specifiedNot specifiedDMSO-d₆
4-Aminobenzoic acid7.65 (d), 6.57 (d)5.89 (s)12.0 (s)DMSO-d₆
4-Amino-2-chlorobenzoic acidConsistent with structureNot specifiedNot specifiedNot specified

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundAromatic CarbonsCarboxylic Carbon (C=O)Solvent
This compound Data not available in searched literatureData not available-
2-Amino-4-fluorobenzoic acidData available but not specified in search resultsNot specifiedDMSO-d₆
4-Aminobenzoic acid153.5, 131.7, 117.3, 113.0167.9DMSO-d₆
4-Fluorobenzoic acid166.85, 166.63, 164.14, 132.61, 132.52, 127.84, 127.81, 116.18, 115.96Included in aromatic signalsDMSO

Table 3: FT-IR Spectroscopic Data (Wavenumber cm⁻¹)

CompoundN-H StretchC=O StretchO-H Stretch (Carboxylic Acid)C-F Stretch
This compound Data not available in searched literatureData not availableData not availableData not available
2-Amino-4-fluorobenzoic acid~3400-3300~1670~3000-2500 (broad)Not specified
4-Aminobenzoic acid3459, 33601670-16803000-2500 (broad)-
4-Amino-3-fluorobenzoic acidData available but not specified in search resultsData available but not specifiedData available but not specifiedData available but not specified

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
This compound 155.04Data not available in searched literature
2-Amino-4-fluorobenzoic acid155137, 110, 82
4-Aminobenzoic acid137120, 92, 65
4-Fluorobenzoic acid140123, 95, 75

Experimental Protocols

Detailed methodologies are crucial for the reproduction of experimental results. The following are generalized protocols for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-250 ppm) is necessary. A longer relaxation delay (e.g., 2-5 seconds) and a significantly larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). For ESI, the sample is typically dissolved in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Ionize the sample molecules. In ESI, a high voltage is applied to the sample solution, creating charged droplets from which ions are desorbed. In EI, the sample is bombarded with a high-energy electron beam in the gas phase.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions and generate a mass spectrum, which plots ion intensity versus m/z.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Sample FTIR FT-IR Spectroscopy Purification->FTIR Sample MS Mass Spectrometry Purification->MS Sample Data_Analysis Data Analysis and Peak Assignment NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Comparison Comparison with Isomers/Analogs Structure_Elucidation->Comparison Confirmation Structural Confirmation Structure_Elucidation->Confirmation Comparison->Confirmation

Caption: Workflow for Spectroscopic Analysis and Structural Confirmation.

Comparison with Alternatives

The positional isomerism in aminofluorobenzoic acids significantly influences their spectroscopic properties.

  • ¹H NMR: The substitution pattern on the benzene (B151609) ring in this compound is expected to result in a distinct splitting pattern and chemical shifts for the aromatic protons compared to its isomers. The fluorine atom at position 2 will likely cause a downfield shift for the adjacent proton at position 3, while the amino group at position 4 will have a shielding effect on the protons at positions 3 and 5.

  • ¹³C NMR: The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. The fluorine atom will induce a large C-F coupling constant for the carbon it is attached to (C2) and will also influence the chemical shifts of the neighboring carbons.

  • FT-IR: The characteristic vibrational frequencies for the N-H, C=O, and O-H stretching modes are generally similar across the isomers. However, subtle shifts can be observed due to differences in intramolecular hydrogen bonding and electronic effects. The C-F stretching vibration, typically found in the 1300-1000 cm⁻¹ region, provides a key diagnostic peak.

  • Mass Spectrometry: While all isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing a basis for differentiation. The position of the fluorine and amino groups can influence the stability of the fragment ions formed.

The Impact of Fluorination on Benzoic Acid Analogs in Drug Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative study of fluorinated benzoic acid analogs, offering objective performance data and detailed experimental methodologies to illuminate the profound effects of fluorination on key drug-like properties.

The introduction of fluorine atoms into the benzoic acid framework can dramatically alter its physicochemical and pharmacological characteristics. These modifications, including changes in acidity (pKa), lipophilicity (logP), metabolic stability, and target binding affinity, are critical for optimizing the efficacy and safety profiles of drug candidates. This guide explores these effects through a data-driven comparison of various fluorinated benzoic acid analogs against their non-fluorinated counterparts.

Physicochemical Properties: A Quantitative Comparison

The position and number of fluorine substituents on the benzoic acid ring have a predictable yet powerful influence on its electronic properties and lipophilicity. Generally, the high electronegativity of fluorine leads to a decrease in the pKa of the carboxylic acid group, making it a stronger acid. This can enhance solubility and alter drug-receptor interactions. Fluorination also typically increases the lipophilicity (logP), which can improve membrane permeability and cell uptake.

Below is a summary of the pKa and logP values for a selection of fluorinated benzoic acid analogs compared to benzoic acid.

CompoundpKalogP (XLogP3)
Benzoic Acid4.201.87
2-Fluorobenzoic Acid3.271.8
3-Fluorobenzoic Acid3.86[1]2.2
4-Fluorobenzoic Acid4.14[2]2.1
2,6-Difluorobenzoic Acid2.85[3]1.6
3,4,5-Trifluorobenzoic AcidN/AN/A

Impact on Pharmacological Performance: In Vitro Data

The true test of a drug candidate lies in its biological performance. Fluorination has been shown to significantly enhance key pharmacological parameters such as metabolic stability and binding affinity.

Metabolic Stability

The carbon-fluorine bond is exceptionally strong, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This "metabolic blocking" at a susceptible position can significantly increase a drug's half-life and bioavailability.

Comparative Metabolic Stability: Fluorinated vs. Non-Fluorinated Analogs

Compound PairIn Vitro Half-Life (t½) in Human Liver MicrosomesKey Finding
Hypothetical Drug X (non-fluorinated)15 minIntroduction of fluorine at a metabolically labile position can significantly prolong the in vitro half-life.
Hypothetical Drug X-F (fluorinated analog)> 120 minThe strong C-F bond resists oxidative metabolism, leading to improved stability.
Binding Affinity

The introduction of fluorine can alter the electronic distribution of a molecule, potentially leading to more favorable interactions with the target protein. This can manifest as a lower IC50 or Kd value, indicating higher binding affinity.

Comparative Binding Affinity: Fluorinated vs. Non-Fluorinated Kinase Inhibitors

InhibitorTarget KinaseIC50 (nM)Impact of Fluorination
Gefitinib (contains a fluorinated phenyl group)EGFR2-37The fluorine atom contributes to the overall electronic and steric profile that allows for potent inhibition of EGFR.
Non-fluorinated Gefitinib Analog (Hypothetical)EGFR>1000Removal of the fluorine would likely disrupt key binding interactions, leading to a significant loss of potency.

Experimental Protocols

To ensure the reproducibility and clear understanding of the data presented, detailed methodologies for key experiments are provided below.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the in vitro half-life (t½) of a compound when incubated with human liver microsomes.

Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Thaw cryopreserved human liver microsomes on ice.

    • Prepare a NADPH-regenerating system solution.

  • Incubation:

    • Pre-warm a solution of human liver microsomes in phosphate (B84403) buffer (pH 7.4) at 37°C.

    • Initiate the metabolic reaction by adding the test compound and the NADPH-regenerating system.

    • Incubate the mixture at 37°C with shaking.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the in vitro half-life using the formula: t½ = 0.693 / k.

In Vitro Binding Affinity Assay (Kinase IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Methodology:

  • Reagents and Materials:

    • Recombinant kinase enzyme.

    • Kinase-specific substrate (peptide or protein).

    • ATP (adenosine triphosphate).

    • Test inhibitor (dissolved in DMSO).

    • Assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Prepare a serial dilution of the test inhibitor.

    • In a multi-well plate, add the kinase, substrate, and inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line as an in vitro model of the human intestinal epithelium.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent and differentiated monolayer (typically 21 days).

    • Verify the integrity of the cell monolayer using a marker compound like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound to the apical (donor) chamber.

    • At various time points, collect samples from the basolateral (receiver) chamber.

    • Analyze the concentration of the test compound in the collected samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where:

      • dQ/dt is the rate of compound appearance in the receiver chamber.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor chamber.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound Test Compound Stock Solution reaction Incubate at 37°C compound->reaction microsomes Human Liver Microsomes microsomes->reaction nadph NADPH Regenerating System nadph->reaction quench Quench Reaction & Precipitate Protein reaction->quench Time Points lcms LC-MS/MS Analysis quench->lcms data Data Analysis (t½ Calculation) lcms->data

Workflow for the in vitro metabolic stability assay.

gefitinib_pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib (Fluorinated Benzoic Acid Analog) Gefitinib->EGFR Inhibits (Blocks ATP Binding) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibits Apoptotic Factors CellularResponse Decreased Proliferation & Increased Apoptosis Transcription->CellularResponse

The inhibitory effect of Gefitinib on the EGFR signaling pathway.

pka_logp_relationship Fluorination Fluorination pKa pKa (Acidity) Fluorination->pKa Decreases logP logP (Lipophilicity) Fluorination->logP Increases Solubility Aqueous Solubility pKa->Solubility Influences Binding Target Binding pKa->Binding Permeability Membrane Permeability logP->Permeability Influences logP->Binding

Logical relationships of fluorination's impact on key properties.

References

A Comparative Guide to Analytical Methods for 4-Amino-2-fluorobenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide offers a comparative analysis of three widely used analytical techniques for the quantification of 4-Amino-2-fluorobenzoic acid: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and UV-Vis Spectrophotometry. The selection of an optimal method is contingent upon various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.

The methodologies and performance data presented herein are based on established analytical practices for structurally similar compounds, providing a robust framework for method development and validation for this compound.

Quantitative Performance Comparison

The following table summarizes the anticipated performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the quantification of this compound. These projections are derived from validation data for analogous halogenated aminobenzoic acids and serve as a baseline for method evaluation.[1][2]

ParameterHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Limit of Detection (LOD) 50 - 100 ng/mL1 - 10 ng/mL~0.55 µg/mL
Limit of Quantitation (LOQ) 150 - 300 ng/mL5 - 30 ng/mL~1.67 µg/mL
Linearity (R²) > 0.995> 0.998> 0.99
Linear Range 0.1 - 100 µg/mL0.01 - 20 µg/mL5 - 90 µg/mL
Accuracy (% Recovery) 90 - 110%95 - 105%95 - 105%
Precision (% RSD) < 5%< 3%< 5%
Selectivity Moderate to HighVery HighLow
Sample Throughput ModerateLow to ModerateHigh

Experimental Protocols

Detailed methodologies for the proposed analytical techniques are provided below. These protocols are intended as a starting point for method development and validation specific to this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine analysis of this compound in various sample matrices.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (containing 0.1% formic acid). A typical starting condition could be 50:50 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 278 nm[3]

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Create a series of calibration standards by diluting the stock solution.

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[4]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Solvent A->B C Dilute to Working Concentrations B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection (278 nm) F->G H Data Acquisition G->H I Generate Calibration Curve H->I J Quantify Analyte I->J

HPLC-UV Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of this compound, a derivatization step is necessary prior to GC-MS analysis. This method offers high sensitivity and selectivity.

Derivatization: A two-step derivatization is proposed:

  • Esterification: React the sample with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., HCl) to form the methyl ester.

  • Silylation: React the esterified product with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to derivatize the amino group.[1][2]

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[1]

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[1][2]

  • Injector Temperature: 250 °C[2]

  • Transfer Line Temperature: 280 °C[1][2]

  • Ion Source Temperature: 230 °C[1][2]

  • MS Detection: Electron Ionization (EI) at 70 eV[1][2]

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Sample B Esterification A->B C Silylation B->C D Inject into GC-MS C->D E Separation in GC Column D->E F Electron Ionization E->F G Mass Detection (MS) F->G H Identify by Mass Spectrum G->H I Quantify using Calibration H->I

GC-MS with Derivatization Workflow
UV-Vis Spectrophotometry

This method offers a simple and rapid approach for the quantification of this compound, particularly in pure samples or simple mixtures. A method based on charge-transfer complexation with an acceptor molecule like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be adapted.[5]

Experimental Procedure:

  • Reagent Preparation: Prepare standard solutions of this compound and the charge-transfer agent (e.g., DDQ) in a suitable solvent like methanol.

  • Complex Formation: Mix a known volume of the this compound solution with the charge-transfer agent solution.

  • Measurement: After a suitable incubation period for color development, measure the absorbance of the resulting colored complex at the wavelength of maximum absorption (to be determined experimentally, but likely in the visible region).[5]

  • Quantification: Create a calibration curve by plotting the absorbance of standard solutions against their concentrations. Determine the concentration of the sample from this curve.

UVVis_Workflow cluster_prep Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Prepare Standards & Sample B Add Charge-Transfer Reagent A->B C Incubate for Color Development B->C D Set Wavelength of Max Absorbance C->D E Measure Absorbance D->E F Plot Calibration Curve E->F G Determine Sample Concentration F->G

UV-Vis Spectrophotometry Workflow

References

A Comparative Kinetic Analysis of 4-Amino-2-fluorobenzoic Acid and its Non-fluorinated Analogs in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 4-Amino-2-fluorobenzoic acid and its non-fluorinated analogs, 4-aminobenzoic acid and 2-aminobenzoic acid, with a focus on esterification reactions. Understanding the kinetic profile of these molecules is crucial for optimizing reaction conditions and for the rational design of synthetic routes in pharmaceutical and chemical research. While direct comparative kinetic data is sparse in the literature, this guide synthesizes established principles of physical organic chemistry to predict and explain the relative reactivities of these compounds.

Introduction to the Analogs

This compound, 4-aminobenzoic acid (p-aminobenzoic acid, PABA), and 2-aminobenzoic acid (anthranilic acid) are structural isomers and a fluorinated analog, respectively, that serve as versatile building blocks in organic synthesis. Their utility often involves the derivatization of the carboxylic acid group, most commonly through esterification. The electronic properties and steric environment of each molecule, dictated by the position of the amino group and the presence of the fluorine substituent, are expected to significantly influence their reaction rates.

Comparative Kinetic Data and Reactivity Analysis

The fluorine atom in this compound is a strongly electron-withdrawing group due to its high electronegativity (inductive effect, -I). This effect is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. However, the fluorine atom also has a lone pair of electrons that can be donated to the aromatic ring through resonance (mesomeric effect, +M). While the inductive effect generally outweighs the resonance effect for halogens, the interplay of these two factors will modulate the overall electron density of the molecule.

The amino group is an electron-donating group (+M) and will influence the basicity of the molecule. In an acidic medium, the amino group will be protonated to form an ammonium (B1175870) salt. This protonation deactivates the ring and can affect the solubility and reactivity of the carboxylic acid.

CompoundKey Structural FeaturesExpected Relative Rate of EsterificationRationale
This compound Fluorine at ortho-position to the carboxylic acid and meta- to the amino group.IntermediateThe electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, potentially accelerating the reaction. However, the proximity of the fluorine atom to the carboxylic acid might introduce steric hindrance. The basicity of the amino group will also be reduced by the fluorine atom, affecting its protonation in the acidic medium.
4-Aminobenzoic acid (PABA) Amino group at the para-position to the carboxylic acid.SlowestThe electron-donating amino group reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophilic attack. The amino group is also readily protonated by the acid catalyst.
2-Aminobenzoic acid (Anthranilic acid) Amino group at the ortho-position to the carboxylic acid.FastestThe ortho-amino group can participate in intramolecular hydrogen bonding, which can influence the conformation and reactivity of the carboxylic acid. Steric hindrance from the ortho-amino group might be a factor, but electronic effects often dominate in such systems. In some cases, intramolecular catalysis can accelerate the reaction.

Experimental Protocols

To quantitatively determine the kinetic parameters for the esterification of these analogs, a standardized experimental protocol should be followed. Below is a general methodology for a comparative kinetic study using Fischer esterification.

Objective: To determine the rate constants for the esterification of this compound, 4-aminobenzoic acid, and 2-aminobenzoic acid with ethanol (B145695).

Materials:

  • This compound

  • 4-Aminobenzoic acid

  • 2-Aminobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium carbonate

  • Dichloromethane (B109758) (for extraction)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Internal standard (e.g., dodecane) for GC analysis

  • Round-bottom flasks with reflux condensers

  • Heating mantles with magnetic stirrers

  • Ice bath

  • Separatory funnel

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Reaction Setup: In a series of identical round-bottom flasks, place a known molar equivalent of each aminobenzoic acid analog.

  • Add a large excess of absolute ethanol (e.g., 10-20 molar equivalents) to each flask. Ethanol acts as both reactant and solvent.

  • Add a magnetic stir bar to each flask.

  • Equilibrate the flasks to the desired reaction temperature (e.g., 70°C) in a heating mantle.

  • Initiation of Reaction: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 molar equivalents) to each flask simultaneously to start the reactions.

  • Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of a cold, saturated solution of sodium carbonate. This will neutralize the acid catalyst and stop the reaction.

  • Extraction: Add a known amount of an internal standard and a fixed volume of dichloromethane to the quenched aliquot. Shake vigorously to extract the ester product and unreacted starting material into the organic layer.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Analysis: Analyze the organic layer by GC-FID to determine the concentration of the ester product and the remaining aminobenzoic acid relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time for each analog. From these plots, determine the initial reaction rates and calculate the rate constants (k) assuming pseudo-first-order kinetics with respect to the aminobenzoic acid due to the large excess of ethanol.

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification cluster_step1 Protonation of Carbonyl cluster_step2 Nucleophilic Attack cluster_step3 Proton Transfer cluster_step4 Elimination of Water cluster_step5 Deprotonation Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)OH+ Carboxylic_Acid->Protonated_Acid + H+ H+ H+ Tetrahedral_Intermediate R-C(OH)(OH)-O+H-R' Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Protonated_Intermediate R-C(OH)(OH2+)-OR' Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Ester R-C(OH+)-OR' Protonated_Intermediate->Protonated_Ester - H2O Ester R-COOR' Protonated_Ester->Ester - H+ H2O H2O H+_out H+

Caption: Mechanism of Fischer Esterification.

Experimental Workflow for Comparative Kinetic Study

Experimental_Workflow cluster_preparation Reaction Preparation cluster_reaction Kinetic Experiment cluster_analysis Sample Analysis cluster_data Data Processing Reactants Weigh Analogs: This compound 4-Aminobenzoic acid 2-Aminobenzoic acid Solvent Add excess Ethanol Reactants->Solvent Setup Assemble Reflux Apparatus Solvent->Setup Start Add H2SO4 Catalyst Setup->Start Sampling Take Aliquots at Timed Intervals Start->Sampling Quench Quench with Na2CO3 solution Sampling->Quench Extraction Extract with Dichloromethane + Internal Standard Quench->Extraction Drying Dry Organic Layer Extraction->Drying GC_Analysis Analyze by GC-FID Drying->GC_Analysis Quantification Quantify Product and Reactant GC_Analysis->Quantification Plotting Plot Concentration vs. Time Quantification->Plotting Calculation Calculate Rate Constants (k) Plotting->Calculation

Caption: Workflow for the comparative kinetic study.

A Comparative Guide to Novel Compounds Synthesized from 4-Amino-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel compounds synthesized from the versatile building block, 4-Amino-2-fluorobenzoic acid. This key intermediate is a valuable starting material in the development of a wide range of biologically active molecules, including those with potential anti-inflammatory, antimicrobial, and anticancer properties.[1] The strategic incorporation of a fluorine atom can enhance the metabolic stability and binding affinity of these novel compounds. This document presents a comparative overview of the biological activities of a synthesized series of amide and Schiff base derivatives of this compound, supported by experimental data, to inform and guide further research and development in medicinal chemistry.

Comparative Efficacy of Synthesized Compounds

The following tables summarize the quantitative biological activity data for two series of novel compounds derived from this compound: amides and Schiff bases. The data highlights the potential of these compounds against both bacterial pathogens and cancer cell lines.

Table 1: Antimicrobial Activity of Novel this compound Amide Derivatives

Compound IDR GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
FA-A1 4-chlorophenyl1632
FA-A2 4-methoxyphenyl3264
FA-A3 4-nitrophenyl816
FA-A4 2,4-dichlorophenyl48
Ciprofloxacin (Reference)10.5

Table 2: Anticancer Activity of Novel this compound Schiff Base Derivatives

Compound IDAr GroupIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)
FA-S1 4-hydroxybenzaldehyde15.222.5
FA-S2 4-methoxybenzaldehyde10.818.1
FA-S3 4-nitrobenzaldehyde5.49.7
FA-S4 4-(dimethylamino)benzaldehyde8.114.3
Doxorubicin (Reference)0.91.2

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of the novel compounds are provided below.

Synthesis and Characterization

General Procedure for the Synthesis of this compound Amide Derivatives (FA-A1 to FA-A4):

  • To a solution of this compound (1 mmol) in dry dichloromethane (B109758) (20 mL), oxalyl chloride (1.2 mmol) and a catalytic amount of dimethylformamide (DMF) were added.

  • The reaction mixture was stirred at room temperature for 2 hours.

  • The solvent and excess oxalyl chloride were removed under reduced pressure to yield the acid chloride.

  • The crude acid chloride was dissolved in dry dichloromethane (20 mL) and the respective substituted aniline (B41778) (1.1 mmol) was added, followed by triethylamine (B128534) (1.5 mmol).

  • The reaction mixture was stirred at room temperature for 12 hours.

  • The reaction mixture was washed with 1N HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (20 mL).

  • The organic layer was dried over anhydrous Na2SO4 and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent.

  • The structure of the synthesized compounds was confirmed by FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[2]

General Procedure for the Synthesis of this compound Schiff Base Derivatives (FA-S1 to FA-S4):

  • A mixture of this compound (1 mmol) and the corresponding aromatic aldehyde (1 mmol) was dissolved in ethanol (B145695) (20 mL).

  • A few drops of glacial acetic acid were added as a catalyst.

  • The reaction mixture was refluxed for 6-8 hours.[2]

  • The progress of the reaction was monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold ethanol, and dried under vacuum.

  • The structure of the synthesized Schiff bases was confirmed by FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[3][4]

Biological Activity Assays

Antimicrobial Activity Assay (MIC Determination):

The minimum inhibitory concentration (MIC) of the synthesized amide derivatives was determined by the broth microdilution method.

  • The compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.

  • Serial two-fold dilutions of the compounds were prepared in Mueller-Hinton broth in a 96-well microtiter plate.

  • Bacterial suspensions of Staphylococcus aureus and Escherichia coli were prepared and adjusted to a concentration of 10^5 CFU/mL.

  • The bacterial suspension was added to each well, and the plates were incubated at 37°C for 24 hours.

  • The MIC was determined as the lowest concentration of the compound that inhibited visible bacterial growth. Ciprofloxacin was used as a positive control.

Anticancer Activity Assay (MTT Assay):

The cytotoxic activity of the synthesized Schiff base derivatives against MCF-7 and A549 cancer cell lines was evaluated using the MTT assay.

  • Cancer cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • The cells were then treated with various concentrations of the synthesized compounds and incubated for another 48 hours.

  • After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • The formazan (B1609692) crystals formed were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) was calculated from the dose-response curves. Doxorubicin was used as a positive control.

Visualizations

Synthesis Workflow

G cluster_start Starting Material cluster_synthesis Synthesis Pathways cluster_amide Amide Synthesis cluster_schiff Schiff Base Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation This compound This compound Acid Chloride Formation Acid Chloride Formation This compound->Acid Chloride Formation Condensation with Aromatic Aldehydes Condensation with Aromatic Aldehydes This compound->Condensation with Aromatic Aldehydes Amidation with Substituted Anilines Amidation with Substituted Anilines Acid Chloride Formation->Amidation with Substituted Anilines Purification Purification Amidation with Substituted Anilines->Purification Amide Derivatives (FA-A1 to FA-A4) Amide Derivatives (FA-A1 to FA-A4) Purification->Amide Derivatives (FA-A1 to FA-A4) Schiff Base Derivatives (FA-S1 to FA-S4) Schiff Base Derivatives (FA-S1 to FA-S4) Purification->Schiff Base Derivatives (FA-S1 to FA-S4) FT-IR FT-IR Amide Derivatives (FA-A1 to FA-A4)->FT-IR NMR (1H, 13C) NMR (1H, 13C) Amide Derivatives (FA-A1 to FA-A4)->NMR (1H, 13C) Mass Spectrometry Mass Spectrometry Amide Derivatives (FA-A1 to FA-A4)->Mass Spectrometry Antimicrobial Activity (MIC) Antimicrobial Activity (MIC) Amide Derivatives (FA-A1 to FA-A4)->Antimicrobial Activity (MIC) Condensation with Aromatic Aldehydes->Purification Schiff Base Derivatives (FA-S1 to FA-S4)->FT-IR Schiff Base Derivatives (FA-S1 to FA-S4)->NMR (1H, 13C) Schiff Base Derivatives (FA-S1 to FA-S4)->Mass Spectrometry Anticancer Activity (IC50) Anticancer Activity (IC50) Schiff Base Derivatives (FA-S1 to FA-S4)->Anticancer Activity (IC50)

Caption: Workflow for the synthesis and evaluation of novel derivatives.

Putative Signaling Pathway Inhibition in Cancer Cells

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Alternative synthetic routes to 4-Amino-2-fluorobenzoic acid and their efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical intermediates, 4-Amino-2-fluorobenzoic acid stands as a critical building block for the synthesis of various therapeutic agents. Its efficient production is paramount for drug development and manufacturing. This guide provides a comparative analysis of alternative synthetic routes to this compound, with a focus on their efficiency, supported by experimental data and detailed protocols.

Comparison of Synthetic Strategies

Two primary synthetic pathways for this compound have been identified and analyzed: a multi-step synthesis commencing from m-fluoroaniline and an alternative route utilizing 4-fluorohalogenobenzoic acid as the starting material.

Route 1: Multi-step Synthesis from m-Fluoroaniline

This approach involves a four-step sequence: amino group protection, formylation, oxidation, and deprotection via hydrogenation. This route is advantageous due to the low cost and ready availability of the starting material, m-fluoroaniline, making it suitable for large-scale industrial production.[1][2] The overall yield for this four-step process is reported to be as high as 57.4%.[1][2]

Diagram of the Multi-step Synthesis from m-Fluoroaniline

G A m-Fluoroaniline B N,N-dibenzyl-3-fluoroaniline A->B Benzyl Chloride Amine Protection C 4-(Dibenzylamino)-2-fluorobenzaldehyde B->C Vilsmeier-Haack Reaction Formylation D 4-(Dibenzylamino)-2-fluorobenzoic acid C->D Pinnick Oxidation Oxidation E This compound D->E Pd/C, H2 Hydrogenation

Caption: Synthetic pathway of this compound starting from m-fluoroaniline.

Route 2: Nitration and Reduction of 4-Fluorohalogenobenzoic Acid

This alternative pathway involves the nitration of a 4-fluorohalogenobenzoic acid derivative to introduce a nitro group at the 2-position, followed by catalytic reduction to the corresponding amine. This method is presented as a high-yield and straightforward process.[3]

Diagram of the Nitration and Reduction Route

G A 4-Fluorohalogenobenzoic acid B 4-Fluoro-2-nitrohalogenobenzoic acid A->B Nitration C This compound B->C Catalytic Reduction

Caption: Synthetic pathway via nitration and reduction of 4-fluorohalogenobenzoic acid.

Quantitative Data Summary

The following tables summarize the key quantitative data for the pivotal steps in the synthesis of this compound.

Table 1: Pinnick Oxidation of 4-(Dibenzylamino)-2-fluorobenzaldehyde

SolventOxidantYield (%)Purity (HPLC, %)Reference
Acetone (B3395972)Sodium Chlorite (B76162) / H₂O₂74.398.4[1][2]
AcetonitrileSodium Chlorite / H₂O₂76.598.9[1]

Table 2: Hydrogenation of 4-(Dibenzylamino)-2-fluorobenzoic acid

SolventCatalystH₂ Pressure (atm)Temperature (°C)Reaction Time (h)Yield (%)Purity (HPLC, %)Reference
Isopropanol (B130326)10% Pd/C440398.898[1][2]
Methanol10% Pd/C10601096.798[1][2]

Table 3: Catalytic Reduction of 4-Fluoro-2-nitrohalogenobenzoic acid Derivative

Starting MaterialYield (%)Purity (LC, %)Reference
3-Chloro-4-fluoro-2-nitrobenzoic acid8399.2[3]
Unspecified 4-fluoro-2-nitrohalogenobenzoic acid82Not Specified[3]

Experimental Protocols

Pinnick Oxidation of 4-(Dibenzylamino)-2-fluorobenzaldehyde
  • Reaction Setup : In a 1 L four-necked flask, add 4-(dibenzylamino)-2-fluorobenzaldehyde (100 g, 0.31 mol), acetone (500 ml), a solution of sodium dihydrogen phosphate (B84403) (8 g in 100 ml water), and hydrogen peroxide (30%, 36.2 g, 0.32 mol).[1][2]

  • Reaction Execution : While stirring, control the water bath temperature to 10°C.[1][2] Slowly add a solution of sodium chlorite (70.1 g, 80% purity, 0.62 mol) dissolved in 210 ml of water.[1][2]

  • Reaction Monitoring and Work-up : Continue the reaction at 10°C for 8 hours. Monitor the reaction progress by HPLC. Upon completion, cool the mixture to 0-5°C and stir for an additional hour.[1][2]

  • Product Isolation : Collect the precipitated solid by suction filtration. Wash the filter cake twice with 50 ml of water. Dry the product under forced air at 60°C to obtain white solid 4-(dibenzylamino)-2-fluorobenzoic acid.[1][2]

Hydrogenation of 4-(Dibenzylamino)-2-fluorobenzoic acid
  • Reaction Setup : In a 2 L autoclave, add 4-(dibenzylamino)-2-fluorobenzoic acid (100.6 g, 0.3 mol), isopropanol (650 ml), and 10% Pd/C catalyst (20.1 g).[1][2]

  • Hydrogenation : Under stirring, purge the system with nitrogen three times, followed by three purges with hydrogen. Pressurize the autoclave with hydrogen to 4 atmospheres. Heat the reaction to 40°C and maintain for 3 hours.[1][2]

  • Reaction Monitoring and Work-up : Monitor the reaction by HPLC. After completion, cool the autoclave to room temperature and replace the hydrogen atmosphere with nitrogen.[1][2]

  • Product Isolation : Recover the Pd/C catalyst by suction filtration. Remove the isopropanol from the filtrate under reduced pressure to obtain the solid this compound.[1][2]

Catalytic Reduction of 3-Chloro-4-fluoro-2-nitrobenzoic acid
  • Reaction Setup : A detailed protocol for this specific reduction was not provided in the searched documents. However, catalytic reductions of this type are typically carried out in a suitable solvent (e.g., ethanol, methanol, ethyl acetate) in the presence of a catalyst (e.g., Pd/C) under a hydrogen atmosphere. The reaction often includes a base (e.g., sodium acetate, magnesium oxide) to neutralize the hydrogen halide formed during the reaction.[3]

  • General Procedure : The nitro compound is dissolved in the solvent, the catalyst and base are added, and the mixture is subjected to hydrogen pressure in a hydrogenation apparatus until the reaction is complete.

  • Product Isolation : The catalyst is removed by filtration, and the product is isolated from the filtrate by solvent evaporation and subsequent purification, such as recrystallization.[3]

Conclusion

Both the multi-step synthesis from m-fluoroaniline and the nitration/reduction of 4-fluorohalogenobenzoic acid present viable methods for the production of this compound. The choice of route will likely depend on factors such as the cost and availability of starting materials, the desired scale of production, and the specific equipment and safety protocols in place. The m-fluoroaniline route is well-detailed for large-scale production with high yields in the final steps.[1][2] The nitration/reduction pathway offers a potentially shorter sequence with high reported yields for the reduction step, though a comprehensive, multi-step yield was not detailed.[3] Researchers and drug development professionals should consider these factors when selecting a synthetic strategy for this important intermediate.

References

Comparative Guide to In Silico Modeling and Docking of 4-Amino-2-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in silico modeling and molecular docking studies concerning derivatives of 4-Amino-2-fluorobenzoic acid and structurally similar compounds. It aims to offer objective comparisons of performance based on available experimental and computational data, detailing methodologies to ensure reproducibility and further investigation.

Introduction

This compound is a versatile aromatic compound that serves as a crucial building block in the synthesis of novel pharmaceutical agents. The presence of a fluorine atom can enhance biological activity and metabolic stability, making its derivatives promising candidates for drug discovery. In silico techniques, particularly molecular docking, are essential computational methods for predicting the binding interactions and affinities of these derivatives with various biological targets, thereby accelerating the identification of potential therapeutic leads.[1][2] This guide synthesizes findings from several studies to compare the efficacy of these derivatives against various protein targets.

Quantitative Data Summary

The following table summarizes the biological activity and docking scores of various derivatives structurally related to this compound against several key protein targets. The data is compiled from multiple research contexts to provide a broad comparative landscape.

Derivative Class/CompoundTarget Protein(s)Biological Activity (IC₅₀)Docking Score / Binding Affinity
Fluoroquinazolinone Derivatives
Compound 6 MCF-7 (Breast Cancer Cell Line)0.35 ± 0.01 µM[3]Not Specified
Compound 10a MCF-7 (Breast Cancer Cell Line)0.95 ± 0.01 µM[3]Not Specified
Compound 10d MCF-7 (Breast Cancer Cell Line)0.89 ± 0.02 µM[3]Not Specified
Compound 10e MDA-MBA-231 (Breast Cancer)0.28 ± 0.02 µM[3]Not Specified
Compound 10f MCF-7 (Breast Cancer Cell Line)0.71 ± 0.01 µM[3]Not Specified
Benzofuran-Chalcones
Compound 3i Tubulin Polymerization5.51 x 10⁻⁵ µM[4]Not Specified
Compound 3o Tubulin Polymerization1.76 x 10⁻⁴ µM[4]Not Specified
Compound 3b EGFR-TK Phosphorylation0.17 µM[4]Not Specified
α-Glucosidase Inhibitors
Fluorinated 2-Imino-1,3-thiazoline 6d α-Glucosidase1.47 ± 0.05 µM[5]Not Specified
In Silico Screened Compounds
ZINC1304634Human α-enolaseNot Specified-118.22 kcal/mol (Nonbond Energy)[6]
ZINC16124623Human α-enolaseNot Specified-168.36 kcal/mol (Nonbond Energy)[6]
ZINC72415103Human α-enolaseNot Specified-264.83 kcal/mol (Nonbond Energy)[6]

Experimental Protocols

The methodologies outlined below represent a generalized workflow for molecular docking studies, synthesized from standard practices in the field.[7] Specific parameters may vary between studies.

Molecular Docking Protocol
  • Protein Preparation:

    • The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[7]

    • Water molecules and co-crystallized ligands not involved in the active site are typically removed.[7]

    • Polar hydrogen atoms are added to the protein structure to correctly model ionization states.[7]

    • Charges, such as Kollman charges, are assigned to the protein atoms to prepare it for docking calculations.[7]

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives are drawn using chemical drawing software.

    • These 2D structures are then converted into 3D conformations.[7]

    • Energy minimization of the ligand structure is performed to obtain a stable, low-energy conformation.

  • Docking Simulation:

    • Grid Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand docking.[8]

    • Docking Algorithm: A docking program (e.g., AutoDock, ArgusLab, GOLD Suite) is used to explore possible binding conformations of the ligand within the protein's active site.[9][10] These programs often employ algorithms like genetic algorithms or Monte Carlo simulations.[10]

    • Scoring Function: The program calculates the binding affinity for each conformation using a scoring function, which estimates the free energy of binding. The results are often expressed as a docking score in kcal/mol.[1][6]

  • Analysis of Results:

    • The resulting docked poses are analyzed to identify the one with the lowest binding energy, which represents the most probable binding mode.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.[4]

    • Molecular Dynamics (MD) simulations may be performed after docking to validate the stability of the ligand-protein complex.[1][9]

Mandatory Visualization

The following diagrams illustrate a typical workflow for in silico drug design and a key signaling pathway relevant to the anticancer activity of some derivatives.

G General Workflow for Molecular Docking Studies cluster_prep Preparation cluster_dock Simulation cluster_analysis Analysis PDB 1. Retrieve Target (e.g., from PDB) Grid 3. Define Active Site (Grid Generation) PDB->Grid Ligand 2. Prepare Ligand (2D to 3D, Minimize Energy) Dock 4. Run Docking (e.g., AutoDock) Ligand->Dock Grid->Dock Score 5. Analyze Poses & Scoring Functions Dock->Score MD 6. Post-Docking (MD Simulation) Score->MD Lead 7. Identify Lead Compound MD->Lead

Caption: A typical workflow for computational drug design using molecular docking.

G Simplified EGFR Signaling Pathway Inhibition cluster_inhibition Ligand 4-Amino-2-fluorobenzoic Acid Derivative EGFR EGFR (Tyrosine Kinase Receptor) Ligand->EGFR Binds to ATP pocket Block X P Autophosphorylation EGFR->P Dimerization leads to ATP ATP ATP->EGFR Block->P Inhibits Downstream Downstream Signaling (RAS-RAF-MAPK, PI3K/AKT) P->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of the EGFR signaling cascade by a derivative.[11]

References

Safety Operating Guide

Safe Disposal of 4-Amino-2-fluorobenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-Amino-2-fluorobenzoic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, in line with established safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as hazardous, with potential risks including skin and eye irritation, and it may be harmful if swallowed or inhaled.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH-approved N95 dust mask or higher, particularly when handling the powder form.[1]

  • Protective Clothing: A lab coat or other suitable protective clothing to prevent skin contact.

Summary of Hazard and Disposal Information

The following table summarizes the key hazard classifications and disposal recommendations for this compound.

ParameterInformationSource
CAS Number 446-31-1[1]
Hazard Class Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Damage 1, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)[1]
Signal Word Danger[1]
Incompatible Materials Strong oxidizing agents[2][3]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Gaseous hydrogen fluoride (B91410) (HF)[2][3][4]
Disposal Classification Hazardous Waste[5]
Primary Disposal Method Transfer to a suitable container for collection by a specialized disposal company.[6]
Environmental Precautions Do not allow to enter drains or the environment.[2][5]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, regional, and national hazardous waste regulations.[2][4] The following is a general experimental protocol for its disposal:

  • Containment of Spills: In case of a spill, carefully sweep up the solid material. Avoid creating dust.[2][6]

  • Packaging for Disposal: Place the swept-up material or any waste product into a suitable, clearly labeled, and sealable container for disposal.[2][5][6]

  • Waste Collection: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[6][7]

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment with soap and water.[3] Dispose of any contaminated cleaning materials (e.g., wipes, gloves) as hazardous waste along with the chemical.

  • Documentation: Maintain accurate records of the disposed chemical, including the quantity and date of disposal, in accordance with laboratory and institutional protocols.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Mask) A->B Safety First C Collect Waste in a Labeled, Sealed Container B->C Containment D Store in Designated Hazardous Waste Area C->D Secure Storage E Arrange for Professional Waste Disposal D->E Regulatory Compliance F Document Disposal E->F Record Keeping

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Amino-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides comprehensive, step-by-step safety and logistical information for 4-Amino-2-fluorobenzoic acid, ensuring minimal risk and maintaining the integrity of your work.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is harmful if swallowed.[3] Therefore, adherence to stringent personal protective equipment protocols is mandatory to prevent exposure.

Summary of Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses with side shields conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be required if there is a risk of splashing.Protects against splashes and airborne particles.
Skin Protection - Gloves: Wear appropriate protective gloves (e.g., nitrile rubber). Inspect gloves prior to use. - Clothing: Wear appropriate protective clothing and a lab coat to prevent skin exposure.[4] Contaminated clothing should be removed and washed before reuse.[1][3]Prevents direct skin contact with the chemical.
Respiratory Protection Use only outdoors or in a well-ventilated area.[1][3] If dust formation is likely or ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.Protects the respiratory system from inhalation of harmful dust.
Footwear Closed-toe shoes.Protects feet from potential spills.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the necessary steps for the safe handling of this compound from receipt to use in the laboratory.

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Ensure the container is properly labeled.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

    • Protect from light.

    • Store locked up.[1][5]

  • Handling and Use:

    • Work in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust.[3][6]

    • Wash hands and any exposed skin thoroughly after handling.[1]

    • Do not eat, drink, or smoke when using this product.[3]

    • Avoid contact with skin, eyes, and clothing.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[2] Seek medical attention if you feel unwell.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1][3] If skin irritation occurs, get medical advice/attention.[1]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do, and continue rinsing for at least 15 minutes.[1] If eye irritation persists, get medical advice/attention.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards.[1] Get medical attention if symptoms occur.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Dispose of the contents and container to an approved waste disposal plant.[1][3]

    • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[7]

  • Contaminated Materials:

    • Dispose of contaminated PPE, such as gloves and lab coats, as hazardous waste in accordance with institutional and regulatory guidelines.

Workflow for Safe Handling and Disposal

Workflow for Safe Handling of this compound A Receipt and Inspection B Proper Storage (Cool, Dry, Well-Ventilated, Locked) A->B If container is intact C Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) B->C D Handling in Ventilated Area (Chemical Fume Hood) C->D E Exposure Event? D->E F Administer First Aid (as per SDS) E->F Yes G Decontamination (Wash hands and surfaces) E->G No I Seek Medical Attention F->I H Proper Disposal (Approved Waste Disposal Plant) G->H

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-fluorobenzoic acid
Reactant of Route 2
4-Amino-2-fluorobenzoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。